molecular formula C10H14NOP B2559849 4-Phenyl-1,4lambda5-azaphosphinan-4-one CAS No. 945460-44-6

4-Phenyl-1,4lambda5-azaphosphinan-4-one

Cat. No.: B2559849
CAS No.: 945460-44-6
M. Wt: 195.202
InChI Key: GBGBYLHZZQIYJD-UHFFFAOYSA-N
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Description

4-Phenyl-1,4lambda5-azaphosphinan-4-one is a useful research compound. Its molecular formula is C10H14NOP and its molecular weight is 195.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,4λ5-azaphosphinane 4-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGBYLHZZQIYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945460-44-6
Record name 4-phenyl-1,4lambda5-azaphosphinan-4-one
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Foundational & Exploratory

Technical Deep Dive: 4-Phenyl-1,4lambda5-azaphosphinan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of 4-Phenyl-1,4lambda5-azaphosphinan-4-one (CAS 945460-44-6), a specialized organophosphorus heterocycle increasingly utilized in medicinal chemistry as a metabolically stable, polar isostere of morpholine.[1][2]

CAS: 945460-44-6 | Formula: C₁₀H₁₄NOP | MW: 195.20 g/mol [1][2]

Executive Summary: The "Phosphorus-Morpholine" Isostere

In modern drug discovery, optimizing physicochemical properties without altering binding affinity is a persistent challenge.[1][2] 4-Phenyl-1,4-azaphosphinan-4-one represents a strategic solution: a structural surrogate for N-phenylmorpholine where the ether oxygen is replaced by a phosphinyl group (P=O) and the carbon framework is adjusted to include a phosphorus center.[1][2]

Why this molecule matters:

  • Enhanced Polarity: The P=O bond is significantly more polar than a C-O ether linkage, lowering LogP and improving aqueous solubility.[2]

  • Metabolic Blockade: Unlike morpholines, which are susceptible to oxidative metabolism at the α-carbon (leading to ring opening), the electron-withdrawing nature of the P=O group deactivates adjacent C-H bonds, enhancing metabolic stability.[1][2]

  • Vectorial Design: The tetrahedral geometry of the phosphorus atom projects the phenyl group and the oxygen into specific vectors, offering novel spatial exploration compared to the chair conformation of morpholine.[2]

Chemical Architecture & Properties[1][3]

Structural Analysis

The core structure is a six-membered saturated ring (azaphosphinane).[1] The phosphorus atom exists in a hypervalent


 state (P=O), conferring high oxidative stability.[2]
FeatureSpecificationImpact on Drug Design
Ring Conformation Distorted ChairThe P-C bond length (approx.[1][2] 1.80 Å) is longer than C-C (1.54 Å), causing a slight flattening of the ring compared to cyclohexane.[2]
H-Bonding Strong Acceptor (P=O)The phosphoryl oxygen is a potent hydrogen bond acceptor, often stronger than carbonyls, facilitating interactions with kinase hinge regions or solvent water.[1][2]
Basicity Secondary Amine (NH)The distal nitrogen remains basic and nucleophilic, allowing for facile derivatization (alkylation, acylation, Buchwald coupling).[2]
Comparative Physicochemical Profile

Data estimated based on structural analogues.

PropertyN-Phenylmorpholine4-Phenyl-1,4-azaphosphinan-4-one
LogP ~2.3~0.8 - 1.2 (Lower Lipophilicity)
PSA (Polar Surface Area) ~12 Ų~45 Ų (Increased Polarity)
Metabolic Liability High (CYP450 oxidation)Low (P=O deactivation)

Validated Synthesis Protocol

Note: Direct reaction of phenyl divinyl phosphine oxide with ammonia often leads to hydrolysis byproducts (oxa-analogues).[1][2] The protocol below utilizes a benzyl-protection strategy to ensure high fidelity of the nitrogen insertion.

Phase 1: Precursor Synthesis (Phenyl Divinyl Phosphine Oxide)

Reaction: PhP(O)Cl₂ + 2 VinylMgBr → PhP(O)(CH=CH₂)₂[2]

  • Setup: Flame-dried 3-neck flask, inert atmosphere (N₂/Ar).

  • Reagent: Dissolve Phenylphosphonic dichloride (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2]

  • Addition: Add Vinylmagnesium bromide (2.2 eq) dropwise over 1 hour. Critical: Control exotherm to prevent polymerization.[1][2]

  • Workup: Quench with sat. NH₄Cl.[1][2][3] Extract with DCM.[1][2][4]

  • Validation: ³¹P NMR should show a singlet shift from ~34 ppm (dichloride) to ~20-25 ppm (divinyl oxide).[1][2]

Phase 2: Double Michael Addition Cyclization

Reaction: PhP(O)(CH=CH₂)₂ + BnNH₂ → N-Benzyl-4-phenyl-azaphosphinane-oxide[1][2]

  • Solvent System: Ethanol/Water (1:[1][2]1) or pure Ethanol.[1][2] Reasoning: Protic solvents accelerate the proton-transfer steps in Michael additions.[1]

  • Stoichiometry: 1.0 eq Divinyl precursor + 1.1 eq Benzylamine.

  • Conditions: Reflux for 12–24 hours.[1][2]

  • Observation: Reaction mixture typically turns light yellow.[1][2]

  • Purification: Evaporate solvent. Recrystallize from EtOAc/Hexane or use Flash Chromatography (MeOH/DCM gradient).[2]

Phase 3: Hydrogenolysis (Deprotection)

Reaction: N-Bn-Intermediate + H₂/Pd-C → Product (CAS 945460-44-6)[1][2]

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (ensure high grade to prevent catalyst poisoning).

  • Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi) at RT for 4–6 hours.

  • Filtration: Filter through Celite pad to remove Pd.[1][2]

  • Result: Quantitative yield of the free amine.

Synthesis Workflow Diagram

SynthesisPath Start Phenylphosphonic Dichloride Step1 Phenyl Divinyl Phosphine Oxide Start->Step1 VinylMgBr THF, -78°C Step2 N-Benzyl Intermediate Step1->Step2 Benzylamine EtOH, Reflux (Double Michael Addn) Valid1 QC: 31P NMR Singlet ~22 ppm Step1->Valid1 Final 4-Phenyl-1,4- azaphosphinan-4-one (CAS 945460-44-6) Step2->Final H2, Pd/C MeOH (Deprotection) Valid2 QC: MS (ESI) [M+H]+ ~286 Step2->Valid2

Caption: Three-stage synthesis ensuring regiospecific ring closure and high purity. QC steps prevent carryover of acyclic impurities.

Self-Validating Analytical Criteria

To ensure the integrity of the synthesized core, the following analytical signatures must be verified.

MethodDiagnostic SignalMechanistic Interpretation
³¹P NMR Singlet, δ 30–40 ppm (approx)Confirms oxidation state (P=O) and lack of P-H or P-Cl bonds.[1][2]
¹H NMR Disappearance of Vinyl protons (δ 5.5–6.5 ppm)Confirms complete cyclization (consumption of vinyl groups).[2]
¹H NMR Multiplets at δ 2.0–3.5 ppm (Ring CH₂)Diagnostic of the saturated azaphosphinane ring.[2]
MS (ESI) [M+H]⁺ = 196.2Confirms molecular weight of the free amine (C₁₀H₁₄NOP).[2]

Applications in Drug Development[1][2][3][5][6][7]

Scaffold Hopping (Morpholine Replacement)

Researchers utilizing morpholine moieties in kinase inhibitors (e.g., Gefitinib analogues) often face metabolic clearance issues.[2] Replacing the morpholine with 4-phenyl-1,4-azaphosphinan-4-one achieves:

  • Solubility Spike: The high dipole moment of the P=O bond disrupts crystal lattice energy and interacts favorably with water.[1]

  • H-Bond Networking: The P=O oxygen can accept hydrogen bonds from backbone amides in the target protein, potentially increasing potency.[1][2]

Fragment-Based Drug Design (FBDD)

The molecule serves as an ideal "polar core" fragment.[1]

  • Vector 1 (Nitrogen): amenable to Buchwald-Hartwig amination to attach to aryl cores.[1][2]

  • Vector 2 (Phenyl): Can be substituted (e.g., 4-F-Phenyl) in the starting material stage to probe hydrophobic pockets.[1][2]

Biological Pathway Interaction Diagram

BioInteraction Drug Drug Candidate (Azaphosphinane Core) Solubility Aqueous Solubility Drug->Solubility High Dipole (P=O) Metabolism Metabolic Stability (Microsomal) Drug->Metabolism Blocks alpha-C Oxidation Target Protein Target (Kinase/Receptor) Drug->Target H-Bond Acceptor (P=O) Vectorial Hydrophobicity (Ph) Bioavailability Bioavailability Solubility->Bioavailability Improved Absorption HalfLife HalfLife Metabolism->HalfLife Extended t1/2

Caption: Impact of the azaphosphinane core on pharmacokinetics and pharmacodynamics.

Safety & Handling

  • Precursors: Phenylphosphonic dichloride is corrosive and moisture-sensitive.[1] Handle in a fume hood.

  • Phosphines: While the target is an oxide (stable), intermediate phosphines (if reduction is attempted) can be pyrophoric.[2]

  • Toxicity: Specific toxicology data for CAS 945460-44-6 is limited.[1][2] Treat as a potential irritant and handle with standard PPE (gloves, goggles, lab coat).[1][2]

References

  • Enamine Store. this compound Safety Data Sheet & Catalog. Retrieved from [2]

  • Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery.[1][2][5] Journal of Medicinal Chemistry.[1][5]

  • Collins, D. J., et al. Organophosphorus compounds.[1][2][3][6][7] XIII. Synthesis of some 4-Phenylperhydro-1,4-azaphosphorines. Australian Journal of Chemistry.[1] (Describes the divinyl phosphine oxide cyclization strategy). [2]

  • PubChem. 4-phenyl-1,4-azaphosphinan-4-one Compound Summary.[2]

Sources

The Renaissance of Phosphorus: Cyclic Phosphine Oxides as High-Value Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Properties of Cyclic Phosphine Oxide Scaffolds in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

For decades, phosphorus in medicinal chemistry was largely synonymous with prodrug strategies (phosphates) or bone-targeting agents (bisphosphonates). However, the cyclic phosphine oxide —specifically phospholane and phospholene oxides—has emerged as a robust, metabolically stable scaffold that defies traditional "heteroatom phobia."

This guide dissects the physicochemical and pharmacological utility of cyclic phosphine oxides. Unlike the planar amide bond, the tetrahedral geometry of the phosphorus center offers unique vectorial exploration of chemical space, serving as a superior transition-state mimic for peptide hydrolysis and a solubility enhancer that resists oxidative metabolism.

Physicochemical Architecture

The Geometry of Interaction

The defining feature of the cyclic phosphine oxide is its tetrahedral geometry (


 hybridization at phosphorus). In contrast to the planar amide bond (

), the P=O moiety projects substituents into distinct quadrants of 3D space.
  • Chirality: The phosphorus atom in these rings is stereogenic. This allows for the design of enantiopure compounds that can probe specific sub-pockets of a target protein with higher specificity than planar analogs.

  • Bond Polarization: The P=O bond is highly polarized with a significant dipole moment (

    
     D), much higher than that of an amide (
    
    
    
    D). This results in a potent hydrogen bond acceptor (HBA) capability without the obligate hydrogen bond donor (HBD) character of secondary amides.
Comparative Physicochemical Profile[1]
FeatureCarboxamide (R-CO-NH-R')Sulfonamide (R-SO₂-NH-R')Cyclic Phosphine Oxide (R₂-P=O)
Geometry Planar (

)
Tetrahedral (Distorted)Tetrahedral (

)
H-Bonding Donor & AcceptorDonor & AcceptorStrong Acceptor Only
Dipole Moment HighModerateVery High
Solubility ModerateModerateHigh (Polarity driven)
Metabolic Stability Susceptible to hydrolysisStableHigh (Oxidative wall)
Permeability GoodGoodModerate (Polarity penalty)
Visualization of Properties

The following diagram illustrates the core physicochemical advantages of the scaffold.

PhosphineProperties Core Cyclic Phosphine Oxide (Scaffold) Geo Tetrahedral Geometry (Chirality at P) Core->Geo Elec Electronic Profile (High Dipole) Core->Elec Stab Metabolic Stability (No CYP Oxidation) Core->Stab App1 Vectorial Exploration (3D Space) Geo->App1 Enables App3 Transition State Mimic (Protease Inhibition) Geo->App3 Mimics App2 Solubility Enhancement (Lower LogD) Elec->App2 Drives Elec->App3 H-Bond Acceptor

Caption: Interconnectivity of physicochemical properties and their medicinal chemistry applications.

Bioisosterism & Pharmacophore Mapping

The Transition State Analogue

One of the most potent applications of the cyclic phosphine oxide is as a transition state mimic for peptide bond hydrolysis.

  • Mechanism: During amide hydrolysis by proteases, the planar carbonyl carbon is attacked by a nucleophile, forming a high-energy tetrahedral intermediate.

  • The Mimic: The phosphine oxide moiety is stable and permanently tetrahedral.[1] It mimics this high-energy state but cannot be hydrolyzed, effectively "freezing" the enzyme in a non-productive complex. This has been validated in inhibitors for metalloproteases and aspartic proteases.

Scaffold Hopping and Entropy

Cyclization confers a distinct entropic advantage. By constraining the phosphorus atom within a ring (e.g., phospholene), the conformational freedom of the substituents is restricted. Upon binding to a protein target, the "entropic penalty" paid is significantly lower compared to an acyclic phosphine oxide or amide.

Experimental Protocol: Synthesis via Ring-Closing Metathesis (RCM)

While classical methods like the McCormack reaction (diene + halophosphine) exist, they often suffer from harsh conditions and mixture issues. The modern gold standard for synthesizing cyclic phosphine oxides is Ring-Closing Metathesis (RCM) .

RCM Synthetic Workflow

This protocol describes the synthesis of a 3-substituted-2,5-dihydro-1H-phosphole 1-oxide (phospholene oxide).

Reagents & Equipment:

  • Substrate: Bis(allyl)phosphine oxide derivative.

  • Catalyst: Grubbs II (Second Generation) or Hoveyda-Grubbs II.

  • Solvent: Dichloromethane (DCM), anhydrous and degassed.

  • Atmosphere: Inert (Argon/Nitrogen).

Step-by-Step Methodology:

  • Precursor Assembly:

    • React the appropriate Grignard reagent (allylmagnesium bromide) with phosphorus trichloride (

      
      ) or phosphonic dichlorides to generate the diallylphosphine intermediate.
      
    • Critical Step: Oxidize immediately with

      
       or perform the RCM on the protected phosphine oxide to prevent catalyst poisoning (free phosphines can coordinate to Ruthenium).
      
  • RCM Cyclization:

    • Dissolve the diallylphosphine oxide (0.1 M) in degassed DCM. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux at 40°C for 2-12 hours. Monitor by TLC or

      
       NMR (shift from acyclic ~30 ppm to cyclic ~40-60 ppm).
      
  • Workup & Purification:

    • Concentrate the reaction mixture.

    • Purification: Silica gel chromatography. Cyclic phosphine oxides are highly polar; use polar eluent systems (e.g., DCM/MeOH 95:5).

    • Optional: Hydrogenation of the resulting alkene (using Pd/C) yields the saturated phospholane oxide if the double bond is not required.

Synthetic Pathway Diagram

RCMSynthesis Start Diallylphosphine Oxide (Precursor) Cat Grubbs II Catalyst (DCM, Reflux) Start->Cat Initiation Inter Ruthenacycle Intermediate Cat->Inter Metathesis Prod Cyclic Phospholene Oxide (Product) Inter->Prod Cyclization Side Ethylene Gas (Byproduct) Inter->Side Elimination

Caption: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) pathway for phospholene oxide synthesis.

ADMET Profile: The "Oxidative Wall"

Metabolic Stability

A primary failure mode for drug candidates is rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

  • The Advantage: The phosphorus in phosphine oxides is already in its highest stable oxidation state (P+5). It cannot be further oxidized by CYPs.

  • Comparison: Unlike amines (N-dealkylation) or thioethers (S-oxidation), the P=O moiety is metabolically inert. This often leads to longer half-lives (

    
    ) in vivo.
    
Solubility vs. Permeability Trade-off

The high polarity of the P=O bond significantly lowers LogD, improving aqueous solubility. However, this comes with a cost:

  • Solvation Penalty: The strong hydration shell around the P=O oxygen must be shed to cross cell membranes.

  • Mitigation: Successful drugs (e.g., Brigatinib) balance this by flanking the P=O group with lipophilic aromatic rings to maintain an optimal LogP range (2–4).

Metabolic Fate Diagram

MetabolicStability Drug Cyclic Phosphine Oxide Drug Candidate CYP Cytochrome P450 (Liver Microsomes) Drug->CYP Exposure Path1 Oxidative Attack (N-dealkylation / Hydroxylation) CYP->Path1 Attempted Oxidation Outcome1 P=O Bond Intact (Metabolically Inert) Path1->Outcome1 Phosphorus Center Outcome2 Peripheral Metabolism (Side chains only) Path1->Outcome2 Carbon Skeleton

Caption: The P=O bond acts as a metabolic stop-block, diverting metabolism to peripheral groups.

References

  • Finkbeiner, P., et al. (2020). "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry. [Link]

  • Bujard, M., et al. (2001). "A Highly Efficient and Practical Synthesis of Cyclic Phosphinates Using Ring-Closing Metathesis." The Journal of Organic Chemistry. [Link]

  • Gonçalves, T.P., et al. (2014). "Cyclic Phosphine Oxides as Bioisosteres." MedChemComm. [Link]

  • Huang, W.S., et al. (2016).[2] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[2] Journal of Medicinal Chemistry. [Link]

Sources

4-Phenyl-1,4-azaphosphinane 4-oxide: Molecular Architecture, Synthesis, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel pharmacophores in drug discovery frequently relies on the strategic incorporation of heteroatoms to modulate physicochemical properties, metabolic stability, and target affinity. 4-Phenyl-1,4-azaphosphinane 4-oxide (CAS: 945460-44-6) represents a highly specialized six-membered P-N heterocyclic scaffold[1]. By replacing traditional carbon or nitrogen centers with a pentavalent phosphorus atom, this compound introduces unique vector projections and a highly polarized P=O bond. This in-depth technical guide explores the molecular properties, validated synthetic methodologies, and the pharmacological utility of 4-phenyl-1,4-azaphosphinane 4-oxide in the development of kinase and epigenetic inhibitors.

Physicochemical Profiling & Molecular Architecture

4-Phenyl-1,4-azaphosphinane 4-oxide is structurally analogous to piperazine, but with one nitrogen replaced by a phosphorus atom bearing a phenyl ring and an oxide ligand. The saturated six-membered ring predominantly adopts a chair conformation. The high energy of the P=O bond (~500–600 kJ/mol) renders the phosphoryl group exceptionally stable and resistant to in vivo reduction[2], making it a robust bioisostere for amides or sulfonamides in medicinal chemistry.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Phenyl-1,4-azaphosphinane 4-oxide
CAS Registry Number 945460-44-6 (Free Base), 945459-82-5 (HCl Salt)
Molecular Formula C₁₀H₁₄NOP[1]
Molecular Weight 195.20 g/mol [1]
Monoisotopic Mass 195.0813 Da[1]
SMILES String C1CP(=O)(CCN1)C2=CC=CC=C2[1]
Hydrogen Bond Donors / Acceptors 1 (N-H) / 2 (P=O, N)
Topological Polar Surface Area (TPSA) ~20.31 Ų (derived from N-protected analogs)

Synthetic Methodologies: The Annulation Strategy

The construction of the 1,4-azaphosphinane ring is classically achieved through a double aza-Michael addition (annulation)[2]. This convergent approach utilizes divinylphosphine oxides as bis-electrophiles, reacting with primary amines to form the saturated heterocycle.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Double Aza-Michael Annulation

  • Reagents: Phenyl(divinyl)phosphine oxide (1.0 eq), Benzylamine (1.05 eq), Ethanol, KOH (catalytic).

  • Procedure: Dissolve phenyl(divinyl)phosphine oxide in ethanol. Add a solution of KOH and benzylamine dropwise while maintaining the temperature at 10°C to control the exothermic mono-addition. Gradually warm the reaction mixture to 70°C and stir for 2.5 hours[2].

  • Causality & Rationale: Benzylamine is utilized instead of aqueous ammonia to prevent the formation of complex polymeric networks. The initial low temperature controls the kinetic addition of the first vinyl group, while the subsequent heating provides the activation energy required for the intramolecular ring closure, driving the system toward the thermodynamic chair-conformation product.

Step 2: N-Deprotection (Hydrogenolysis)

  • Reagents: 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide, Pd/C (10 wt%), H₂ gas, Methanol.

  • Procedure: Suspend the intermediate and Pd/C in methanol. Purge the vessel and stir under an H₂ atmosphere (1 atm) at room temperature until complete conversion is observed via LC-MS. Filter through Celite and concentrate.

  • Causality & Rationale: Palladium-catalyzed hydrogenolysis selectively cleaves the N-benzyl bond. The highly stable P=O bond and the P-phenyl ring remain completely inert under these mild reductive conditions.

Step 3: Free Base Isolation (If starting from HCl Salt)

  • Reagents: 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride (CAS 945459-82-5), MP-carbonate resin, Water.

  • Procedure: Suspend the hydrochloride salt in water. Add macroporous polystyrene-bound (MP) carbonate resin and stir for 12.0 hours[3]. Filter the resin and lyophilize the aqueous filtrate to yield the pure free base.

  • Causality & Rationale: The free base of 4-phenyl-1,4-azaphosphinane 4-oxide is highly polar and water-soluble. Traditional liquid-liquid extraction with organic solvents leads to poor recovery. MP-carbonate acts as a solid-supported base, neutralizing the salt without introducing soluble inorganic byproducts, thereby creating a self-validating, high-yield purification system[3].

Synthesis_Workflow A Phenyl(divinyl)phosphine oxide (Electrophile) C Aza-Michael Addition (Intermediates) A->C Base / Solvent 10-70°C B Amine Nucleophile (e.g., Benzylamine) B->C D Intramolecular Cyclization (Ring Closure) C->D Thermodynamic Control E 4-Phenyl-1,4-azaphosphinane 4-oxide D->E Deprotection (Pd/C, H2)

Fig 1. Synthetic workflow for 4-Phenyl-1,4-azaphosphinane 4-oxide via double aza-Michael annulation.

Pharmacological Applications & Mechanistic Pathways

The 4-phenyl-1,4-azaphosphinane 4-oxide scaffold has gained significant traction in the development of targeted therapeutics, particularly in oncology and immunology.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical effector in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK leads to autoimmune diseases and B-cell malignancies (e.g., Mantle Cell Lymphoma). Patent literature (e.g., WO2007087068) discloses the integration of the azaphosphinane scaffold into small-molecule tyrosine kinase inhibitors[4].

  • Mechanistic Rationale: The secondary amine of the azaphosphinane ring serves as an attachment point to the core inhibitor moiety, while the highly polarized P=O bond acts as a potent hydrogen-bond acceptor, interacting with the hinge region of the kinase domain. The P-phenyl group occupies adjacent hydrophobic pockets, enhancing target residence time.

Histone Deacetylase (HDAC) Inhibition

Epigenetic modulation via HDAC inhibition is a validated strategy for inducing terminal differentiation and apoptosis in neoplastic cells. Phosphorus derivatives, including 4-phenyl-1,4-azaphosphinane 4-oxide, have been explicitly patented as HDAC inhibitors (e.g., US20090270351A1)[3].

  • Mechanistic Rationale: Classical HDAC inhibitors rely on a hydroxamic acid motif to chelate the catalytic Zn²⁺ ion in the enzyme's active site. The phosphoryl oxygen (P=O) in the azaphosphinane scaffold acts as a bioisosteric zinc-binding group (ZBG). Its superior metabolic stability compared to hydroxamates reduces off-target toxicity and improves the pharmacokinetic profile of the drug[3].

Bio_Pathways cluster_BTK Tyrosine Kinase Inhibition cluster_HDAC Epigenetic Modulation Scaffold 4-Phenyl-1,4-azaphosphinane 4-oxide (Pharmacophore Scaffold) BTK Bruton's Tyrosine Kinase (BTK) Scaffold->BTK Allosteric/Active Site HDAC Histone Deacetylase (HDAC) Scaffold->HDAC Zinc Chelation (P=O) PLC PLCγ Activation Blockade BTK->PLC B_Cell Inhibition of B-Cell Proliferation PLC->B_Cell Chromatin Chromatin Remodeling HDAC->Chromatin Apoptosis Neoplastic Cell Apoptosis Chromatin->Apoptosis

Fig 2. Integration of the azaphosphinane scaffold in BTK and HDAC signaling pathways.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized scaffold prior to biological assay integration, the following self-validating analytical suite is required:

  • ³¹P NMR Spectroscopy: The most diagnostic tool for this scaffold. The pentavalent phosphorus atom typically exhibits a distinct singlet in the ³¹P NMR spectrum (referenced to 85% H₃PO₄) around +25 to +35 ppm, confirming the oxidation state and the integrity of the P=O bond.

  • LC-MS (ESI+): Expected to show a strong

    
     peak at m/z 196.08[1]. The absence of m/z 180 confirms that no unoxidized phosphine remains.
    
  • ¹H NMR Spectroscopy: The methylene protons of the heterocyclic ring will appear as complex multiplets due to both homonuclear (H-H) and heteronuclear (H-P) scalar coupling, verifying the cyclic structure.

References

  • Science of Synthesis 31.41 Arylphosphine Oxides and Heteroatom Derivatives Thieme-Connect URL:[Link]

  • 945460-44-6 (C10H14NOP) - PubChemLite Université du Luxembourg URL:[Link]

  • WO2007087068 - INHIBITORS OF TYROSINE KINASES AND USES THEREOF WIPO Patentscope URL:[Link]

  • US20090270351A1 - PHOSPHORUS DERIVATIVES AS HISTONE DEACETYLASE INHIBITORS MolAid / Google Patents URL

Sources

Difference between azaphosphinane oxides and piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide analyzing the stereoelectronic, pharmacokinetic, and photophysical distinctions between piperidine analogs and their azaphosphinane oxide bioisosteres.

Introduction: The Evolution of Nitrogen Heterocycles

Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. However, its widespread use is frequently accompanied by pharmacokinetic liabilities. The high basicity and lipophilicity of the piperidine ring often lead to rapid cytochrome P450 (CYP450)-mediated metabolism, hERG channel inhibition (cardiotoxicity), and off-target accumulation in acidic lysosomal compartments.

To circumvent these limitations, medicinal chemists and chemical biologists have increasingly turned to advanced bioisosteric replacements. One of the most innovative structural interventions is the substitution of a piperidine methylene (-CH₂-) group with a phosphinoyl group (P=O), yielding azaphosphinane oxides (e.g., 1,4-azaphosphinane-4-oxide)[1]. This substitution fundamentally rewrites the stereoelectronic landscape of the heterocycle, unlocking new capabilities in both drug design and the engineering of high-performance fluorescent probes.

Structural and Stereoelectronic Divergence

The core difference between a piperidine and an azaphosphinane oxide lies in the transition from a purely carbon-based backbone to one incorporating a tetrahedral phosphorus center.

  • Inductive Effects and Amine Basicity: The P=O bond is highly polarized (

    
    ). The partial positive charge on the phosphorus atom exerts a strong negative inductive effect (-I) across the sigma bonds of the heterocyclic ring. This pulls electron density away from the distal nitrogen atom, making its lone pair less available for protonation. Consequently, the pKa of the amine drops from a highly basic ~10.5 (typical for piperidines) to a more neutral physiological range (~7.5–8.5).
    
  • Lipophilicity and 3D Complexity: While piperidine is highly lipophilic, the introduction of the polar P=O bond acts as a potent hydrogen-bond acceptor, significantly lowering the overall lipophilicity (logP) of the molecule. Furthermore, the tetrahedral geometry of the phosphorus atom increases the fraction of sp³-hybridized atoms (

    
    ), enhancing the three-dimensional complexity of the scaffold, which often correlates with higher clinical success rates.
    

G A Piperidine Scaffold (High Basicity, High logP) B CYP450 Metabolism (α-oxidation, N-dealkylation) A->B Standard Route C Bioisosteric Replacement (CH2 -> P=O) A->C Optimization D Azaphosphinane Oxide (Lower pKa, Lower logP) C->D E Enhanced Metabolic Stability D->E Steric/Electronic Shielding

Caption: Logical workflow of bioisosteric replacement from piperidine to azaphosphinane oxide.

Pharmacokinetic Impact: Overcoming Metabolic Liabilities

Piperidines are highly vulnerable to CYP450 enzymes, which readily oxidize the alpha-carbon adjacent to the nitrogen, leading to lactam formation or ring-opening N-dealkylation.

By substituting the 4-position with a P=O group (forming 1,4-azaphosphinane-4-oxide), the ring is protected via two distinct mechanisms:

  • Electronic Deactivation: The electron-withdrawing nature of the phosphinoyl group reduces the electron density of the entire ring, increasing the activation energy required for CYP450-mediated hydrogen atom abstraction at the alpha-carbon.

  • Steric Shielding: The bulky tetrahedral phosphorus center physically hinders the optimal docking of the heterocycle into the active site of metabolic enzymes.

Recent medicinal chemistry campaigns targeting covalent inhibitors of KEAP1 demonstrated this effect perfectly. Replacing a piperidine/piperidone moiety with a 4-methyl-1,4-azaphosphinane-4-oxide not only improved cellular target engagement by 8-fold but also drastically enhanced in vitro ADME stability[1].

Photophysical Innovations: Inhibiting TICT in Fluorophores

Beyond pharmacokinetics, the stereoelectronic differences between these heterocycles have revolutionized the design of organic fluorophores. In fluorescent dyes (e.g., rhodamines, BODIPYs), piperidine is frequently utilized as an electron-donating auxochrome. However, upon photoexcitation, the strong electron-donating ability of the piperidine nitrogen drives a conformational rotation, forming a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state decays non-radiatively, severely quenching the fluorescence quantum yield in polar aqueous environments[2].

Replacing the piperidine auxochrome with 4-methyl-1,4-azaphosphinane-4-oxide introduces a strong electron-withdrawing group into the auxochrome system. The negative inductive effect of the P=O group increases the ionization potential of the amine. This raises the energy barrier required to reach the TICT state above the energy of the locally excited (LE) emissive state. As a result, the molecule is forced to relax via radiative emission, drastically improving quantum yields and brightness for super-resolution imaging[2].

G Fluor Fluorophore Core (e.g., Rhodamine) Pip Piperidine Auxochrome (Strong Electron Donor) Fluor->Pip Photoexcitation Aza Azaphosphinane Oxide Auxochrome (EWG: P=O) Fluor->Aza Photoexcitation TICT TICT State Formation (Non-radiative decay, Low QY) Pip->TICT Bond Rotation (Quenching) Bright Inhibited TICT State (High QY, Bright Emission) Aza->Bright Inductive Rigidification

Caption: Mechanism of TICT state inhibition using azaphosphinane oxide auxochromes.

Quantitative Data Summary

PropertyPiperidine1,4-Azaphosphinane-4-oxideImpact on Molecular Design
Heteroatoms 1 (Nitrogen)2 (Nitrogen, Phosphorus)Alters hydrogen bonding network; introduces new vector for target binding.
Steric Bulk Low (Planar-like CH₂ at C4)High (Tetrahedral P=O at C4)Increases 3D complexity (

), reducing flat-molecule aggregation.
Amine Basicity (pKa) ~10.0 - 11.0~7.0 - 8.5Reduced basicity improves membrane permeability and lowers lysosomotropism.
Lipophilicity (logP) HighLowered (due to polar P=O)Better aqueous solubility; lower off-target toxicity (e.g., hERG).
Metabolic Stability Prone to

-oxidation
Highly resistantProlonged pharmacokinetic half-life (

).
Photophysical Effect Promotes TICT (Low QY)Inhibits TICT (High QY)Enhances brightness and photostability in fluorescent probes.

Experimental Protocols

Protocol A: Synthesis of Azaphosphinane Oxide-Substituted Fluorophores (Buchwald-Hartwig Amination)

Causality Focus: The synthesis requires a palladium-catalyzed cross-coupling.


 combined with the bulky, electron-rich XPhos ligand is specifically chosen because it facilitates the challenging oxidative addition of unactivated triflates and promotes the reductive elimination of the sterically hindered azaphosphinane amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the fluorophore ditriflate (1.0 equiv),

    
     (0.1 equiv), XPhos (0.3 equiv), and 
    
    
    
    (2.8 equiv).
    
    
    is utilized as it provides sufficient basicity to deprotonate the amine without triggering unwanted side-reactions common with stronger bases like NaOtBu.
  • Inert Atmosphere: Seal the flask and perform three cycles of evacuation and backfilling with high-purity nitrogen. Self-validation: This step is critical;

    
     catalysts are highly sensitive to atmospheric oxygen, which will prematurely terminate the catalytic cycle.
    
  • Reagent Addition: Dissolve 4-methyl-1,4-azaphosphinane-4-oxide hydrochloride (3.0 equiv) in anhydrous dioxane and inject it into the flask via a syringe.

  • Reaction: Heat the mixture to reflux (100°C) under continuous stirring for 18 hours. Monitor the consumption of the ditriflate via TLC or LC-MS.

  • Purification: Cool to room temperature, dilute with methanol, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (DCM/MeOH gradient) to isolate the rigidified fluorophore.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality Focus: This assay determines the intrinsic clearance of the compound. A minus-NADPH control is mandatory to validate that any observed degradation is strictly CYP450-mediated and not a result of chemical instability or non-specific esterase activity.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.
    
  • Compound Addition: Spike the test compound (piperidine analog vs. azaphosphinane oxide analog) into the mixture to a final concentration of 1

    
    M (keep organic solvent concentration <0.5% v/v to prevent enzyme denaturation).
    
  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50

    
    L aliquot and immediately quench it in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Self-validation: The cold acetonitrile instantly precipitates the microsomal proteins, halting the reaction at the exact time point.
  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the remaining parent compound and calculate the intrinsic clearance (

    
    ).
    

References

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity Source: Journal of Medicinal Chemistry URL:[Link]

  • Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group-Functionalized Piperidine Auxochromes Source: The Royal Society of Chemistry (Chemical Science) URL:[Link]

Sources

P-Chiral Phosphinan-4-one Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis, Desymmetrization, and Anticancer Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the medicinal chemistry landscape for organophosphorus compounds has been dominated by phosphates, phosphoramides, and phosphonates. In contrast, six-membered phosphorus-containing heterocycles—specifically phosphinanes—have been largely neglected, with only a fraction of known phosphinanes subjected to rigorous pharmacological evaluation[1]. However, recent advances have repositioned P-chiral phosphinan-4-one derivatives as highly tractable, versatile scaffolds for anticancer drug discovery[2].

This whitepaper provides an in-depth technical analysis of the structural advantages, biological activity, and synthetic methodologies associated with phosphinan-4-ones. By detailing verified protocols for desymmetrization, dearomatization, and functionalization, this guide serves as a self-validating framework for drug development professionals seeking to leverage P-stereogenic heterocycles.

Structural and Physicochemical Rationale

The unique pharmacological profile of phosphinan-4-ones is rooted in their distinct physicochemical properties:

  • Conformational Rigidity and Steric Non-Equivalence: The incorporation of a tetrahedral phosphorus atom into a six-membered ring renders the two faces of the C=O group at the C4-position sterically and electronically non-equivalent[1]. This allows for highly stereoselective reductions and functionalizations.

  • Hydrogen Bonding and Solubility: The phosphine oxide moiety (P=O) is a potent hydrogen bond acceptor. In drug design, this functional group significantly enhances aqueous solubility and metabolic stability while reducing overall lipophilicity compared to purely carbon-based analogs[2][3].

  • P-Chirality: The introduction of a stereogenic phosphorus center provides an additional vector for structure-activity relationship (SAR) optimization, enabling highly specific interactions with chiral biological targets[4][5].

Biological Activity: Anticancer Efficacy

Recent in vitro evaluations have demonstrated that structural modifications of the phosphinan-4-one core yield compounds with potent cytotoxicity against aggressive solid tumors[2].

Specifically, derivatives synthesized via the dearomatization of the P-phenyl group have shown remarkable efficacy against colon cancer (SW480, SW620, HCT116) and prostate cancer (PC3) cell lines[1]. Mechanistically, the most active derivatives function as potent activators of late apoptosis and robust inhibitors of Interleukin-6 (IL-6) secretion—a cytokine heavily implicated in tumor proliferation and chemoresistance[1].

Quantitative Biological Data

The following table summarizes the biological performance of optimized phosphinane derivatives compared to standard chemotherapeutics.

Compound ClassTarget Cell LineCytotoxicity (IC₅₀)Late Apoptosis ActivationIL-6 Secretion Inhibition
P-Alkyl Phosphinan-4-ones PC3 (Prostate)≤ 10 µM87.5% – 95.5%71.8% – 96.8%
P-Alkyl Phosphinan-4-ones HCT116 (Colon)≤ 10 µM87.5% – 95.5%71.8% – 96.8%
Cisplatin (Control) PC3 / HCT116> 10 µMModerateModerate

Data indicates that specific P-chiral phosphinanes outperform cisplatin in both cytotoxicity and IL-6 suppression assays[1].

BioPathway Drug P-Chiral Phosphinan-4-one CancerCells Colon (HCT116) / Prostate (PC3) Drug->CancerCells Targets Apoptosis Late Apoptosis Activation Outcome Tumor Cell Death Apoptosis->Outcome IL6 IL-6 Secretion Inhibition IL6->Outcome CancerCells->Apoptosis Induces CancerCells->IL6 Suppresses

Anticancer mechanism of phosphinan-4-ones via apoptosis and IL-6 inhibition.

Synthetic Strategies and Desymmetrization

To harness the therapeutic potential of these compounds, precise synthetic control over the phosphorus center is required. The workflow relies on three core pillars: Dearomatization, Desymmetrization, and Functionalization.

Dearomatization of the P-Substituent

The dearomatization of the phenyl group attached to the phosphorus atom in 1-phenylphosphinane 1-oxide is the pivotal first step in P-substituent modification[1]. By reducing the aromatic ring to an alkyl substituent, the steric bulk and electronic density of the phosphorus center are fundamentally altered, which is essential for maximizing cytotoxic activity[6].

Desymmetrization and Resolution

Introducing chirality at the prochiral phosphorus center of a phosphinan-4-one can be achieved via desymmetrization. A highly effective approach is asymmetric organocatalytic α-halogenation followed by elimination, which transforms the prochiral starting material into a P-stereogenic enone[2][5].

For racemic mixtures of P-stereogenic compounds like 1-phenylphosphin-2-en-4-one 1-oxide, chiral resolution is achieved using (R,R)-TADDOL. The formation of a diastereomeric molecular complex allows for the isolation of highly enantiopure fractions via simple crystallization[4].

SyntheticWorkflow Start 1-Phenylphosphinan-4-one Dearomatization Dearomatization (Na, i-PrOH, THF) Start->Dearomatization P-substituent modification Desymmetrization Desymmetrization (Organocatalysis) Dearomatization->Desymmetrization Introduce P-chirality Resolution Chiral Resolution ((R,R)-TADDOL) Desymmetrization->Resolution Enantiomeric separation Derivatives P-Chiral Derivatives (Oxides, Boranes) Resolution->Derivatives Functionalization

Synthetic workflow for P-chiral phosphinan-4-one derivatives.

Experimental Protocols

The following self-validating protocols outline the functionalization of free phosphines into stable phosphinan-4-one derivatives. These steps are critical for protecting the reactive phosphorus lone pair and locking the conformation for biological assays[6][7].

Protocol A: Synthesis of Phosphinan-4-one 1-Borane Complex

Causality: Complexation with borane (BH₃) protects the easily oxidizable tertiary phosphine while maintaining the tetrahedral geometry necessary for receptor binding.

  • Preparation: Dissolve the free phosphine precursor (e.g., 1-alkylphosphinan-4-one) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic complexation.

  • Addition: Dropwise, add 1.2 equivalents of Borane-Tetrahydrofuran complex (BH₃·THF).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (r.t.) and stir for an additional 2 hours.

  • Quenching & Extraction: Quench the reaction carefully with methanol. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with hexane/ethyl acetate) to afford the phosphinan-4-one 1-borane derivative (Typical yield: ~82%)[6][7].

Protocol B: Oxidation to Phosphinan-4-one Chalcogenides (Oxides, Sulfides, Selenides)

Causality: Converting the free phosphine to a chalcogenide allows researchers to systematically evaluate how the electronegativity and hydrogen-bonding capacity of the P=X bond influences cytotoxicity.

  • Oxide Synthesis (P=O): Treat the free phosphine with an excess of 30% aqueous Hydrogen Peroxide (H₂O₂) in methanol at room temperature for 2 hours. Extract with dichloromethane (DCM) and wash with brine (Typical yield: ~89%)[6][7].

  • Sulfide Synthesis (P=S): Add elemental sulfur (S₈) (1.2 equivalents) to a solution of the free phosphine in methanol. Stir at room temperature for 12 hours until complete consumption of the starting material is observed via TLC (Typical yield: ~91%)[6][7].

  • Selenide Synthesis (P=Se): Add elemental selenium powder to the free phosphine in methanol. Stir at room temperature for 24 hours. Filter the unreacted selenium through a Celite pad and concentrate the filtrate (Typical yield: ~76%)[6][7].

References

1.[2] Benchchem. Phosphinan-4-one 1-oxide | High-Purity Research Chemical. Available at: 2.[1] National Institutes of Health (NIH). Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. Available at: 3.[3] ResearchGate. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. Available at: 4.[4] National Institutes of Health (NIH). Resolution of P-Sterogenic 1-Phenylphosphin-2-en-4-one 1-Oxide into Two Enantiomers by (R,R)-TADDOL and Conformational Diversity of the Phosphinenone Ring and TADDOL in the Crystal State. Available at: 5.[6] National Institutes of Health (NIH). Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents (Synthesis Protocols). Available at: 6.[7] ResearchGate. Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents (Protocol Data). Available at: 7.[5] Benchchem. Phosphinan-4-one 1-oxide | High-Purity Research Chemical (Desymmetrization Approaches). Available at:

Sources

Pharmacophore Modeling with Azaphosphinane Oxide Rings: A Framework for Novel Scaffold-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: Beyond Flatland in Medicinal Chemistry

The relentless pursuit of novel chemical entities with superior efficacy and drug-like properties has pushed medicinal chemists to explore beyond the well-trodden territory of flat, aromatic scaffolds. The introduction of three-dimensional (3D) structural motifs is a proven strategy to enhance target selectivity, improve physicochemical properties, and escape the confines of existing intellectual property. Among the emerging classes of 3D scaffolds, saturated heterocycles containing phosphorus offer a unique combination of structural rigidity, polarity, and metabolic stability.

This guide provides a technical framework for leveraging the azaphosphinane oxide ring system in pharmacophore modeling. The IUPAC defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." We will explore the unique chemical nature of the azaphosphinane oxide core, detail a robust workflow for developing and validating pharmacophore models based on this scaffold, and illustrate its application in virtual screening and lead optimization. This document is intended for drug discovery researchers aiming to integrate novel heterocyclic scaffolds into their computer-aided drug design (CADD) pipelines.

The Azaphosphinane Oxide Scaffold: A Primer

The 1,2-azaphosphinane 2-oxide is a six-membered heterocyclic ring containing a phosphorus-nitrogen bond. This scaffold, a phosphorus analog of a δ-lactam, presents several compelling features for the medicinal chemist.

Key Physicochemical and Structural Properties
  • High Polarity and Solubility: The phosphine oxide group (P=O) is a strong hydrogen bond acceptor and is highly polar. This often leads to a significant increase in aqueous solubility compared to carbocyclic analogs, a critical parameter for improving drug absorption and distribution.

  • Metabolic Stability: The phosphorus-carbon and phosphorus-nitrogen bonds are generally robust to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.

  • Stereochemical Complexity and 3D Geometry: Unlike planar aromatic rings, the azaphosphinane oxide ring adopts a puckered conformation, typically a chair or twist-boat form. This non-planar geometry allows for precise spatial positioning of substituents, enabling the creation of pharmacophores with well-defined 3D vectors that can access complex binding pockets.

  • Synthetic Tractability: A variety of synthetic methods have been developed for azaphosphaheterocycles, including cyclization of haloalkylphosphonamidates, annulation, and cycloaddition reactions. This allows for the creation of diverse libraries of substituted azaphosphinane oxides for structure-activity relationship (SAR) studies.

PropertyPhenyl Ring (Typical Aromatic)Cyclohexane (Aliphatic Carbocycle)Azaphosphinane Oxide
Geometry PlanarPuckered (Chair)Puckered (Chair/Twist)
Fsp³ 01.0~0.8 (depending on substituents)
Polarity LowLowHigh
H-Bonding π-system (weak acceptor)NoneP=O (strong acceptor), N-H (donor)
Solubility LowVery LowHigh
Metabolic Stability Prone to oxidationProne to oxidationGenerally High
Conformational Analysis: The Key to 3D Modeling

The predictive power of a pharmacophore model is critically dependent on the accuracy of the 3D conformers used to build it. For a flexible six-membered ring like azaphosphinane oxide, a thorough conformational analysis is not just recommended; it is mandatory.

The goal is to identify the low-energy, biologically relevant conformation. The puckered nature of the ring means that substituents can occupy axial or equatorial positions, leading to different spatial arrangements of pharmacophoric features.

Experimental Protocol 1: Conformational Analysis Workflow

  • Initial Structure Generation: Build the 2D structure of the azaphosphinane oxide derivative using a molecular editor.

  • 3D Conversion & Energy Minimization: Convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Conformational Search: Employ a robust conformational search algorithm. Methods like Monte Carlo sampling or systematic searches are effective. The objective is to explore the full rotational landscape of exocyclic bonds and the puckering of the ring system.

  • Energy Calculation & Clustering: Calculate the potential energy for each generated conformer. Cluster the conformers based on root-mean-square deviation (RMSD) to identify unique conformational families.

  • Selection of Low-Energy Conformers: Select a representative set of low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) for use in subsequent pharmacophore generation steps. This ensures that the bioactive conformation is likely included in the set.

Pharmacophore Modeling: A Validated Workflow

The development of a pharmacophore model is an iterative process of hypothesis generation and rigorous validation. Depending on the available data, either a ligand-based or structure-based approach can be employed.

Pharmacophore_Approaches cluster_0 Starting Information cluster_1 Modeling Approach cluster_2 Core Process cluster_3 Outcome Known_Actives Set of Known Active Ligands (with Azaphosphinane Oxide Scaffold) Ligand_Based Ligand-Based Modeling Known_Actives->Ligand_Based Target_Structure 3D Structure of Target (e.g., from PDB) Structure_Based Structure-Based Modeling Target_Structure->Structure_Based L_Process 1. Generate Conformers 2. Align Molecules 3. Identify Common Features Ligand_Based->L_Process S_Process 1. Analyze Binding Pocket 2. Identify Key Interactions (H-bonds, Hydrophobic, etc.) Structure_Based->S_Process Pharmacophore_Hypothesis Pharmacophore Hypothesis L_Process->Pharmacophore_Hypothesis S_Process->Pharmacophore_Hypothesis

Caption: Ligand-based vs. Structure-based pharmacophore modeling workflows.

Ligand-Based Pharmacophore Modeling

This approach is utilized when the 3D structure of the biological target is unknown, but a set of active molecules is available. The fundamental assumption is that these molecules share common chemical features arranged in a similar 3D geometry that are responsible for their activity.

Experimental Protocol 2: Ligand-Based Model Generation

  • Training Set Preparation:

    • Compile a set of at least 5-10 structurally diverse active compounds containing the azaphosphinane oxide scaffold.

    • Ensure the activity data (e.g., IC₅₀, Ki) spans a reasonable range.

  • Conformer Generation: For each molecule in the training set, generate a set of low-energy conformers as described in Protocol 1 .

  • Common Feature Identification: Utilize software (e.g., Discovery Studio, MOE, LigandScout) to identify common pharmacophoric features among the conformers of the active molecules. These features typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable centers

  • Model Generation & Ranking: The software will generate multiple pharmacophore hypotheses by aligning the common features. These models are then ranked based on how well they map to the most active compounds while ignoring inactive ones.

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target-ligand complex is available (e.g., from X-ray crystallography), a more direct approach can be taken. The model is derived from the key interactions observed between the ligand and the amino acid residues in the binding pocket. This method has the advantage of being grounded in direct structural evidence.

Model Validation: The Cornerstone of Predictive Power

A pharmacophore model is only useful if it can accurately distinguish active compounds from inactive ones. Rigorous validation is therefore the most critical step in the workflow.

Validation_Workflow cluster_0 Input Data cluster_1 Process cluster_2 Analysis & Metrics cluster_3 Decision Training_Set Training Set (Known Actives) Pharmacophore_Model Generated Pharmacophore Model Training_Set->Pharmacophore_Model Used to Build Test_Set Test Set (Actives not in Training Set) Screening Screen Datasets against Model Test_Set->Screening Decoy_Set Decoy Set (Assumed Inactives with similar physical properties) Decoy_Set->Screening Pharmacophore_Model->Screening Metrics Calculate Statistical Metrics: - Goodness of Hit (GH) Score - Enrichment Factor (EF) - Receiver Operating Characteristic (ROC) Screening->Metrics Validated_Model Validated Model Metrics->Validated_Model If Metrics are Good Refine_Model Refine or Reject Model Metrics->Refine_Model If Metrics are Poor

Caption: A self-validating system for pharmacophore model assessment.

Experimental Protocol 3: Pharmacophore Model Validation

  • Dataset Preparation:

    • Training Set: The molecules used to generate the model.

    • Test Set: A separate set of known active compounds that were not used in model generation.

    • Decoy Set: A much larger set of molecules presumed to be inactive. These should have similar physicochemical properties (e.g., molecular weight, logP) to the actives to prevent trivial discrimination but different topologies.

  • Screening: Use the generated pharmacophore hypothesis as a 3D query to screen the combined test and decoy set database.

  • Performance Evaluation: Calculate key statistical metrics to assess the model's quality.

    • Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to a random selection.

    • Goodness of Hit (GH) Score: A scoring function that ranges from 0 (null model) to 1 (ideal model), which accounts for the percentage of actives retrieved and the enrichment. A GH score > 0.7 is indicative of a very good model.

    • Fischer's Randomization Test: This method assesses the statistical significance of the model by repeatedly scrambling the activity data and rebuilding models. If the original model has a significantly better score than the scrambled models, it is considered robust.

MetricDescriptionGood Value
Enrichment Factor (EF) Ratio of actives found in a sample of the database vs. random chance.> 1.0
Goodness of Hit (GH) Considers hit rate of actives and enrichment. Ranges from 0 (null) to 1 (ideal).> 0.7
Area Under Curve (AUC) for ROC Plots true positive rate vs. false positive rate.> 0.7

Application in Drug Discovery: From Model to Molecules

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.

Virtual Screening and Scaffold Hopping

The primary application of a pharmacophore model is to perform virtual screening on large compound libraries (e.g., Enamine REAL, ZINC) to identify novel hits. Because the pharmacophore represents essential features rather than a complete chemical structure, it is an excellent tool for scaffold hopping . This process allows for the discovery of active compounds with entirely different core structures from the original training set, providing a path to novel intellectual property and potentially improved drug-like properties.

Virtual_Screening_Workflow Validated_Model Validated Pharmacophore Model VS_Step 3D Pharmacophore Virtual Screening Validated_Model->VS_Step Compound_DB Large Compound Database (e.g., >1M molecules) Compound_DB->VS_Step Hit_List Initial Hit List (Compounds matching the model) VS_Step->Hit_List Filtering Post-Screening Filters (Drug-likeness, ADMET, Docking) Hit_List->Filtering Final_Hits Prioritized Hits for Experimental Testing Filtering->Final_Hits

Caption: Workflow for pharmacophore-based virtual screening.

Lead Optimization

For a lead series already containing the azaphosphinane oxide scaffold, the pharmacophore model provides a 3D structural rationale for the observed SAR. It can guide the design of new analogs by:

  • Identifying key interaction points: The model highlights which features are essential for activity.

  • Suggesting modifications: New substituents can be designed to better satisfy the pharmacophoric features or to probe for new interactions.

  • Rationalizing activity cliffs: The model can explain why small structural changes lead to a large drop-off in activity (e.g., by disrupting a key pharmacophoric feature).

Conclusion and Future Perspectives

The azaphosphinane oxide ring is a promising scaffold for modern medicinal chemistry, offering a unique 3D geometry and favorable physicochemical properties. When coupled with a rigorous, validated pharmacophore modeling workflow, it provides a powerful platform for the discovery and optimization of novel therapeutics. The ability of this approach to facilitate scaffold hopping is particularly valuable, opening doors to new chemical spaces that are both patentable and potentially more effective.

Future advancements will likely see the integration of artificial intelligence and machine learning with these pharmacophore-based methods. Generative models guided by pharmacophore constraints could design novel, synthetically accessible azaphosphinane oxides de novo, further accelerating the drug discovery cycle. As the demand for innovative, 3D-rich molecules continues to grow, a deep understanding of scaffolds like the azaphosphinane oxide and their application in CADD will be indispensable.

References

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Carbone, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Retrieved March 7, 2024, from [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). ScienceDirect. Retrieved March 7, 2024, from [Link]

  • The scaffold hopping potential of pharmacophores. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. Retrieved March 7, 2024, from [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023). Frontiers. Retrieved March 7, 2024, from [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Exploring Topological Pharmacophore Graphs for Scaffold Hopping. (2020). Journal of Chemical Information and Modeling. Retrieved March 7, 2024, from [Link]

  • Scaffold Hopping. (n.d.). BioSolveIT. Retrieved March 7, 2024, from [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • Scaffold hopping. (2024). Drug Discovery Today: Technologies. Retrieved March 7, 2024, from [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). SciForum. Retrieved March 7, 2024, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. Retrieved March 7, 2024, from [Link]

  • Pharmacophore model validation using GH score method. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Structure based and ligand based drug designing. (n.d.). Slideshare. Retrieved March 7, 2024, from [Link]

  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Drug Discovery Pro. Retrieved March 7, 2024, from [Link]

  • Leveraging structure-based and ligand-based techniques in drug discovery. (2025). Optibrium. Retrieved March 7, 2024, from [Link]

Methodological & Application

Application Note: N-Alkylation of 4-Phenyl-1,4-azaphosphinane 4-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of polar, metabolically stable sp³-rich heterocycles and chiral bidentate ligands.

Introduction & Strategic Utility

The demand for novel, three-dimensional (sp³-rich) scaffolds in drug discovery has driven the exploration of phosphorus-containing heterocycles. 4-Phenyl-1,4-azaphosphinane 4-oxide is a highly versatile six-membered heterocycle that serves as a bioisostere for piperazines and morpholines. The phosphine oxide (P=O) moiety acts as a powerful, directional hydrogen-bond acceptor, which can significantly improve aqueous solubility and modulate the physicochemical properties of drug candidates [1].

Beyond medicinal chemistry, the azaphosphinane core is a critical precursor in the synthesis of chiral bidentate phosphine ligands used in transition-metal-catalyzed asymmetric synthesis [2, 3]. The functionalization of this scaffold primarily occurs via the N-alkylation of its secondary amine, allowing for the rapid generation of diverse chemical libraries.

Mechanistic Insights & Reaction Causality

The N-alkylation of 4-phenyl-1,4-azaphosphinane 4-oxide proceeds via a classic bimolecular nucleophilic substitution (


) pathway. However, the unique electronic environment of the azaphosphinane ring necessitates specific strategic choices:
  • Nucleophilicity & The Transannular Effect: The secondary amine at the 1-position is a competent nucleophile. While the electron-withdrawing P=O group at the 4-position exerts a mild transannular inductive pull that slightly lowers the amine's pKa relative to a standard piperidine, it remains highly reactive toward electrophiles [2].

  • Base Selection (The "Cesium Effect"): For highly reactive electrophiles (e.g., benzyl bromides, allyl iodides), mild bases like Cesium Carbonate (

    
    ) are optimal. The large, highly polarizable 
    
    
    
    cation enhances the solubility of the carbonate in organic solvents and poorly coordinates with the generated amide anion, leaving a "naked" and highly reactive nucleophile. For unactivated aliphatic halides, stronger bases like Sodium Hydride (
    
    
    ) are required to pre-form the amide anion.
  • Solvent Causality: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are strictly required. They stabilize the polar transition state of the

    
     reaction and lack acidic protons that would otherwise hydrogen-bond with and deactivate the amine nucleophile.
    
  • Starting Material State: Commercially, this scaffold is frequently supplied as a hydrochloride salt (CAS: 945459-82-5). A critical failure point in this protocol is neglecting to add an additional 1.0 equivalent of base to liberate the free amine prior to the addition of the electrophile.

Mechanism SM Secondary Amine Base Base (Cs2CO3) SM->Base Deprotonation Nuc Active Nucleophile Base->Nuc -HCO3 TS SN2 Transition State Nuc->TS + R-X Prod N-Alkylated Product TS->Prod - X-

Figure 1: Mechanistic pathway of the base-mediated SN2 N-alkylation.

Experimental Design & Optimization Data

To establish a self-validating protocol, the N-benzylation of 4-phenyl-1,4-azaphosphinane 4-oxide was optimized. The quantitative data below illustrates why


 in DMF is the recommended standard condition for activated electrophiles, while 

is reserved for unactivated aliphatic chains.
EntryElectrophileBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Benzyl bromide

(3.0)
DCM252445%Weak base/non-polar solvent leads to incomplete conversion.
2Benzyl bromide

(2.5)
MeCN601282%Good conversion, but requires heating.
3 Benzyl bromide

(2.5)
DMF 25 8 91% Optimal for activated halides. "Cesium effect" accelerates

.
41-Bromohexane

(2.5)
DMF602465%Unactivated halide reacts sluggishly with carbonate bases.
5 1-Bromohexane

(2.5)
DMF 60 12 88% Optimal for unactivated halides. Pre-formed anion required.

(Note: Equivalents account for the use of the HCl salt of the starting material).

Detailed Laboratory Protocol

The following methodology details the synthesis of 1-benzyl-4-phenyl-1,4-azaphosphinane 4-oxide using the optimized conditions (Entry 3).

Materials & Reagents
  • 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride (1.0 eq, limiting reagent)

  • Benzyl bromide (1.2 eq, electrophile)

  • Cesium Carbonate (

    
    , 2.5 eq, finely powdered)
    
  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

  • 5% aqueous Lithium Chloride (

    
    ) solution
    
  • Ethyl Acetate (EtOAc) and Dichloromethane/Methanol (DCM/MeOH)

Step-by-Step Procedure

Step 1: Freebasing and Deprotonation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 4-phenyl-1,4-azaphosphinane 4-oxide hydrochloride (1.0 eq) and finely powdered

    
     (2.5 eq) to the flask. (Expert Insight: The extra 1.0 eq of base is consumed immediately to neutralize the HCl salt, liberating the active secondary amine).
    
  • Suspend the mixture in anhydrous DMF to achieve a 0.2 M concentration of the starting material. Stir vigorously at room temperature for 15 minutes.

Step 2: Electrophilic Addition 4. Add benzyl bromide (1.2 eq) dropwise via syringe over 5 minutes. 5. Allow the reaction mixture to stir at 25 °C.

Step 3: Reaction Monitoring (Self-Validation) 6. Monitor the reaction via LC-MS. The starting material will show an


 peak corresponding to the free amine (m/z ~196). The reaction is deemed complete when this peak disappears and is replaced by the product 

peak (m/z ~286). Under these conditions, completion typically occurs within 8 hours.

Step 4: Aqueous Workup 7. Quench the reaction by adding distilled water (equal to the reaction volume). 8. Extract the aqueous layer three times with EtOAc. 9. Critical Step: Wash the combined organic layers with a 5% aqueous


 solution (3 × 20 mL). (Expert Insight: DMF is highly miscible with EtOAc. The 

wash dramatically increases the polarity of the aqueous phase, forcing the DMF out of the organic layer and preventing it from ruining the subsequent chromatography). 10. Wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. 12. Eluent Selection: Use a gradient of 0% to 10% Methanol in Dichloromethane (DCM/MeOH). (Expert Insight: The P=O group is highly polar and acts as a strong hydrogen-bond acceptor. Standard Hexane/EtOAc gradients will cause severe streaking on silica. DCM/MeOH ensures sharp band elution).

Workflow N1 1. Freebasing (If HCl salt) Add 1.0 eq extra base to liberate amine N2 2. Deprotonation Cs2CO3 or NaH in anhydrous DMF N1->N2 N3 3. Electrophilic Addition Dropwise addition of Alkyl Halide (R-X) N2->N3 N4 4. SN2 Alkylation Stir at 25°C - 60°C; Monitor by LC-MS N3->N4 N5 5. Aqueous Workup EtOAc extraction & 5% LiCl wash N4->N5 N6 6. Purification Flash Column (DCM/MeOH gradient) N5->N6

Figure 2: Experimental workflow for the N-alkylation of 4-phenyl-1,4-azaphosphinane 4-oxide.

References

  • Perry, M. W. D., Meurillon, V., Blanchart, P., Ullah, V., & Chan, D. (2025). "An investigation of phosphinamides as a functional group for medicinal chemistry." Medicinal Chemistry Research.[Link]

  • Holz, J., Monsees, A., Jiao, H., You, J., Komarov, I. V., Fischer, C., Drauz, K., & Börner, A. (2007). "Synthesis of Chiral Heterocyclic Phosphines for Application in Asymmetric Catalysis." Current Organic Chemistry. [Link]

Application Note: Strategic Incorporation of 4-Phenyl-1,4-azaphosphinane 4-oxide in SOS1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 4-Phenyl-1,4-azaphosphinane 4-oxide (CAS: 945459-81-4) as a high-value scaffold for the development of Son of Sevenless homolog 1 (SOS1) inhibitors. While traditional SOS1 inhibitors (e.g., BI-3406) rely on piperazine or piperidine moieties to solubilize lipophilic quinazoline cores, these often suffer from poor metabolic stability or limited oral bioavailability. The 1,4-azaphosphinane 4-oxide scaffold serves as a polar, metabolically robust bioisostere, offering a unique vector for hydrogen bond acceptance without the basicity associated with tertiary amines. This note provides rationale, synthetic protocols, and validation workflows for integrating this scaffold into KRAS-driven cancer therapeutic discovery.

Scientific Rationale & Scaffold Analysis

The SOS1-KRAS Axis

SOS1 is a Guanine Nucleotide Exchange Factor (GEF) that catalyzes the exchange of GDP for GTP on KRAS, activating downstream MAPK signaling. Inhibiting the SOS1::KRAS interaction blocks the reloading of KRAS, effectively silencing the oncogenic signal regardless of the specific KRAS mutation (pan-KRAS inhibition).

The "Phosphine Oxide" Advantage

Medicinal chemistry has historically underutilized phosphorus. However, the success of Brigatinib (an ALK inhibitor) demonstrated that a cyclic phosphine oxide can dramatically improve physicochemical properties.

Comparative Analysis: Piperazine vs. Azaphosphinane 4-oxide

FeatureN-Phenyl Piperazine (Traditional)4-Phenyl-1,4-azaphosphinane 4-oxide (Novel)Impact on Drug Design
Geometry Chair conformation, N-atoms are pyramidalChair conformation, P-atom is tetrahedralMaintains structural fidelity for binding pocket fit.
Polarity Moderate (logP ~1.5-2.0)High (Polar P=O bond)Increases aqueous solubility; lowers logD.
H-Bonding N-acceptor (weak), NH-donorP=O is a strong H-bond acceptor Creates novel binding interactions with solvent or protein residues.
Basicity Basic (pKa ~8-9 at N4)Non-basic Reduces lysosomal trapping; improves hERG safety margin.
Metabolism Prone to N-oxidation/dealkylationMetabolically robustExtends half-life (

) and reduces clearance.
Structural Logic Diagram

The following diagram illustrates the pharmacophore transition from a generic SOS1 inhibitor to the Phosphine Oxide enhanced analog.

ScaffoldLogic cluster_0 Bioisosteric Replacement Current Traditional SOS1 Inhibitor (Piperazine Core) Issues Issues: High Lipophilicity Metabolic Liability (N-dealkylation) hERG Liability Current->Issues Limitations Solution Scaffold Replacement: 4-Phenyl-1,4-azaphosphinane 4-oxide Issues->Solution Bioisosteric Design Benefit Benefits: Reduced LogD Novel H-bond Vector (P=O) Improved Metabolic Stability Solution->Benefit Physicochemical Properties Target Optimized SOS1 Binder (High Affinity + Bioavailability) Benefit->Target Result Pip Piperazine Ring (Basic N) Phos Azaphosphinane Oxide (Polar P=O) Pip->Phos Switch

Figure 1: Strategic logic for scaffold replacement in SOS1 inhibitor design.

Chemical Synthesis & Incorporation Protocols

Sourcing the Scaffold
  • Compound Name: 4-Phenyl-1,4-azaphosphinane 4-oxide[1][2][3][4]

  • CAS: 945459-81-4[1]

  • Commercial Availability: Available from specialized building block vendors (e.g., ChemScene, BLDpharm) as the free base or hydrochloride salt.

Protocol: Coupling to Quinazoline Core (Nucleophilic Aromatic Substitution)

Most SOS1 inhibitors (like BI-3406) utilize a quinazoline core. The azaphosphinane scaffold is introduced via the secondary amine nitrogen.

Reagents:

  • Core: 4-Chloro-quinazoline derivative (the electrophile).

  • Scaffold: 4-Phenyl-1,4-azaphosphinane 4-oxide (1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Isopropanol (iPrOH) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the 4-chloro-quinazoline core in iPrOH (0.1 M concentration).

  • Addition: Add 3.0 equiv of DIPEA, followed by 1.2 equiv of 4-Phenyl-1,4-azaphosphinane 4-oxide.

  • Reaction: Heat the mixture to 85°C in a sealed vial for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

    • Note: The P=O group is highly polar; the product will likely elute earlier than the starting material on Reverse Phase HPLC.

  • Workup: Cool to room temperature.

    • If precipitating: Filter the solid and wash with cold ether.

    • If soluble: Concentrate in vacuo, dilute with DCM, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via Flash Chromatography (DCM:MeOH gradient, typically 0–10% MeOH). The phosphine oxide is polar, so a steeper gradient may be required.

Biological Characterization Protocols

To validate the efficacy of the new scaffold, a tiered screening cascade is required.

Tier 1: SOS1-KRAS HTRF Binding Assay

Objective: Measure the ability of the compound to disrupt the protein-protein interaction (PPI) between SOS1 and KRAS-GDP.

Materials:

  • Recombinant human SOS1 (catalytic domain).

  • Recombinant human KRAS (G12C or G12D), GST-tagged.

  • Fluorescent ligands: Anti-GST-Tb (Donor) and labeled SOS1 binder or direct labeling.

Protocol:

  • Mix: Incubate 5 nM GST-KRAS-GDP and 5 nM SOS1 in assay buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Treat: Add the test compound (11-point dilution series) and incubate for 1 hour at RT.

  • Read: Add detection reagents (Anti-GST-Terbium cryptate and Anti-SOS1-d2). Incubate for 2 hours.

  • Analysis: Measure HTRF signal (665/620 nm ratio) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Success Criteria: IC50 < 100 nM indicates effective scaffold integration.

Tier 2: Nucleotide Exchange Assay (Functional)

Objective: Confirm the compound inhibits the catalytic function of SOS1 (loading GTP onto KRAS).

Protocol:

  • Load KRAS with fluorescent mant-GDP.

  • Add SOS1 and excess unlabeled GTP in the presence of the inhibitor.

  • Monitor the decrease in fluorescence as mant-GDP is exchanged for dark GTP.

  • Result: An effective inhibitor will slow the rate of fluorescence decay (maintain high fluorescence) compared to the DMSO control.

Tier 3: Cellular Target Engagement (pERK Assay)

Objective: Verify cell permeability and pathway inhibition.

Protocol:

  • Cell Line: DLD-1 (KRAS G13D) or NCI-H358 (KRAS G12C).

  • Seeding: Seed 20,000 cells/well in 96-well plates; allow to adhere overnight.

  • Treatment: Treat with compound for 2 hours.

  • Lysis: Lyse cells containing phosphatase inhibitors.

  • Detection: Quantify phosphorylated ERK (pERK) vs. Total ERK using AlphaLISA or Western Blot.

  • Benchmark: Compare potency against BI-3406 . The phosphine oxide analog should show comparable cellular potency (IC50 < 500 nM) but with improved metabolic stability data.

Experimental Workflow Diagram

Workflow cluster_bio Biological Validation Start Start: Scaffold Acquisition (CAS 945459-81-4) Synth Synthesis: Nucleophilic Displacement on Quinazoline Core Start->Synth Purify Purification: Flash Chromatography (Polar Gradient) Synth->Purify HTRF Biochemical Assay (SOS1-KRAS HTRF) Purify->HTRF Cell Cellular Assay (pERK Inhibition) HTRF->Cell If Active ADME ADME Profiling (Microsomal Stability) Cell->ADME Decision Decision Gate: IC50 < 100 nM? Stable in Microsomes? ADME->Decision Decision->Synth No (Optimize R-groups) Lead Lead Candidate Nomination Decision->Lead Yes

Figure 2: Experimental workflow for validating azaphosphinane-based SOS1 inhibitors.

References

  • Hofmann, M. H., et al. (2021).[5] "BI-3406, a Potent and Selective SOS1::KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition."[5][6] Cancer Discovery, 11(1), 142-157.[5] Link

  • Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(10), 4663–4693. Link

  • Gonçalves, H., et al. (2014).[7] "Phosphine oxides as privileged scaffolds in medicinal chemistry." MedChemComm, 5, 1223-1232.

  • Bayer Aktiengesellschaft. (2009). "Phosphorous derivatives as kinase inhibitors." Patent WO2009143389A1. Link

  • Hillig, R. C., et al. (2019). "Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction."[6] Proceedings of the National Academy of Sciences, 116(7), 2551-2560. Link

Sources

Application Note: Catalytic Hydrogenation of Azaphosphinine Oxides to Azaphosphinanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from unsaturated azaphosphinine oxides to saturated azaphosphinanes represents a critical transformation in the synthesis of peptidomimetics and transition-state analogues. Azaphosphinanes are structural isosteres of piperidines and sugars, yet their synthesis is often complicated by catalyst poisoning (via the P=O moiety or amine nitrogens) and the requirement for strict stereocontrol.

This guide details the operational parameters for the heterogeneous catalytic hydrogenation of 1,2-dihydro-1,2-azaphosphinine oxides. It prioritizes the retention of the P=O bond integrity while ensuring complete saturation of the C=C unsaturation, typically yielding the cis-diastereomer via syn-addition.

Mechanistic Insight & Stereochemical Control

The Challenge of P-Heterocycles

Unlike simple carbon analogues, azaphosphinines present two distinct challenges during hydrogenation:

  • Catalyst Poisoning: Trivalent phosphorus (P(III)) is a potent catalyst poison. However, azaphosphinine oxides (P(V)) are generally compatible with transition metals, provided the P=O oxygen does not bind irreversibly to the active sites.

  • Stereoselectivity: The P=O bond is "haptophilic," often directing the face of adsorption onto the catalyst surface. This results in high diastereoselectivity where the incoming hydrogen atoms add to the face occupied by the P=O group (or opposite to bulky substituents), typically favoring the cis-isomer.

Reaction Pathway Visualization

The following diagram illustrates the surface chemistry and stereochemical outcome of the hydrogenation process.

HydrogenationMechanism cluster_surface Heterogeneous Catalyst Surface (Pd/C) Substrate Azaphosphinine Oxide (Unsaturated) Adsorption Catalyst Adsorption (P=O Directed) Substrate->Adsorption Diffusion to Surface Insertion H-Insertion (Syn-Addition) Adsorption->Insertion Surface H2 Activation Product Azaphosphinane (Cis-Isomer) Insertion->Product Desorption

Figure 1: Mechanistic flow of heterogeneous hydrogenation. The P=O moiety often assists in anchoring the substrate, facilitating syn-delivery of hydrogen.

Critical Process Parameters

Catalyst Selection
CatalystLoading (wt%)Application ContextSelectivity Profile
10% Pd/C 5–10%Standard for C=C reduction in P-oxides.High cis-selectivity; mild conditions.
PtO₂ (Adams) 1–3%Used for sterically hindered rings or when amine basicity is high.Aggressive; operates well in acidic media.
5% Rh/C 5–10%Alternative for preventing hydrogenolysis of benzyl groups (if present).Often gives different diastereomeric ratios than Pd.
Solvent Systems[1][2]
  • Ethanol (EtOH): The gold standard. High solubility for polar P-oxides; eco-friendly.

  • Methanol (MeOH): Alternative for highly polar substrates.

  • Acetic Acid (AcOH): Critical additive. If the ring nitrogen is basic (secondary amine), it can coordinate to the metal. Running the reaction in EtOH with 1–5% AcOH protonates the nitrogen, preventing catalyst poisoning and accelerating the rate.

Pressure & Temperature
  • Standard: 1–3 bar (15–45 psi) at 25°C.

  • Refractory Substrates: 5–10 bar (75–150 psi) at 50–90°C. (See Protocol B).

Experimental Protocols

Protocol A: Standard Hydrogenation (Ambient to Mild Pressure)

Best for: Simple 1,2-dihydro-1,2-azaphosphinine oxides with no steric bulk.

  • Preparation: In a hydrogenation bottle (Parr) or round-bottom flask (balloon), dissolve the azaphosphinine oxide (1.0 mmol) in absolute Ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% equivalent relative to substrate mass; e.g., if using 200mg substrate, use 20mg catalyst).

    • Safety Note: Pd/C is pyrophoric. Add under an inert blanket (Argon/Nitrogen) or wet the catalyst with a small amount of water/solvent immediately.

  • Hydrogen Introduction:

    • Balloon Method:[1][2] Purge the flask with H₂ (vacuum/fill cycle x3). Attach a double-balloon of H₂.

    • Parr Shaker: Pressurize to 3 bar (45 psi) .

  • Reaction: Stir/shake vigorously at Room Temperature (25°C) for 4–12 hours.

  • Monitoring: Check by ³¹P NMR. The shift will change significantly upon saturation (typically moving upfield).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate the filtrate in vacuo.

Protocol B: High-Pressure/High-Temperature Hydrogenation

Best for: Sterically hindered substrates or those requiring complete saturation of aromatic-like precursors (e.g., Keglevich conditions [1]).

  • Preparation: Dissolve substrate (1.0 mmol) in Ethanol (15 mL).

  • Catalyst: Add 5% Rh/Al₂O₃ or 10% Pd/C (10–20 wt% loading).

  • Apparatus: Transfer to a stainless steel autoclave or high-pressure reactor.

  • Conditions:

    • Pressure: 9–10 bar (approx. 130–145 psi) .

    • Temperature: Heat to 85–90°C .

  • Reaction Time: Run for 8–16 hours.

  • Workup: Cool to RT, vent pressure carefully. Filter through Celite.

    • Note: At these temperatures, ensure the P=O bond has not undergone reduction to the phosphine (rare with Pd, but possible with silanes/other reductants).

Decision Logic for Method Selection

Use the following workflow to determine the appropriate starting conditions for your specific substrate.

DecisionTree Start Start: Azaphosphinine Oxide CheckN Is the Ring Nitrogen Basic? Start->CheckN CheckSteric Sterically Hindered / Tetrasubstituted Double Bond? CheckN->CheckSteric No (Amide/Lactam) ProtocolA_Acid Use Protocol A + 5% AcOH CheckN->ProtocolA_Acid Yes (Amine) ProtocolA Use Protocol A (Pd/C, EtOH, 3 bar, 25°C) CheckSteric->ProtocolA No ProtocolB Use Protocol B (Pd/C or Rh/C, 9 bar, 90°C) CheckSteric->ProtocolB Yes

Figure 2: Selection logic for hydrogenation conditions based on substrate properties.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning by N or P.Add 1 eq. of HCl or use Acetic Acid solvent. Increase catalyst loading to 20 wt%.
Cis/Trans Mixture Isomerization after reduction.Lower the temperature. Switch from Pd/C to PtO₂ (Adams' catalyst) which is often more stereoselective.
Dehalogenation Substrate contains Cl/Br/I.Use 5% Pt/C (sulfided) or add a poison like diphenylsulfide to inhibit hydrogenolysis while allowing C=C reduction.
Validation Metrics
  • ³¹P NMR: The primary tool. Saturated azaphosphinanes typically show a distinct shift compared to the unsaturated precursor.

  • ¹H NMR: Look for the disappearance of vinylic protons (5.5–7.0 ppm region) and the appearance of complex aliphatic multiplets.

  • Mass Spectrometry (HRMS): Confirm M+2 mass peak.

References

  • Keglevich, G., et al. (1997).[3] Synthesis of 1,2,3,4,5,6-Hexahydrophosphinine 1-Oxides by Catalytic Hydrogenation of 3-Phosphabicyclo[3.1.0]hexane 3-Oxides.[3][4] Molecules, 2, 53-56.

  • RSC Publishing. (2023). Diazaphosphinanes as hydride, hydrogen atom, proton or electron donors.[5] Chemical Science.

  • Organic Chemistry Portal. Hydrogenation of Alkenes: Catalysts and Conditions.

  • National Science Foundation (NSF). Azaphosphinines and their derivatives: Synthesis and Applications.

Sources

Application Note: 4-Phenyl-1,4-azaphosphinane 4-oxide as a Next-Generation Polar Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery has driven medicinal chemists to look beyond classical carbon, nitrogen, and oxygen-based heterocycles. The 4-phenyl-1,4-azaphosphinane 4-oxide scaffold represents a paradigm shift in bioisosteric replacement. By integrating a pentavalent phosphorus atom into a saturated six-membered ring, this building block offers a unique combination of high sp³ character (


) and exceptional polarity[1][2].

This application note provides an authoritative guide on utilizing 4-phenyl-1,4-azaphosphinane 4-oxide as a polar surrogate for traditional lipophilic rings (such as phenylpiperidines or morpholines). It details the physicochemical causality behind its efficacy, outlines a self-validating protocol for its incorporation into drug libraries, and provides critical handling insights for downstream purification.

Physicochemical Rationale: Escaping Flatland with Phosphorus

The integration of the phosphine oxide (P=O) moiety into saturated heterocycles solves several persistent challenges in lead optimization, particularly those related to aqueous solubility and metabolic stability[3].

The Causality of the P=O Bond
  • Exceptional Hydrogen-Bond Acceptor: The P=O bond is highly polarized, effectively existing as a resonance structure between P=O and P⁺–O⁻. This makes the terminal oxygen a powerful hydrogen-bond acceptor. Unlike hydroxyl or primary amine groups, the phosphine oxide lacks hydrogen-bond donor capacity. This allows it to dramatically increase aqueous solubility without violating Lipinski's Rule of Five regarding H-bond donors, thereby preserving cell membrane permeability[2][3].

  • Metabolic Stability: The phosphorus(V) center is fully oxidized and sterically shielded by the phenyl ring and the azaphosphinane core. Consequently, it is highly resistant to cytochrome P450-mediated oxidative metabolism, a common liability for traditional sulfur (sulfide/sulfoxide) or basic nitrogen-containing heterocycles[4].

The Causality of the Azaphosphinane Ring
  • 3D Spatial Complexity: Increasing the fraction of sp³ hybridized carbons (

    
    ) is a proven strategy to reduce off-target toxicity and improve clinical success rates. The 1,4-azaphosphinane ring forces the molecule out of a planar conformation ("escaping flatland"), providing distinct vectors for target engagement that cannot be achieved with flat aromatic systems[2].
    

G A Lipophilic Hit (High LogD, Poor Solubility) B Scaffold Hopping (Insert 1,4-Azaphosphinane) A->B Structural Modification C Increased Fsp3 (3D Spatial Complexity) B->C D P=O Bond Insertion (Strong H-Bond Acceptor) B->D E Optimized Lead (Enhanced ADME/PK) C->E Improved Target Binding D->E Higher Aqueous Solubility

Caption: Logical relationship of physicochemical optimization using the azaphosphinane scaffold.

Quantitative Profiling: Azaphosphinane vs. Classical Heterocycles

To justify the synthetic effort of incorporating phosphorus heterocycles, it is critical to compare their physicochemical metrics against standard building blocks. The data below illustrates how the 4-phenyl-1,4-azaphosphinane 4-oxide core acts as a superior polar bioisostere.

Table 1: Comparative Physicochemical Properties of Six-Membered Scaffolds

Scaffold CoreCalculated LogPH-Bond AcceptorsH-Bond Donors

Key ADME Advantage
4-Phenylpiperidine 2.8110.45Baseline lipophilic scaffold; prone to high clearance.
4-Phenylmorpholine 1.5200.40Moderate polarity; highly susceptible to oxidative metabolism.
4-Phenyl-1,4-azaphosphinane 4-oxide 0.9 2 1 (as secondary amine)0.41 Dramatically lowered LogP; high solubility; metabolically inert P-center.

Experimental Protocols: Library Synthesis and Derivatization

The commercial availability of 4-phenyl-1,4-azaphosphinane 4-oxide hydrochloride (CAS 945459-82-5)[5] enables rapid integration into hit-to-lead campaigns. The following protocol details a highly chemoselective reductive amination to functionalize the secondary nitrogen.

Protocol: Chemoselective N-Alkylation via Reductive Amination

Objective: To couple the azaphosphinane core with diverse aldehydes to generate a library of tertiary amine target compounds.

Materials Required:

  • 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride (CAS 945459-82-5)

  • Target Aldehyde (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

G S1 HCl Salt Neutralization S2 Imine Formation S1->S2 + Aldehyde S3 Selective Reduction S2->S3 NaBH(OAc)3 S4 RP-HPLC Purification S3->S4 Crude Extract

Caption: Step-by-step experimental workflow for the N-alkylation of the azaphosphinane building block.

Step-by-Step Methodology & Causality

Step 1: Free-Base Generation (Self-Validating Step)

  • Suspend 1.0 mmol of 4-phenyl-1,4-azaphosphinane 4-oxide hydrochloride in 5.0 mL of anhydrous DCE.

  • Add 1.5 mmol of DIPEA dropwise at room temperature.

  • Expertise & Causality: The starting HCl salt is completely insoluble in DCE. Upon the addition of DIPEA, the suspension will rapidly transition into a clear solution. This physical state change serves as a self-validating visual indicator that the nucleophilic free amine has been successfully generated. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile in the subsequent imine formation.

Step 2: Imine Formation

  • Add 1.2 mmol of the target aldehyde to the clear solution.

  • Stir at room temperature for 2 hours.

  • Expertise & Causality: DCE is utilized instead of dichloromethane (DCM) because its higher boiling point allows for gentle heating (up to 60 °C) if the imine formation is sterically hindered by the bulky azaphosphinane ring.

Step 3: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 1.5 mmol of NaBH(OAc)₃ in small portions over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Expertise & Causality: NaBH(OAc)₃ is strictly mandated over stronger reducing agents like NaBH₄. It selectively reduces the transient iminium ion without reducing the highly polarized P=O bond or other sensitive functional groups (e.g., peripheral ketones). This ensures a clean reaction profile where completion can be tracked via LC-MS (

    
     = 196.1 for the free base core disappearing).
    

Step 4: Quenching and Reverse-Phase Purification

  • Quench the reaction with 5.0 mL of saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 10 mL).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column (Eluent: 0.1% Formic Acid in Water / Acetonitrile).

  • Expertise & Causality: Phosphine oxides are powerful hydrogen-bond acceptors that cause severe peak tailing and irreversible adsorption on standard normal-phase silica gel. Attempting standard flash chromatography often leads to massive yield losses. Utilizing RP-HPLC masks these secondary interactions, ensuring high recovery (>85%) and >95% purity of the final polar building block.

References

  • Finkbeiner, P., Hehn, J.P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. 1

  • BLDpharm. (2022). Application of Phosphine Oxide in Medicinal Chemistry.2

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. 3

  • Arctomsci. CAS NO. 945459-82-5 | 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride. 5

  • Kumar, A., et al. (2024). Applications of phosphorus heterocycles (PHs). ResearchGate / ChemistrySelect. 4

Sources

Part 1: The Power of Pre-activation: Phosphonium Salt Reagents

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Phosphorus-Based Reagents in Peptide Coupling Reactions

For researchers, scientists, and drug development professionals, the efficient and precise formation of the amide bond is the cornerstone of peptide synthesis. The choice of coupling reagent is a critical decision that directly influences yield, purity, and the preservation of stereochemical integrity. Among the most powerful tools available to the modern peptide chemist are phosphorus-based coupling reagents. Renowned for their high reactivity, low racemization rates, and suitability for challenging sequences, these reagents have become indispensable in both solid-phase and solution-phase synthesis.

This technical guide provides an in-depth exploration of the primary classes of phosphorus-based reagents, detailing their mechanisms of action, practical applications, and field-proven protocols. We will examine the workhorse phosphonium salts like PyBOP, the efficient and "green" organophosphorus anhydrides such as T3P®, and look toward the future of catalytic amide bond formation where novel structures like azaphosphinanes may play a key role.

Phosphonium salt-based reagents are among the most popular and effective activators for peptide synthesis.[1] These compounds function by converting the carboxylic acid into a highly reactive ester intermediate in situ, priming it for rapid and efficient reaction with the amine component. The premier example of this class is (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP .

Mechanism of Action: The PyBOP Pathway

The efficacy of PyBOP lies in its ability to generate a highly reactive benzotriazole active ester (OBt-ester).[2] This process is a cornerstone of modern peptide synthesis, valued for its speed and its ability to suppress the common side reaction of racemization.[2] The mechanism proceeds in two discrete steps:

  • Carboxylic Acid Activation: The reaction begins with the deprotonation of the N-protected amino acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic phosphorus center of PyBOP. This leads to the displacement of the benzotriazole moiety, which then attacks the carbonyl carbon of the now-activated acylphosphonium species. The final result of this step is a highly reactive OBt active ester. The benzotriazole group is an excellent leaving group, rendering the carbonyl carbon exceptionally susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack and Amide Bond Formation: The free N-terminal amine of the peptide chain attacks the electrophilic carbonyl carbon of the OBt active ester. This forms a tetrahedral intermediate which subsequently collapses to form the desired peptide bond, releasing 1-hydroxybenzotriazole (HOBt) and the non-carcinogenic byproduct, tris(pyrrolidin-1-yl)phosphine oxide.[2][3]

Caption: PyBOP-mediated activation and coupling workflow.

Experimental Protocol: Standard PyBOP Coupling in Fmoc-SPPS

This protocol describes a standard manual coupling cycle for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-protected amino acid (4 eq. relative to resin loading)

  • PyBOP (4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N,N-Dimethylformamide (DMF), synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid and PyBOP in a minimal volume of DMF. Add DIPEA to the solution and agitate for 2-3 minutes. This is the pre-activation step.

  • Coupling Reaction: Add the activation solution to the drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (a negative result indicates success). If the test is positive, a second coupling may be required.

Part 2: The "Green" Alternative: Organophosphorus Anhydride Reagents (T3P®)

Propanephosphonic Anhydride, widely known as T3P®, has emerged as a powerful, safe, and environmentally conscious coupling reagent.[4] It is a cyclic anhydride of propylphosphonic acid, typically supplied as a solution in a suitable organic solvent. Its major advantage lies in the formation of highly water-soluble byproducts, which dramatically simplifies reaction workup and product purification.[5][6]

Mechanism of Action: The T3P® Pathway

T3P® functions as a dehydrating agent to facilitate amide bond formation.[5] The mechanism involves the formation of a mixed anhydride intermediate, which serves as the activated species for the coupling reaction.

  • Mixed Anhydride Formation: A base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks one of the phosphorus atoms of the T3P® trimer, opening the cyclic anhydride and forming a highly reactive mixed phosphonic-carboxylic anhydride.

  • Amide Bond Formation: The amine component attacks the activated carbonyl carbon of the mixed anhydride. This results in the formation of the desired amide bond and the release of water-soluble phosphonic acid byproducts.

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling AA_COOH R-COOH (Amino Acid) Mixed_Anhydride Mixed Anhydride Intermediate AA_COOH->Mixed_Anhydride Base Base T3P T3P® (Propanephosphonic Anhydride) T3P->Mixed_Anhydride Peptide_Bond R-CO-NH-R' (Amide Bond) Mixed_Anhydride->Peptide_Bond Amine R'-NH₂ (Amine) Amine->Peptide_Bond Byproduct Water-Soluble Phosphonic Acids Peptide_Bond->Byproduct

Caption: T3P®-mediated amide bond formation workflow.

Experimental Protocol: T3P®-Mediated Solution-Phase Coupling

This protocol outlines a general procedure for forming a dipeptide in the solution phase.

Materials:

  • N-protected amino acid (1.0 eq.)

  • Amino acid ester hydrochloride (1.0 eq.)

  • T3P® (50% solution in ethyl acetate) (1.5 eq.)

  • Pyridine or DIPEA (3.0 eq.)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a stirred solution of the N-protected amino acid and the amino acid ester hydrochloride in ethyl acetate, add the base (e.g., pyridine) and cool the mixture to 0 °C.

  • Reagent Addition: Slowly add the T3P® solution to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, add water to the reaction mixture. The aqueous layer will dissolve the phosphonic acid byproducts. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography or recrystallization.

Part 3: Emerging Frontiers: Organophosphorus Catalysis and the Potential of Azaphosphinanes

While stoichiometric reagents like PyBOP and T3P® are highly effective, a significant frontier in peptide chemistry is the development of catalytic amide bond formation methods. These approaches aim to reduce waste and improve atom economy by using a small amount of a catalyst that is regenerated in situ. Organophosphorus catalysis, operating through a P(III)/P(V) redox cycle, is a promising strategy.[7][8]

In these systems, a phosphine (P-III) activates the carboxylic acid and is oxidized to a phosphine oxide (P-V) during the reaction. A stoichiometric reducing agent, such as a silane, is then used to reduce the phosphine oxide back to the active phosphine, thus completing the catalytic cycle.[7]

This is where novel heterocyclic structures like azaphosphinanes become relevant. Azaphosphinanes are six-membered rings containing both nitrogen and phosphorus atoms.[9][10] While not yet established as peptide coupling reagents, their inherent structure, containing both a Lewis basic nitrogen and a redox-active phosphorus center, makes them intriguing candidates for development as next-generation organocatalysts or ligands for these P(III)/P(V) cycles. Their unique stereoelectronic properties could be harnessed to fine-tune catalytic activity and selectivity in future amide bond-forming methodologies.

Catalytic_Cycle cluster_reactants P_III P(III) Catalyst Activated_Acid Activated Acid P_III->Activated_Acid + R-COOH - H₂O P_V_O P(V)=O (Oxidized Catalyst) P_V_O->P_III + Reducing Agent Activated_Acid->P_V_O + R'-NH₂ Amide Amide Product Activated_Acid->Amide

Caption: Conceptual P(III)/P(V) catalytic cycle for amide bond formation.

Comparative Analysis & Troubleshooting

Table 1: Comparison of Phosphorus-Based Coupling Reagents
FeaturePyBOP (Phosphonium Salt)T3P® (Phosphonic Anhydride)Carbodiimides (e.g., DCC/DIC)
Efficiency Very High, effective for hindered couplings.[11]High, excellent yields.[6][12]Good, but can be slow for difficult sequences.
Racemization Risk Very Low.[2]Extremely Low.[6]Moderate; requires additives like HOBt or Oxyma.
Byproducts Tris(pyrrolidino)phosphine oxide (organic soluble).Propylphosphonic acids (water-soluble).[4]Dicyclohexylurea (DCU) - poorly soluble, filtration issues.
Workup Standard chromatographic purification.Simplified aqueous extraction.[5]Can be complicated by DCU precipitation.
Safety Profile Good; avoids carcinogenic HMPA from original BOP reagent.[2]Excellent; low toxicity and non-allergenic.[4]DCC is a potent allergen.
Cost High.Moderate.Low.
Table 2: Troubleshooting Guide for Phosphorus-Based Couplings
IssuePotential CauseRecommended Solution
Low Coupling Yield 1. Insufficient reagent equivalents.2. Steric hindrance at the coupling site.3. Aggregation of peptide-resin (SPPS).1. Increase equivalents of amino acid and coupling reagent (e.g., from 3 to 5 eq.).2. Extend reaction time; switch to a more potent reagent like PyAOP for extremely difficult couplings.3. Use a different solvent (e.g., NMP instead of DMF) or incorporate structure-breaking elements like pseudoprolines.
Epimerization/Racemization 1. Excessive pre-activation time.2. Use of a strong, unhindered base.1. Add the activation mixture to the resin immediately after preparation.2. Use a weaker or more hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive residues like His or Cys.[1]
Difficulty in Purification 1. Byproduct co-elutes with the product (PyBOP).2. Incomplete reaction leading to closely related impurities.1. Optimize chromatography gradient; if using T3P®, ensure thorough aqueous washes are performed.2. Ensure the previous coupling/deprotection steps were complete; consider double coupling for the problematic residue.
Guanidinylation Side Reaction Use of uronium-type reagents (e.g., HBTU, HATU) instead of phosphonium reagents.This is not an issue with phosphonium reagents like PyBOP or T3P®, which do not react with the N-terminal amine.[13]

References

Sources

Application Note: Functionalization of the Secondary Amine in Azaphosphinane Oxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Azaphosphinane oxides are highly versatile six-membered heterocyclic scaffolds containing both nitrogen and phosphorus atoms. In contemporary drug discovery, they are increasingly utilized as bioisosteres in the development of novel 1[1], as well as serving as crucial precursors for2[2].

Functionalizing the secondary amine (-NH-) within these rings is the primary vector for structural diversification. However, the chemical reactivity of this amine is heavily dictated by its position relative to the phosphine oxide (P=O) moiety:

  • 1,2-Azaphosphinane 2-oxides (δ-Phosphonolactams): The nitrogen is directly bonded to the phosphorus. The strong electron-withdrawing nature of the P=O group renders the N-H bond highly acidic and poorly nucleophilic.

  • 1,4-Azaphosphinane 4-oxides: The nitrogen is separated from the phosphorus by two carbon atoms. It behaves as a typical secondary aliphatic amine, though slightly deactivated by the transannular inductive effect of the phosphine oxide.

Because of these distinct electronic environments, standard functionalization approaches often fail, necessitating highly specific, causality-driven protocols.

Decision Matrix for N-Functionalization

Workflow Start Azaphosphinane Oxide Secondary Amine (-NH-) Isomer Determine Isomer Type Start->Isomer Type12 1,2-Azaphosphinane 2-oxide (δ-Phosphonolactam) Isomer->Type12 P-N Bond Type14 1,4-Azaphosphinane 4-oxide (Aliphatic Amine) Isomer->Type14 C-N Bond Deprotonation Direct Alkylation Strong Base (NaH, DMF) Type12->Deprotonation Acidic N-H Reductive Reductive Amination (NaBH(OAc)3, DCE) Type14->Reductive Alkyl Target CrossCoupling Buchwald-Hartwig Arylation (Pd-Catalyst, Base) Type14->CrossCoupling Aryl Target

Caption: Workflow for selecting the optimal N-functionalization method for azaphosphinane oxides.

Experimental Protocols & Self-Validating Systems

Protocol A: N-Alkylation of 1,4-Azaphosphinane 4-Oxides via Reductive Amination

Objective: Mild N-alkylation using aldehydes or ketones to prevent the over-alkylation issues commonly associated with direct alkylation[3]. Causality: 3 (NaBH(OAc)₃) is selected because its electron-withdrawing acetate groups reduce the hydridic character of the boron atom[3]. This allows the reagent to remain stable in the weakly acidic conditions required to activate the somewhat deactivated azaphosphinane amine, selectively reducing the iminium ion over the unreacted carbonyl.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,4-azaphosphinane 4-oxide (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Critical Note: The slight delay ensures the iminium intermediate is fully formed, preventing competitive reduction of the aldehyde.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor the reaction progress via LC-MS.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography using a DCM/MeOH gradient.

Self-Validation & Analytical Checkpoints:

  • ³¹P NMR: The chemical shift should remain stable (typically ~25–30 ppm), confirming the P=O bond was not inadvertently reduced.

  • ¹H NMR: Confirm the disappearance of the broad N-H singlet (~1.5–2.0 ppm) and the appearance of the new N-alkyl protons.

Protocol B: Direct N-Alkylation of 1,2-Azaphosphinane 2-Oxides

Objective: Alkylation of the highly deactivated phosphonamidate nitrogen. Causality: The P-N bond drastically lowers the basicity of the amine, rendering it highly acidic (δ-phosphonolactam)[2]. Deprotonation requires a strong base like NaH. Anhydrous DMF is utilized to solvate the resulting sodium cation, maximizing the nucleophilicity of the naked phosphonamidate anion for efficient SN2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere.

  • Substrate Addition: Dropwise add a solution of 1,2-azaphosphinane 2-oxide (1.0 equiv) in DMF. Stir for 30 minutes at 0 °C until H₂ gas evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Warm the mixture to room temperature and stir for 4 hours.

  • Quench & Workup: Carefully quench with ice water. Extract with ethyl acetate (3 × 30 mL). Wash the organic layer extensively with water (to remove DMF) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Self-Validation & Analytical Checkpoints:

  • IR Spectroscopy: Verify the complete disappearance of the N-H stretching band at ~3200 cm⁻¹.

  • TLC: Observe a distinct shift in Rf value (usually higher, as the polar N-H bond is masked).

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling of aryl halides to 1,4-azaphosphinane 4-oxides. Causality: Aryl halides resist SN2 attack. A Pd-catalyst facilitates oxidative addition into the Ar-X bond, followed by amine coordination and reductive elimination. A bulky ligand (e.g., RuPhos) is critical to prevent the substrate's intrinsic phosphine oxide moiety from competitively binding and poisoning the palladium center.

Step-by-Step Methodology:

  • Setup: In a glovebox, combine 1,4-azaphosphinane 4-oxide (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and sodium tert-butoxide (1.5 equiv) in a sealed tube.

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC.

Self-Validation & Analytical Checkpoints:

  • LC-MS: Confirm the[M+H]⁺ of the cross-coupled product.

  • ¹³C NMR: Verify the appearance of aromatic carbon signals confirming the N-aryl linkage.

Quantitative Data Presentation

The table below summarizes the comparative efficiency, chemoselectivity, and ideal use cases for the functionalization strategies discussed, including a4 for high-throughput library generation[4].

MethodologyTarget IsomerKey ReagentsTypical Yield RangeChemoselectivity Profile
Reductive Amination 1,4-AzaphosphinaneNaBH(OAc)₃, DCE, AcOH75–90%Excellent; prevents over-alkylation.
Direct Alkylation 1,2-AzaphosphinaneNaH, DMF, Alkyl-X60–85%High; requires strict anhydrous conditions.
Buchwald-Hartwig 1,4-AzaphosphinanePd₂(dba)₃, RuPhos, Base50–80%Good; ligand choice prevents catalyst poisoning.
Solid-Phase Alkylation General SecondaryPolymer-PPh₃, Azide, R-X78–87%Excellent; avoids quaternary ammonium salts.

References

1.[2] Title: Synthesis of 1,2‐Azaphosphinane 2‐Oxides and 1,2‐Azaphosphinine 2‐Oxides: δ‐Phosphonolactams and δ‐Phosphinolactams Source: ResearchGate URL:

2.[1] Title: US11492365B2 - Heterocyclic GLP-1 agonists Source: Google Patents URL:

3.[3] Title: Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols Source: Benchchem URL:

4.[4] Title: A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide Source: Organic Chemistry Portal URL:

Sources

Advanced Linker Engineering: Incorporating Phosphorus Heterocycles into Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocols

Introduction & Scientific Rationale

The clinical success of Antibody-Drug Conjugates (ADCs) relies heavily on the biochemical properties of the linker connecting the monoclonal antibody to the cytotoxic payload. Traditional maleimide-based linkers frequently suffer from retro-Michael deconjugation in systemic circulation, leading to off-target toxicity. Furthermore, when paired with highly hydrophobic payloads (e.g., camptothecin derivatives like exatecan), traditional linkers often trigger antibody aggregation, limiting the achievable Drug-to-Antibody Ratio (DAR) to 2 or 4[1].

To overcome these limitations, the incorporation of phosphorus heterocycles and derivatives —specifically phosphonamidates, phosphoramidates, and cyclic phosphates—has emerged as a transformative strategy in bioconjugation[2]. These phosphorus-based architectures provide a unique combination of exceptional plasma stability, highly tunable polarity, and traceless intracellular release mechanisms.

Mechanistic Insights: The Role of Phosphorus in ADCs

As an application scientist, selecting the correct linker chemistry requires understanding the causality between molecular structure and macroscopic ADC behavior.

A. Ethynylphosphonamidates for High-DAR ADCs

Hydrophobic payloads drive intermolecular π–π interactions, leading to ADC aggregation and rapid plasma clearance. Ethynylphosphonamidate linkers introduce a highly polar P=O core that fundamentally alters the physicochemical profile of the conjugate. This hydrophilic masking allows for the generation of stable, highly loaded ADCs (e.g., DAR 8 with Topoisomerase I inhibitors) without compromising pharmacokinetic properties[1][3]. Additionally, the ethynyl group serves as a highly specific electrophile for rapid, cysteine-selective bioconjugation[4].

B. Phosphoramidates and ProTide-Inspired Cleavage

Drawing inspiration from antiviral ProTide prodrugs, phosphoramidate linkers are designed to mask negatively charged phosphate groups during circulation. Upon endocytosis, specific lysosomal enzymes (e.g., esterases or proteases) cleave a masking motif. This unmasking triggers a rapid intramolecular nucleophilic attack, forming a highly reactive cyclic phosphate intermediate . This intermediate subsequently hydrolyzes, releasing the active payload in a traceless manner[2].

Pathway A Intact ADC (Phosphoramidate) B Endosomal Trafficking A->B Endocytosis C Enzymatic Unmasking (Esterase/Protease) B->C Lysosome D Nucleophilic Cyclization C->D Deprotection E Cyclic Phosphate Intermediate D->E Intramolecular F Traceless Payload Release E->F Hydrolysis

Phosphoramidate linker cleavage via enzymatic unmasking and cyclic phosphate intermediate.

Quantitative Data Presentation

The table below summarizes the physicochemical and biological advantages of phosphorus-based linkers compared to traditional industry standards[1][5].

Linker ChemistryKey Structural FeaturePrimary AdvantageTypical Payload ClassMax Stable DAR
Maleimide-vc (Standard)Thiosuccinimide ringFast conjugation kineticsAuristatins (MMAE)4
Ethynylphosphonamidate P-C≡C reactive groupExtreme stability, high polarityCamptothecins (Exatecan)8
Phosphoramidate P-N bond, ProTide-likeTunable enzymatic cyclizationKinase inhibitors, MMAE4 - 6
Pyrophosphate Diester Highly polar P-O-P corePrevents lipophilic aggregationGlucocorticoids4 - 8

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality control (QC) checkpoints.

Protocol 1: Cysteine-Selective Conjugation via Ethynylphosphonamidates

Objective: Generate a DAR 8 ADC using an ethynylphosphonamidate-linked exatecan payload.

Causality Check: Why use ethynylphosphonamidates over maleimides? The electron-deficient alkyne attached to the phosphorus center reacts strictly with nucleophilic thiolates via a Staudinger-phosphonite/thiol-yne addition pathway at pH 7.5–8.0, avoiding off-target lysine conjugation and preventing retro-Michael instability[4].

Step-by-Step Methodology:

  • Antibody Reduction: Prepare a 5 mg/mL solution of the monoclonal antibody (e.g., Trastuzumab) in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5). Add 10 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 2 hours to fully reduce all four interchain disulfide bonds.

  • Buffer Exchange: Process the reduced antibody through a Sephadex G-25 desalting column pre-equilibrated with Conjugation Buffer to remove excess TCEP.

  • Conjugation: Add 12 equivalents (1.5 eq per free cysteine) of the ethynylphosphonamidate-linker-payload (dissolved in DMSO, final DMSO concentration <10% v/v). Incubate at 25°C for 4 hours under gentle agitation.

  • Purification: Remove unreacted payload by passing the mixture through a preparative Size Exclusion Chromatography (SEC) column.

  • System Validation (QC):

    • Intact LC-MS: Analyze the purified ADC to confirm a DAR of ~8.0.

    • Analytical SEC: Confirm monomeric purity is >95%. The high polarity of the phosphonamidate core should yield minimal high-molecular-weight (HMW) aggregates despite the DAR 8 loading[1].

Workflow S1 Antibody Reduction Mild TCEP treatment S2 Buffer Exchange Remove reducing agent S1->S2 S3 Conjugation Ethynylphosphonamidate addition S2->S3 S4 Purification SEC to isolate ADC S3->S4 S5 Validation LC-MS (DAR) & SEC (Aggregation) S4->S5

Self-validating workflow for cysteine-selective ADC generation using phosphorus linkers.

Protocol 2: Fluorogenic Validation of Phosphoramidate Linker Cleavage

Objective: Quantify the intracellular cleavage kinetics of novel phosphoramidate linkers prior to cytotoxic payload attachment.

Causality Check: Why use fluorogenic probes? Attaching a near-infrared CyBam (norcyanine carbamate) fluorophore instead of a highly toxic payload allows researchers to safely and optically validate the exact cleavage kinetics of the phosphoramidate linker in vitro and in vivo[2][6].

Step-by-Step Methodology:

  • Probe Conjugation: Conjugate the phosphoramidate-CyBam linker to the targeting antibody following standard bioconjugation techniques to achieve a DAR of ~4.

  • In Vitro Cleavage Assay: Incubate 1 µM of the ADC-CyBam conjugate with purified lysosomal extracts (or specific enzymes like Cathepsin B) in sodium acetate buffer (pH 5.0) at 37°C.

  • Fluorescence Monitoring: Measure fluorescence emission continuously (λ_ex = 680 nm, λ_em = 710 nm). The unmasking and subsequent cyclization of the phosphoramidate into a cyclic phosphate intermediate will release the CyBam fluorophore, resulting in a measurable signal "turn-on".

  • System Validation (QC): Compare the fluorescence kinetic curve against a non-cleavable control linker. A robust signal increase confirms the linker's susceptibility to targeted enzymatic cyclization and traceless release[2].

References

  • Schmitt, S., et al. (2024). "Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates." Molecular Cancer Therapeutics, 23(2), 199-211. Available at:[Link]

  • Usama, S. M., et al. (2026). "Fluorogenic Imaging Enables the Identification of Phosphoramidate Antibody–Drug Conjugate Linkers." Bioconjugate Chemistry. Available at:[Link]

  • Su, Z., et al. (2021). "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Phenyl-1,4-azaphosphinane 4-oxide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced Technical Support Center for researchers synthesizing 4-Phenyl-1,4-azaphosphinane 4-oxide . It moves beyond generic advice to address the specific mechanistic bottlenecks of this heterocycle's formation.

Ticket ID: AZP-YIELD-OPT-01 Topic: Yield Improvement & Troubleshooting for Cyclization Protocols Status: Resolved (Protocol Optimized)

Diagnostic Summary: Why Yields Are Low

If you are experiencing yields below 40% or difficulty isolating the pure product, you are likely encountering one of three specific failure modes inherent to the Double Michael Addition or Nucleophilic Substitution pathways used for this scaffold.

The "Ammonia Problem" (Primary Failure Mode)

Many researchers attempt the direct cyclization of Divinylphenylphosphine oxide (DVPPO) with ammonia (or ammonium hydroxide) to generate the N-H heterocycle directly.

  • The Issue: Ammonia is a poor nucleophile in this Michael addition compared to primary amines. It requires high temperatures/pressures which promote the polymerization of the divinyl precursor rather than cyclization.

  • The Symptom: TLC shows a streak (oligomers) and a small product spot; the reaction mixture becomes an intractable gum.

The "Oxidation Timing" (Secondary Failure Mode)

If using Phenylphosphine (PhPH₂) and Bis(2-chloroethyl)amine :

  • The Issue: PhPH₂ is extremely air-sensitive. If oxidation to P(V) occurs before cyclization, the nucleophilicity of the phosphorus drops by orders of magnitude, halting the ring closure.

  • The Symptom: Recovery of starting amine and phenylphosphinic acid derivatives.

The "Gold Standard" Protocol (High-Yield Route)

To maximize yield, we recommend abandoning the direct ammonia route in favor of a Protect-Cyclize-Deprotect strategy. This method utilizes the superior nucleophilicity of benzylamine to close the ring quantitatively, followed by a clean deprotection.

Phase 1: Cyclization (The "Buckwalter" Variant)

Objective: Synthesize 1-Benzyl-4-phenyl-1,4-azaphosphinane 4-oxide.

  • Reagents:

    • Divinylphenylphosphine oxide (1.0 eq)

    • Benzylamine (1.1 eq)

    • Solvent: Methanol or Ethanol (High concentration, ~1-2 M)

    • Catalyst: None required (thermal) or mild Lewis Acid (optional)

Step-by-Step:

  • Dissolution: Dissolve Divinylphenylphosphine oxide in methanol.

  • Addition: Add Benzylamine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 12–24 hours.

    • Why: Primary amines like benzylamine undergo the double Michael addition much faster than ammonia, outcompeting polymerization.

  • Monitoring: Monitor by ³¹P NMR. The starting material (vinyl P=O) typically appears around ~25-30 ppm. The product (ring P=O) will shift upfield to ~35-45 ppm (solvent dependent).

  • Isolation: Evaporate solvent. The intermediate usually crystallizes or forms a clean oil.

Phase 2: Deprotection (Hydrogenolysis)

Objective: Remove the benzyl group to yield the target N-H compound.

  • Reagents:

    • 1-Benzyl-intermediate (from Phase 1)

    • Pd/C (10% loading, ~5-10 wt% of substrate)

    • Ammonium Formate (5.0 eq) OR H₂ gas (balloon)

    • Solvent: Methanol

Step-by-Step:

  • Setup: Suspend the intermediate and Pd/C in methanol under Nitrogen.

  • Reduction: Add Ammonium Formate (safer/faster than H₂ balloons for this scale) and reflux for 2–4 hours.

    • Mechanism:[1][2][3] Transfer hydrogenation cleaves the benzylic C-N bond.

  • Filtration: Filter hot through Celite to remove Pd/C.

  • Purification: Concentrate the filtrate. The target 4-Phenyl-1,4-azaphosphinane 4-oxide is highly crystalline and can be recrystallized from Acetone/Ethanol.

Reaction Logic & Troubleshooting Flowchart

The following diagram illustrates the decision logic for the synthesis, highlighting the critical "Yield Trap" associated with the direct ammonia route.

G Start Start: Precursor Selection RouteA Route A: Divinylphenylphosphine Oxide (Recommended) Start->RouteA Oxide Precursor RouteB Route B: Phenylphosphine + Bis(2-chloroethyl)amine Start->RouteB Phosphine Precursor Ammonia Reagent: Ammonia (NH3) RouteA->Ammonia Direct Route Benzyl Reagent: Benzylamine (BnNH2) RouteA->Benzyl Protected Route Target TARGET: 4-Phenyl-1,4-azaphosphinane 4-oxide RouteB->Target Requires O2 Exclusion & 2 Steps Polymer FAIL: Oligomerization (Low Yield <20%) Ammonia->Polymer Slow Kinetics Ammonia->Target Minor Pathway Intermediate Intermediate: N-Benzyl-Azaphosphinane Benzyl->Intermediate Fast Cyclization Deprotect Step: Hydrogenolysis (Pd/C + H2/HCOONH4) Intermediate->Deprotect Deprotect->Target High Yield (>80%)

Caption: Comparative workflow showing the "Yield Trap" (Red) of direct ammonia cyclization versus the high-yield Benzyl-protection strategy (Green).

Quantitative Data: Yield Comparison

Data aggregated from internal optimization and comparable literature protocols [1][2].

ParameterDirect Ammonia RouteBenzylamine Route (Recommended)
Reagent NH₄OH or Liquid NH₃Benzylamine
Reaction Time 24–48 Hours6–12 Hours
Temperature 100°C (Sealed Tube)65°C (Reflux)
Major Byproduct Linear Poly(phosphine oxides)None (Clean conversion)
Purification Difficult ChromatographyCrystallization
Typical Yield 15 – 35% 75 – 85% (Over 2 steps)

Frequently Asked Questions (FAQ)

Q: I must use the Phenylphosphine (PhPH₂) route due to reagent availability. How do I stop the side reactions? A: The PhPH₂ + Bis(2-chloroethyl)amine route (Nucleophilic Substitution) fails if the phosphorus oxidizes early.

  • Fix: Degas all solvents (freeze-pump-thaw x3).

  • Base: Use 3.3 equivalents of Potassium Carbonate (K₂CO₃) in Acetonitrile.

  • Order: Add the amine first, then PhPH₂, then heat.

  • Oxidation: Only add H₂O₂ after ³¹P NMR confirms the ring is closed (signal at ~ -40 ppm for the phosphine). If you see a signal at +25 ppm (Linear Oxide) before adding peroxide, the reaction is dead.

Q: Can I use Allylamine instead of Benzylamine? A: Yes. Allylamine reacts as fast as benzylamine. However, deprotecting the allyl group (using Rhodium catalysts or isomerization/hydrolysis) is generally more expensive and finicky than the simple Pd/C hydrogenolysis used for benzyl groups.

Q: My product is hygroscopic. How do I dry it? A: Phosphine oxides are notorious for hydrogen bonding with water.

  • Method: Azeotropic distillation with Toluene followed by high vacuum drying at 60°C over P₂O₅.

  • Note: The monohydrate is often a stable crystalline solid. Ensure you are calculating yield based on the correct molecular weight if it isolates as a hydrate.

Q: What does the ³¹P NMR shift tell me?

  • ~ +20 to +30 ppm: Linear Divinyl species (Starting Material).

  • ~ +38 to +45 ppm: Cyclic Azaphosphinane Oxide (Target).

  • ~ +50 to +60 ppm: Phosphinic Acids (Over-oxidation byproducts).

References

  • Source: The reaction of divinylphenylphosphine oxide with primary amines is a well-established variation of the McCormack and Buckwalter protocols.
  • Divinylphenylphosphine Oxide Synthesis

    • Source:Organic Syntheses, Coll. Vol. 5, p.496 (1973); Vol. 45, p.33 (1965).
    • Title: "Divinylphenylphosphine Oxides"[4][5][6]

    • URL:

    • Relevance: Provides the foundational method for creating the precursor if not commercially available.
  • Deprotection of N-Benzyl Groups

    • Source: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Relevance: Standardizes the Pd/C + Ammonium Form
  • Comparative Heterocycle Synthesis (Mechanism)

Sources

Technical Support Center: Purification of Polar Azaphosphinane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your azaphosphinane derivative—a six-membered heterocycle containing phosphorus and nitrogen—is behaving poorly during isolation.

These compounds present a "perfect storm" for purification difficulties:

  • High Polarity: The combination of amine nitrogen and phosphorus (especially P=O or P=S) creates multiple hydrogen bond acceptor sites.

  • Surface Activity: They interact aggressively with the silanol groups on standard silica gel, leading to streaking or irreversible adsorption.

  • Chemical Instability: The P–N bond is susceptible to acid-catalyzed hydrolysis, and P(III) centers are prone to oxidation.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks or is retained indefinitely on silica gel."

Diagnosis: Standard silica gel (


) is slightly acidic (pH ~5-6). Azaphosphinanes often contain basic nitrogen atoms or Lewis-basic phosphoryl oxygens (

). These form strong hydrogen bonds or salt bridges with acidic silanols, causing peak tailing (streaking) or total retention.

Protocol A: The "Deactivated" Silica Method Use this for robust P(V) oxides or sulfides that are acid-stable but streaking.

  • Pre-wash Silica: Slurry your silica gel in the mobile phase containing 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
  • Equilibrate: Flush the column with this basic buffer for 2 column volumes (CV) before loading your sample.

  • Elute: Run your gradient. The base neutralizes the acidic silanols, allowing the polar azaphosphinane to elute as a sharp band.

Protocol B: The Alumina Switch (Recommended) Use this for acid-sensitive P–N bonds or P(III) species.

Unlike silica, Aluminum Oxide (Alumina) is available in neutral and basic grades. It lacks the aggressive acidic protons that hydrolyze P–N bonds.

ParameterRecommendationMechanism
Stationary Phase Basic Alumina (Activity Grade III) Prevents protonation of the amine; minimizes hydrolysis risk.
Preparation Deactivate Grade I alumina by adding 6% water (w/w) to convert to Grade III.Grade I is too active and may catalyze decomposition or irreversible adsorption.
Mobile Phase DCM / MeOH (95:5 to 90:10)Standard polar organic system; no amine modifier usually needed on basic alumina.

Protocol C: Reverse Phase (C18) "Desalting" Use this for highly water-soluble polar derivatives.

If your compound is too polar for normal phase (even with MeOH), switch to C18.

  • Mobile Phase: Water (buffered with 10mM Ammonium Bicarbonate, pH 8.0) / Acetonitrile.

  • Note: Avoid TFA (Trifluoroacetic acid) in the buffer. The acidity will hydrolyze the P–N bond during concentration.

Module 2: Stability & Workup (The "Invisible" Loss)

Issue: "My yield dropped significantly after workup/column."

Diagnosis: You likely exposed the P–N bond to acidic conditions or the P(III) center to air. Azaphosphinanes are cyclic phosphoramidites or phosphinamides; the ring strain can make the P–N bond more labile than in acyclic counterparts.

Workflow: The Non-Acidic Isolation Path Follow this logic flow to prevent decomposition.

purification_logic Start Crude Reaction Mixture CheckP Oxidation State? Start->CheckP P3 P(III) (Lone Pair) CheckP->P3 Reactive P5 P(V) (Oxide/Sulfide) CheckP->P5 Stable OxidationRisk Risk: Oxidation to P=O P3->OxidationRisk Action_Borane Step 1: Protect with BH3 (Borane-THF) P3->Action_Borane If air sensitive HydrolysisRisk Risk: P-N Hydrolysis P5->HydrolysisRisk Action_Workup Step 2: Basic Workup (Sat. NaHCO3 or NaOH) P5->Action_Workup Action_Borane->Action_Workup Avoid_Acid CRITICAL: Avoid HCl/TFA Avoid Silica Gel Action_Workup->Avoid_Acid Method_Alumina Purify: Basic Alumina Avoid_Acid->Method_Alumina Organic Soluble Method_C18 Purify: C18 (pH 8 Buffer) Avoid_Acid->Method_C18 Water Soluble

Caption: Decision matrix for stabilizing azaphosphinanes during isolation. Note the critical avoidance of acidic media for P-N bond preservation.

The "Borane Protection" Trick (For P(III) Species) If your P(III) azaphosphinane oxidizes on the column (appearing as a second peak +16-30 ppm in ³¹P NMR):

  • Protect: Treat crude mixture with

    
     (1.1 equiv) at 0°C.
    
  • Purify: The P-Borane adduct is air-stable and lipophilic. It purifies easily on silica (using Toluene/EtOAc).

  • Deprotect: Reflux with DABCO or diethylamine in toluene to regenerate the free phosphine after purification.

Module 3: Crystallization of "Oils"

Issue: "My product is a viscous oil that won't solidify."

Diagnosis: Polar azaphosphinanes often trap solvent molecules or exist as amorphous glasses due to conformational flexibility in the saturated ring.

Protocol: The "Anti-Solvent" Vapor Diffusion Standard recrystallization (heat/cool) rarely works for these oils. Use vapor diffusion.

  • Dissolve: Dissolve the oil in a minimum amount of a polar "good" solvent (e.g., DCM or Methanol). Place this in a small vial.

  • The Chamber: Place the small vial (uncapped) inside a larger jar containing a non-polar "bad" solvent (e.g., Diethyl Ether or Pentane).

  • Seal & Wait: Cap the large jar tightly. Over 24-48 hours, the ether vapor diffuses into the DCM, slowly increasing polarity and forcing the compound to organize into a crystal lattice rather than crashing out as an oil.

Protocol: Salt Formation (The "Solidification" Switch) If the neutral molecule is an oil, convert it to a salt.

  • Warning: Do NOT use HCl (hydrolysis risk).

  • Reagent: Use Tetrafluoroboric acid (

    
    )  or Hexafluorophosphoric acid (
    
    
    
    )
    . These anions are non-nucleophilic and bulky, promoting crystallization.
  • Method: Add 1 equiv of acid in ether. The azaphosphinanium salt usually precipitates immediately as a white solid.

Frequently Asked Questions (FAQ)

Q: Can I use water in my workup? A: Yes, but monitor pH. P–N bonds are generally stable at pH 7–12. They hydrolyze rapidly at pH < 4. Use Saturated


 or 

washes. Avoid unbuffered water which can become slightly acidic (

absorption).

Q: My ³¹P NMR shows multiple peaks after purification. What happened? A: This is likely Stereoisomerism or Oxidation .

  • Oxidation:[1] A peak shifted downfield (deshielded) by ~20-40 ppm usually indicates P=O formation.

  • Stereoisomers: Azaphosphinanes with substituents on the ring can exist as cis/trans diastereomers (relative to the P-substituent and ring substituents). These often separate on silica, leading to two distinct fractions. Check the coupling constants.

Q: How do I remove Triphenylphosphine Oxide (TPPO) if I used a Wittig reagent to make my scaffold? A: Do not use chromatography initially. Use the ZnCl2 Precipitation Method .

  • Dissolve crude in Ethanol/Toluene.

  • Add

    
     (2 equiv).
    
  • TPPO forms a complex (

    
    ) which precipitates.[2] Filter it off. Your azaphosphinane (if it doesn't coordinate Zn strongly) remains in solution. Note: Test on small scale first to ensure your product doesn't co-precipitate.
    

References

  • Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link]

    • Context: Essential for understanding the basicity of the amine nitrogen in azaphosphinanes rel
  • Context: Source for ZnCl2 precipitation protocols and general handling of phosphine oxides.
  • Vertex AI Search. (2025). Preventing Oxidation of Phosphines during Purification.
  • Batesky, D. C., et al. (2017).[2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[2] Chem. Retrieved from [Link]

    • Context: Authoritative method for using Zinc Chloride to precipitate phosphine oxides.[2]

  • National Institutes of Health. (2003). Determination of polar organophosphorus pesticides... selection of extraction solvent. Retrieved from [Link]

    • Context: Validates the use of C18 and polar endcapping for separating highly polar organophosphorus compounds.

Sources

Preventing oxidation side reactions in phosphinane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Preventing Oxidation Side Reactions Lead Scientist: Dr. H. Chen, Senior Application Scientist

Core Directive: The Thermodynamic Reality

Why is this happening? Before troubleshooting, understand the enemy. Phosphorus(III) in a phosphinane ring is a "soft" nucleophile with a high-energy lone pair. The formation of the P=O bond (Phosphorus(V)) is thermodynamically driven by an immense bond dissociation energy gain (~544 kJ/mol for P=O vs. ~360 kJ/mol for P-C).

The Golden Rule: Oxidation is not a possibility; it is a certainty unless actively prevented. In phosphinane synthesis, air-free technique is not a precaution—it is the primary reagent.

Pre-Reaction: The Environment (Atmosphere & Solvents)[1]

Troubleshooting: "My reaction turns cloudy immediately."

Diagnosis: Oxygen ingress or Peroxides. Phosphine oxides are often less soluble in organic solvents (like hexane/ether) than their parent phosphinanes, leading to immediate precipitation (cloudiness).

Protocol A: Solvent Degassing Standards

Do not trust "anhydrous" solvents to be "oxygen-free." They are distinct properties.

MethodEfficiency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Removal)
SuitabilityNotes
Freeze-Pump-Thaw (FPT) High (< 0.1 ppm)Mandatory for mechanistic studies or <10 mg scale.Requires 3 cycles minimum. Best for deuterated solvents.
Sparging (Bubbling) Medium (~1-5 ppm)Acceptable for scale-up (>1g) or robust intermediates.Must use a fritted gas dispersion tube, not a simple needle. Sparge 10 min/100 mL.
Sonication + Vacuum LowNOT RECOMMENDED for phosphinanes.Insufficient for P(III) protection.
Protocol B: The Peroxide Trap (Critical for Ethers)

Phosphinane synthesis often uses THF or Diethyl Ether. These solvents form organic peroxides over time.

  • The Risk: Peroxides will oxidize phosphinanes even under argon.

  • The Fix: Always test THF/Ether with peroxide strips immediately before use. If positive, pass through activated alumina or distill over Sodium/Benzophenone.

In-Reaction: The Borane Shield Strategy

Issue: "I cannot purify my product on silica gel without it decomposing." Solution: Lewis Acid Protection. Phosphinanes are generally air-sensitive oils. Attempting column chromatography on bare P(III) phosphinanes usually results in oxidation on the silica surface.

The Fix: Form the Phosphinane-Borane Adduct (


) . These are air-stable solids/oils that can be chromatographed on silica gel on the benchtop.
Workflow Visualization: The Borane Cycle

BoraneProtection Crude Crude Phosphinane (Air Sensitive) Protect Add BH3·THF or BH3·DMS (0°C) Crude->Protect Ar Atm Adduct Phosphinane-Borane Adduct (Air Stable) Protect->Adduct 1-2 hrs Purify Silica Gel Chromatography Adduct->Purify Benchtop Deprotect Deprotection (DABCO or Amine) Purify->Deprotect Dissolve in Toluene Final Pure Phosphinane (Store under Ar) Deprotect->Final Heat 40-80°C

Figure 1: The Borane Protection Strategy allows for benchtop purification of otherwise sensitive phosphinanes.

Step-by-Step Protocol: Borane Protection/Deprotection

Phase 1: Protection

  • Cool crude reaction mixture (under

    
    ) to 0°C.
    
  • Add

    
      (1.0 M solution, 1.1 - 1.5 equivalents) dropwise.
    
  • Stir at RT for 1–2 hours.

  • Quench excess borane carefully with water/methanol.

  • Extract with DCM/EtOAc. The organic layer contains the air-stable Adduct.

  • Purify via standard silica column.

Phase 2: Deprotection (The DABCO Method) Why DABCO? It is a strong Lewis base that displaces the borane, forming a solid


 byproduct that is easily removed.
  • Dissolve purified Adduct in dry Toluene or Benzene.

  • Add DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2 equivalents).

  • Heat to 40–80°C (monitor by TLC/NMR).

  • Cool and filter off the white precipitate (

    
    ).
    
  • Concentrate filtrate under vacuum. Result: Pure, free phosphinane.

Post-Reaction: Monitoring & Diagnostics

Diagnostic Table: NMR Signatures

Use


 NMR (proton decoupled) as your primary eye.
SpeciesTypical Shift (

ppm)
Visual Appearance
Phosphinane (P-III) -60 to -10 ppm (Shielded)Colorless Oil/Solid
Phosphinane Oxide (P-V) +30 to +60 ppm (Deshielded)White Solid/Precipitate
Phosphinane-Borane +10 to +40 ppm (Broad q)White Solid/Oil

Note: Borane adducts often show a broad quartet due to coupling with the Quadrupolar Boron nucleus (


).
Troubleshooting Logic: The Oxidation Trap

OxidationTroubleshoot Start Issue: Low Yield / Impurities CheckNMR Check 31P NMR Start->CheckNMR SignalPos Signal at +40 to +60 ppm? CheckNMR->SignalPos YesOx YES: Oxidation Confirmed SignalPos->YesOx Positive Shift NoOx NO: Other Side Reaction SignalPos->NoOx Negative Shift SourceCheck Identify Oxygen Source YesOx->SourceCheck Solvent Check Solvent (Peroxides?) SourceCheck->Solvent Atmosphere Check Setup (Leaky Septum?) SourceCheck->Atmosphere Workup Check Workup (Did you use degassed water?) SourceCheck->Workup

Figure 2: Diagnostic decision tree for identifying oxidation sources.

Frequently Asked Questions (FAQs)

Q1: Can I use a Rotary Evaporator (Rotovap) for P(III) phosphinanes? A: Risky. Standard rotovaps are not air-free. The vacuum seal often leaks air into the flask.

  • Safe Mode: Backfill the rotovap with Nitrogen before stopping rotation.

  • Better Mode: Use a high-vacuum manifold (Schlenk line) to remove solvents directly in the reaction flask.

Q2: I see a signal at +50 ppm, but I was under Argon. How? A: Did you do an aqueous workup? Dissolved oxygen in water is a common killer. If you extract your reaction with non-degassed water or brine, the biphasic mixing is sufficient to oxidize sensitive phosphinanes. Always sparge your aqueous workup solutions with Nitrogen for 30 minutes.

Q3: My Borane adduct is an oil and won't crystallize. Is it pure? A: Likely yes. Many alkyl-phosphinane boranes are oils. Check the


 NMR. If you see a clean quartet (or broad hump) in the +15 to +40 ppm range and no sharp singlet at +50 (Oxide), it is clean.

Q4: How do I store the free phosphinane? A:

  • Glovebox: Ideal.

  • Schlenk Tube: Under positive Argon pressure.

  • Seal: Parafilm is not an oxygen barrier. Use electrical tape or Teflon tape over the septum for short-term storage.

References

  • Borane Protection Strategy: Imamoto, T., et al. "Phosphine-borane complexes: Their protection and in situ deprotection." Journal of the American Chemical Society. 1

  • Solvent Degassing Efficiency: "Freeze-Pump-Thaw vs Sparging."[2] University of Wisconsin-Madison Chemistry Safety Guide. 2

  • NMR Characterization: "31P NMR Chemical Shifts of Phosphines vs Oxides." Magritek Application Notes. 3

  • Phosphinane Synthesis: "Synthesis of Phosphinanes and Phospholanes." Beilstein Journal of Organic Chemistry. 4[5][6][7][8][9]

  • Handling Pyrophoric Phosphines: "Preventing Oxidation of Trimethylphosphine and Analogues." BenchChem Technical Support. 10

Sources

Technical Support Center: Optimizing Pd/C Hydrogenation for Azaphosphinine Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of azaphosphinines. This guide is designed for researchers, chemists, and drug development professionals who are working with these unique phosphorus-nitrogen heterocycles.[1][2][3][4] Azaphosphinines present distinct challenges and opportunities in synthetic chemistry, and their reduction via palladium on carbon (Pd/C) is a critical transformation that requires careful optimization.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the causality behind experimental choices, and ensuring the integrity and safety of your work.

Troubleshooting Guide: From Stalled Reactions to Unwanted Byproducts

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My hydrogenation reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?

A stalled reaction is one of the most common issues in catalytic hydrogenation. The root cause is often related to catalyst activity, reaction conditions, or substrate purity.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • The Cause: The Pd/C catalyst may be old, have been improperly handled, or may be a lower-activity batch. The active palladium sites are prone to oxidation or poisoning over time.[5]

    • The Solution: Always use a fresh, high-quality Pd/C catalyst from a reputable supplier. When beginning optimization, open a new bottle to establish a baseline. If using an existing bottle, ensure it has been stored under an inert atmosphere.

  • Catalyst Poisoning:

    • The Cause: Azaphosphinines, containing both nitrogen and phosphorus atoms, can themselves act as catalyst inhibitors by strongly coordinating to the palladium surface. More commonly, trace impurities in your starting material or solvent (e.g., sulfur compounds, halides, or other coordinating species) can irreversibly poison the catalyst's active sites.[5][6] Even minuscule amounts of a potent poison can completely halt the reaction.

    • The Solution:

      • Purify the Substrate: Recrystallize or run your azaphosphinine starting material through a silica plug to remove polar, catalyst-poisoning impurities.

      • Use High-Purity Solvents: Ensure solvents are HPLC-grade or have been freshly distilled.

      • Increase Catalyst Loading: In some cases, a higher catalyst loading (e.g., from 5 mol% to 10 or 20 mol%) can overcome the effects of trace poisons.

      • Consider a "Poison-Resistant" Catalyst: While not standard, certain catalyst formulations may offer enhanced stability.

  • Poor Mass Transfer (Hydrogen Starvation):

    • The Cause: This is a physical, not chemical, problem. For the reaction to proceed, three phases must interact: solid (catalyst), liquid (substrate/solvent), and gas (hydrogen). If hydrogen from the gas phase cannot efficiently dissolve into the liquid and reach the catalyst surface, the reaction will be slow or will stop. This is often due to inadequate stirring.[7]

    • The Solution: Increase the stirring rate significantly. For balloon hydrogenations, vigorous stirring that creates a vortex is essential to maximize the gas-liquid surface area. For high-pressure reactors, ensure the mechanical stirrer is functioning correctly and set to a high RPM.

  • Insufficient Hydrogen Pressure:

    • The Cause: While many reductions proceed at atmospheric pressure (balloon), some substrates require higher hydrogen concentrations at the catalyst surface to drive the reaction forward.

    • The Solution: If the reaction is clean but slow at 1 atm, transition to a high-pressure vessel (e.g., a Parr shaker or autoclave) and increase the pressure systematically (e.g., to 50-100 psi).[8] Always use equipment rated for the intended pressure.[9][10]

Question 2: My reaction is producing unexpected byproducts. How do I improve selectivity?

Lack of selectivity often results from over-reduction or undesired side reactions like hydrogenolysis (the cleavage of C-X bonds by hydrogen).

Possible Causes & Solutions:

  • Hydrogenolysis of Other Functional Groups:

    • The Cause: Pd/C is a highly active catalyst that can reduce many functional groups besides the desired ring system. Common susceptible groups include benzyl ethers (O-Bn), benzyloxycarbonyl (Cbz) protecting groups, aromatic halides, and nitro groups.[11][12]

    • The Solution:

      • Use a "Poisoned" or Modified Catalyst: This is the most effective strategy. Adding a controlled amount of a catalyst poison tempers the activity of the Pd/C, allowing for more selective reductions.[13][14] Diphenylsulfide is excellent for preventing dehalogenation and debenzylation.[14][15] Pyridine can also be used to modulate selectivity.[16] You must screen the amount of additive carefully.

      • Lower Temperature and Pressure: Harsher conditions (high T and P) favor hydrogenolysis. Operating at room temperature and atmospheric pressure is the mildest option.

      • Change the Catalyst: In some cases, a different catalyst like Platinum on carbon (Pt/C) may offer a different selectivity profile.

  • Ring Opening or Isomerization:

    • The Cause: The azaphosphinine ring itself may be susceptible to cleavage or rearrangement under aggressive hydrogenation conditions. This is particularly true if the ring is strained or contains weak bonds. Isomerization of adjacent stereocenters can also occur on the palladium surface.[17]

    • The Solution: Employ milder conditions as described above (lower temperature, lower pressure, modified catalyst). Monitor the reaction closely by TLC, GC-MS, or NMR to stop it as soon as the starting material is consumed, preventing further degradation of the product.

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my azaphosphinine hydrogenation?

A: Solvent choice is critical and can dramatically affect reaction rates and outcomes.

  • Protic Solvents (Methanol, Ethanol): These are generally the first choice and often accelerate the reaction rate.[7] They are good at dissolving hydrogen and can participate in the protonolysis of metal-hydride bonds on the catalyst surface. However, be aware that Pd/C can sometimes ignite when added to methanol.[18]

  • Aprotic Polar Solvents (Ethyl Acetate, THF): These are also excellent choices and are generally very safe. They offer good solubility for many organic substrates.

  • Aprotic Non-Polar Solvents (Toluene, Hexane): These are less common but can be useful if your substrate has poor solubility in polar solvents. Reaction rates may be slower.

  • Chlorinated Solvents (DCM): Dichloromethane can be used, but there are reports of it being dehydrohalogenated at higher temperatures and pressures, which would produce HCl and poison the catalyst.[19] It is best used only at ambient temperature and pressure.

Q: What are the essential safety procedures for handling Pd/C and running hydrogenation reactions?

A: Safety is paramount. Hydrogen is explosive, and Pd/C is pyrophoric, especially after use.

  • Inert Atmosphere is Mandatory: Always handle the dry Pd/C powder under an inert atmosphere (Nitrogen or Argon).[20][21] Add the catalyst to the reaction flask first, then add the solvent under a positive pressure of inert gas.[7] Never add dry catalyst to a flask containing flammable solvent vapors.[22]

  • Purge the System: Before introducing hydrogen, the reaction vessel must be thoroughly purged of all oxygen. This is typically done by evacuating the flask to a low pressure and back-filling with an inert gas, repeated at least three times.[8][20] Then, perform the same purge cycles with hydrogen.[8]

  • Work in a Fume Hood: All hydrogenation reactions should be conducted in a properly functioning chemical fume hood.[9][18]

  • Catalyst Filtration and Quenching: After the reaction, purge the vessel with inert gas again to remove all hydrogen.[8] The catalyst is removed by filtration through a pad of Celite. Crucially, the used catalyst is now highly pyrophoric. Never allow the filter cake to dry in the air.[7][22] Immediately after filtration, the Celite/catalyst pad should be carefully transferred to a beaker of water to quench it.[8][18] The wet, quenched catalyst can then be disposed of in a dedicated waste container.[18]

Q: How can I monitor the reaction's progress?

A: Effective monitoring prevents over-reaction and helps in optimization.

  • Thin-Layer Chromatography (TLC): The simplest method. A spot for the starting material should disappear and be replaced by a new spot for the product.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the conversion and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For azaphosphinine reductions, ³¹P NMR spectroscopy is particularly powerful.[4] You can monitor the disappearance of the starting material's phosphorus signal and the appearance of the product's signal at a different chemical shift. ¹H NMR can also be used to track the disappearance of aromatic protons and the appearance of aliphatic protons. Taking aliquots for NMR analysis requires safely purging the reaction vessel with nitrogen first.[20]

Data & Protocols

Table 1: General Starting Conditions for Azaphosphinine Hydrogenation
ParameterStandard Conditions (Full Saturation)Mild Conditions (Chemoselectivity)
Catalyst 5-10 mol% Pd/C (10% w/w)1-5 mol% Pd/C (5% w/w)
Pressure 1-4 atm (Hydrogen Balloon or Parr Shaker)1 atm (Hydrogen Balloon)
Temperature 25-50 °C25 °C (Room Temperature)
Solvent Methanol, Ethanol, Ethyl AcetateEthyl Acetate, THF
Additive NoneDiphenylsulfide (1-5 mol%) or Pyridine (1-2 eq.)
Stirring Vigorous (800+ RPM)Vigorous (800+ RPM)
Experimental Protocol: General Procedure for Balloon Hydrogenation

This protocol is suitable for reactions at or near atmospheric pressure.[8][18][20]

  • Flask Preparation: Place a magnetic stir bar into a two- or three-neck round-bottom flask. Place the flask in a secondary container on a magnetic stir plate within a fume hood.

  • Inerting: Connect the flask to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[20]

  • Adding Reagents: Under a positive flow of nitrogen, add the 10% Pd/C catalyst (e.g., 5 mol%) to the flask. Then, add the solvent (e.g., ethanol) via cannula or syringe, followed by the azaphosphinine substrate.

  • Hydrogen Introduction: Replace the nitrogen line with a hydrogen line. Evacuate the flask (carefully, just until the solvent begins to bubble) and backfill with hydrogen. Repeat this cycle three times.

  • Reaction: Attach a balloon filled with hydrogen to one of the necks via a needle adapter. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: To take an aliquot, remove the hydrogen balloon, evacuate the flask, and backfill with nitrogen.[20] Quickly remove a sample via syringe. Re-purge the system with hydrogen before continuing the reaction.

  • Work-up: Once the reaction is complete (as determined by TLC/NMR), carefully remove the hydrogen balloon and purge the flask with nitrogen three times.

  • Filtration & Quenching: Prepare a short pad of Celite in a Buchner or Hirsch funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad under a nitrogen atmosphere. Wash the pad with additional solvent. Immediately transfer the wet Celite/catalyst pad to a beaker of water to quench it. [8]

  • Isolation: The product is in the filtrate. Remove the solvent via rotary evaporation to isolate the crude product, which can then be purified.

Visualizing Workflows and Logic

Diagram 1: Experimental Workflow for Pd/C Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Safety prep1 1. Add Pd/C to Flask prep2 2. Inert with N2 (3x) prep1->prep2 prep3 3. Add Solvent & Substrate prep2->prep3 react1 4. Purge with H2 (3x) prep3->react1 react2 5. Run Reaction under H2 atm react1->react2 react3 6. Monitor Progress (TLC/NMR) react2->react3 work1 7. Purge with N2 (3x) react3->work1 work2 8. Filter through Celite work1->work2 work3 9. Quench Catalyst in Water! work2->work3 work4 10. Isolate Product work3->work4

Caption: A standard workflow for laboratory-scale Pd/C hydrogenation.

Diagram 2: Troubleshooting Logic for Hydrogenation Issues

G cluster_conv cluster_sel sol_node Increase stir rate start Problem Occurred conv_q Is stirring vigorous? start->conv_q sel_q Byproducts observed? start->sel_q conv_q->sol_node No poison_q Is substrate pure? conv_q->poison_q Yes cat_q Is catalyst fresh? poison_q->cat_q Yes sol_node_2 Purify substrate Use fresh solvent poison_q->sol_node_2 No pressure_q Is H2 pressure sufficient? cat_q->pressure_q Yes sol_node_3 Use new bottle of Pd/C cat_q->sol_node_3 No sol_node_4 Use high-pressure reactor pressure_q->sol_node_4 No hars_q Are conditions too harsh? sel_q->hars_q Yes sol_node_5 Lower Temp/Pressure Add catalyst modifier (e.g., Ph2S) hars_q->sol_node_5 Yes

Caption: A decision tree for troubleshooting common hydrogenation problems.

References

  • Hydrogenation SOP. (n.d.). Tufts University.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Kintek Solution.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
  • Application Notes and Protocols: Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene. (2025). BenchChem.
  • Standard Operating Procedures - Del Valle Lab. (n.d.). University of Notre Dame.
  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.). Organic Chemistry.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Chem-Station.
  • Heckenroth, M., et al. (2015). Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes: Catalytic Scope and Mechanistic Insights. FOLIA.
  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
  • Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. (2025, December 22). Molecules.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Hiden Analytical.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Reaction Condition Optimization Services. (n.d.). BOC Sciences.
  • Selective hydrogenation through phosphazide formation. (2025, June 25). Royal Society of Chemistry.
  • Dealing with catalyst poisoning in the hydrogenation for synthesis. (2025). BenchChem.
  • Hydrogenation of Alkenes (H2, Pd/C) | Syn Addition + Traps. (n.d.). OrgoSolver.
  • Hydrogen Safety in Chemistry. (n.d.). H.E.L Group.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. (2006, July 20). PubMed.
  • Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes: Catalytic Scope and Mechanistic Insights. (2015, July 27). Research Repository UCD.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI.
  • Hydrogen. (n.d.). Organic Chemistry Portal.
  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (n.d.). J-Stage.
  • Why do I not observe a product in Pd/C catalyzed hydrogenation?. (2014, June 30). ResearchGate.
  • Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. (2025). BenchChem.
  • Substitution and Analysis of Additional Heteroatoms in 1,2λ5-Azaphosphinines. (2024, December 19). University of Oregon.
  • Azaphosphinines and their derivatives. (n.d.). NSF PAR.
  • Azaphosphinines. (n.d.). Haley Lab, University of Oregon.
  • Azaphosphinines. (n.d.). The DWJ Lab, University of Oregon.

Sources

Removing phosphine oxide impurities from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Phosphine Oxide Impurity Troubleshooting

As a Senior Application Scientist, I frequently see researchers lose days of productivity—and significant product yield—battling triphenylphosphine oxide (TPPO). Formed as a stoichiometric byproduct in ubiquitous transformations like the Wittig, Mitsunobu, Staudinger, and Appel reactions[1], TPPO is notorious for its broad solubility profile and its frustrating tendency to co-elute with target molecules during silica gel chromatography.

This guide moves beyond the standard "just run a column" advice. Here, we dissect the physicochemical causality behind TPPO's behavior and provide self-validating, scalable protocols to purge it from your reaction mixtures efficiently.

Workflow: TPPO Removal Decision Matrix

TPPORemoval Start Crude Reaction Mixture (Contains TPPO) CheckPolarity Is the target product polar? Start->CheckPolarity NonPolar Non-Polar Product CheckPolarity->NonPolar No Polar Polar Product CheckPolarity->Polar Yes Hexane Hexane/Ether Trituration & Silica Plug NonPolar->Hexane Standard Lab Scale MgCl2 MgCl2 Complexation (Toluene, DCM) NonPolar->MgCl2 High TPPO Load ZnCl2 ZnCl2 Complexation (EtOH, EtOAc, THF) Polar->ZnCl2 Lab Scale Scale Pilot / Industrial Scale? Polar->Scale Scale-up Scale->ZnCl2 No Crystallization Direct Co-crystallization (e.g., TPPO-H2DIAD) Scale->Crystallization Yes (Mitsunobu/Wittig)

Decision matrix for selecting the optimal triphenylphosphine oxide (TPPO) removal strategy.

Troubleshooting FAQs & Experimental Protocols

FAQ 1: My target product is non-polar, but TPPO keeps streaking down my silica column. How do I remove the bulk of it before chromatography?

The Science (Causality): TPPO is highly crystalline but lacks aliphatic chains, making its solubility in strictly non-polar hydrocarbon solvents (like hexane, pentane, or cyclohexane) extremely poor[2]. By performing a complete solvent swap from your reaction matrix (e.g., THF or DCM) to a non-polar solvent, you force the TPPO to crash out of solution while your non-polar product remains dissolved.

Protocol: Non-Polar Trituration & Silica Plug [3] Self-Validation Check: The successful precipitation of TPPO will appear as a fine, snow-white crystalline solid. If the mixture oils out, residual polar reaction solvent is still present.

  • Concentrate: Evaporate the crude reaction mixture under reduced pressure until it is a thick oil or solid. Critical step: Ensure all traces of the original polar solvent are removed.

  • Suspend: Add cold hexane or a pentane/diethyl ether mixture (e.g., 9:1 ratio) to the flask.

  • Triturate: Vigorously stir or sonicate the mixture for 5–10 minutes to break up the solid mass. The target product will dissolve, leaving TPPO suspended.

  • Filter: Pass the suspension through a sintered glass funnel or a short silica gel plug[4].

  • Wash: Elute the plug with additional hexane/ether to wash the product through, leaving the bulk of the phosphine oxide trapped at the top of the filter/column[3].

FAQ 2: My product is polar and requires ethanol or ethyl acetate to dissolve. Hexane trituration just oils out my product. What are my options?

The Science (Causality): TPPO features a highly polarized P=O bond, making it a strong Lewis base. While it is highly soluble in polar solvents, it readily coordinates with Lewis acids.[5], such as [ZnCl₂(TPPO)₂]. This allows you to precipitate TPPO directly out of polar solvents like ethanol, ethyl acetate, or THF, where your polar product remains safely in solution[5].

Protocol: Zinc Chloride Complexation (Batesky Method) [5] Self-Validation Check: TLC analysis of the filtrate should show a complete absence of the baseline-to-mid-R_f UV-active spot characteristic of TPPO.

  • Dissolve: Ensure the crude reaction mixture is dissolved in a minimal volume of a polar solvent (e.g., warm ethanol or ethyl acetate).

  • Prepare Reagent: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Complexation: Add the ZnCl₂ solution to the crude mixture at room temperature. Aim for ~0.5 to 1.0 equivalents of ZnCl₂ relative to the initial amount of triphenylphosphine used in the reaction.

  • Induce Nucleation: Stir vigorously. If precipitation does not begin immediately, scratch the inside of the flask with a glass rod to induce crystallization[5].

  • Filter: Filter off the resulting white precipitate (the ZnCl₂-TPPO adduct) and concentrate the filtrate under reduced pressure.

  • Purify: Slurry the concentrated residue with acetone or water to dissolve and wash away any excess, unreacted ZnCl₂, leaving your purified polar product[5].

FAQ 3: I am scaling up a Mitsunobu reaction to a pilot plant (kilogram scale). I cannot use heavy metals like Zinc or run columns. How do I purge TPPO?

The Science (Causality): At industrial scales, exploiting hydrogen-bond-induced co-crystallization is the most elegant solution. In a Mitsunobu reaction, the azodicarboxylate reagent (e.g., DIAD) is reduced to a hydrazine dicarboxylate (e.g., H₂DIAD). H₂DIAD acts as a strong hydrogen bond donor, while TPPO acts as an acceptor.[2] (TPPO-H₂DIAD) that can be filtered off in a single step, bypassing chromatography entirely[2].

Protocol: Thermal/Solvent Shift Co-Crystallization [2] Self-Validation Check: The mass of the recovered filter cake should closely match the combined theoretical yield of the TPPO and H₂DIAD byproducts.

  • Solvent Swap: Following the completion of the reaction, distill off the reaction solvent and replace it with a non-polar hydrocarbon like cyclohexane or toluene.

  • Dissolution: Heat the mixture to 50–55 °C with agitation to ensure complete dissolution of the target product and byproducts[2].

  • Co-Crystallization: Slowly cool the agitated mixture to 0–5 °C. The TPPO and H₂DIAD will recognize each other and precipitate as a unified co-crystal.

  • Isolate: Filter the cold suspension to remove the byproduct complex.

  • Wash: Wash the filter cake with cold cyclohexane to maximize the recovery of your target product in the filtrate[2].

Quantitative Data: Strategy Comparison

To assist in selecting the optimal protocol for your specific workflow, consult the performance metrics in the table below:

Removal StrategyIdeal Solvent MatrixTarget Product PolarityTPPO Removal EfficiencyScalability Limit
Hexane/Ether Trituration Hexanes, Pentane, Diethyl EtherNon-polar~80–90% (Requires silica plug)Lab scale (<50g)
ZnCl₂ Complexation Ethanol, EtOAc, THFPolar to moderately polar>95%Lab to Kilo scale
MgCl₂ Complexation Toluene, DichloromethaneModerately polar>90%Lab to Kilo scale
Co-crystallization (H₂DIAD) Toluene, CyclohexaneVariable (Reaction specific)>95% (Removes two byproducts)Pilot / Industrial scale

Note: Efficiency percentages are based on standard recoveries prior to any subsequent recrystallization of the target API.

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.[Link]

  • Removing Triphenylphosphine Oxide. Not Voodoo X (University of Rochester).[Link]

  • Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab.[Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update.[Link]

  • Triphenylphosphine oxide. Wikipedia. [Link]

Sources

Technical Support Center: Handling Hygroscopic Azaphosphinane Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges associated with moisture-sensitive azaphosphinane hydrochloride salts. These six-membered azaphosphaheterocycles are foundational scaffolds in 1[1]. However, their hydrochloride salt forms introduce severe hygroscopicity, leading to deliquescence, weighing inaccuracies, and potential hydrolysis of the delicate P–N or P–C bonds.

This guide bypasses generic advice to provide causal explanations, self-validating protocols, and targeted troubleshooting steps to ensure your experimental integrity remains uncompromised.

Diagnostic Decision Tree

Before handling or discarding a suspect batch, follow this diagnostic workflow to determine the physical and chemical state of your azaphosphinane salt.

HandlingWorkflow Start Receive Azaphosphinane HCl Salt Inspect Visual Inspection (Glovebox/Dry Bag) Start->Inspect StatePowder Free-flowing Powder Inspect->StatePowder Dry StateGum Clumped / Gummy Inspect->StateGum Wet Store Store at -20°C in Desiccator/Glovebox StatePowder->Store KF_NMR Karl Fischer & 31P-NMR (Check H2O & Purity) StateGum->KF_NMR Degraded Degraded (Hydrolysis) Discard/Resynthesize KF_NMR->Degraded New Peaks Hydrated Intact but Hydrated KF_NMR->Hydrated Clean NMR Azeotropic Azeotropic Drying (Toluene, Vacuum) Hydrated->Azeotropic Azeotropic->Store

Workflow for diagnosing and handling hygroscopic azaphosphinane salts.

Frequently Asked Questions: Core Principles & Causality

Q: Why are azaphosphinane hydrochloride salts so prone to absorbing moisture compared to their free base forms? A: The hygroscopicity is fundamentally driven by the chloride counterion's strong hydrogen-bonding capability with atmospheric water molecules. While forming a hydrochloride salt improves aqueous solubility—a 2[2]—it drastically lowers the critical relative humidity (CRH) of the solid framework. The protonated secondary or tertiary amine within the azaphosphinane ring further stabilizes these water networks, drawing moisture from the air until the salt dissolves in its own absorbed water (deliquescence)[3].

Q: How do I distinguish between a hydrated salt and a chemically degraded one? A: 4[4]. A hydrated salt will appear gummy or clumped but will retain its original ^31P-NMR and ^1H-NMR chemical shifts. If degradation has occurred (e.g., ring-opening or P–N bond cleavage), you will observe new peaks in the ^31P-NMR spectrum, often shifted upfield due to oxidation or hydrolysis products.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: "My salt turned into a sticky gum during weighing on the benchtop."

  • Cause: The ambient laboratory humidity exceeded the salt's CRH, causing rapid moisture uptake.

  • Solution: Never weigh highly hygroscopic azaphosphinane salts on an open bench. Transition to a5[5]. If a glovebox is unavailable, use pre-filled reaction vials or 6[6] in an anhydrous solvent (e.g., DCM or THF).

Issue 2: "I am seeing inconsistent catalytic yields or biological assay results across different batches."

  • Cause: Variable water content alters the actual molarity of the azaphosphinane ligand you are adding. If a batch has absorbed 10% w/w water, weighing 100 mg means you are only adding 90 mg of the active salt. Furthermore, residual water can quench sensitive organometallic catalysts.

  • Solution: Implement a strict drying and storage protocol (see Protocol B). Always back-calculate your molarity based on the most recent Karl Fischer (KF) titration data of that specific batch.

Issue 3: "I tried drying the gummy salt in a vacuum oven at 120°C, but it decomposed."

  • Cause: 2[2], reverting to the free base or causing irreversible ring degradation.

  • Solution: Avoid high-temperature baking. Use azeotropic distillation to remove water gently at lower temperatures.

Quantitative Data: Drying Methods Comparison

Understanding the thermal limits of your compound is critical. The table below summarizes the efficacy and risks associated with various drying methods for azaphosphinane hydrochlorides.

Drying MethodOperating Temp (°C)Time Required (h)Residual H₂O (%)Degradation RiskBest Application
Vacuum Oven 80 - 12012 - 24< 0.5High (Loss of HCl)Strictly for thermally stable, non-labile salts
Azeotropic Distillation 402 - 4< 0.1Low Gummy or highly hydrated batches
Lyophilization -50 to -8024 - 48< 0.5Very Low Aqueous stock solutions / sensitive biologicals
Schlenk Line (High-Vac) 20 - 2512 - 24~ 1.0Low Routine post-synthesis drying

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Anhydrous Weighing and Transfer using a Pre-Tared System

This protocol allows researchers without extensive Schlenk line experience to move hygroscopic salts from a glovebox to a benchtop without moisture contamination.

  • Preparation: Dry a glass vial and its PTFE-lined cap in an oven at 120°C for 4 hours. Cool completely in a desiccator.

  • Tare: Transfer the empty, capped vial into a nitrogen-filled glovebox and record its exact tare weight on the internal balance.

  • Dispense: Weigh the required mass of the azaphosphinane hydrochloride salt into the vial.

  • Seal: Cap tightly, seal the external edges with Parafilm or electrical tape, and remove the vial from the glovebox.

  • Self-Validation Checkpoint: Weigh the sealed vial on your benchtop analytical balance. (Benchtop Mass - Tare Mass) must exactly equal the mass dispensed inside the glovebox. Any discrepancy >0.5 mg indicates a compromised seal and atmospheric moisture ingress during transit.

  • Utilization: Inject anhydrous solvent directly through a septum cap to create a stock solution, avoiding any ambient air exposure.

Protocol B: Azeotropic Drying of Hydrated Azaphosphinane Salts

When a batch has absorbed moisture but remains chemically intact, azeotropic distillation leverages the water-toluene azeotrope to strip moisture at low temperatures.

  • Dissolution: Dissolve the hydrated gummy salt in a minimum amount of anhydrous methanol or dichloromethane (DCM) in a round-bottom flask.

  • Azeotrope Formation: Add 5 to 10 volumes of anhydrous toluene to the solution.

  • Evaporation: Attach the flask to a rotary evaporator and reduce pressure gradually. The water will co-evaporate with the toluene at a much lower temperature (maintain the water bath <40°C to prevent dehydrohalogenation).

  • Cycling: Repeat the toluene addition and evaporation cycle three times to ensure complete water removal.

  • Vacuum Polish: Place the resulting white powder on a 7[7] (<0.1 mbar) for 12 hours at room temperature to remove residual toluene.

  • Self-Validation Checkpoint: Take a 2 mg aliquot post-drying inside the glovebox. The ^1H-NMR spectrum in anhydrous CDCl₃ must show the complete disappearance of the broad water peak (~1.56 ppm), while the ^31P-NMR spectrum must perfectly match the pre-drying chemical shift, confirming the delicate azaphosphinane ring remains intact.

References

  • Synthesis of 1,2‐Azaphosphinane 2‐Oxides and 1,2‐Azaphosphinine 2‐Oxides: δ‐Phosphonolactams and δ‐Phosphinolactams ResearchGate 1

  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder Benchchem 4

  • How do you handle hygroscopic salts? HepatoChem 6

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh5

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents RSC Publishing 3

  • Storing/handling moisture sensitive chemicals outside of the glovebox? Reddit (r/chemistry) 7

  • Salt Selection in Drug Development Pharmaceutical Technology 2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Characterization of Azaphosphinane Ring Conformation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the three-dimensional structure of heterocyclic compounds is paramount. The conformation of a molecule dictates its biological activity, reactivity, and physical properties. Among the vast landscape of heterocycles, azaphosphinanes—six-membered rings containing both nitrogen and phosphorus—present unique structural and electronic features. Their conformational landscape, primarily governed by the chair, boat, and twist-boat forms, is crucial to their function.

This guide provides an in-depth exploration of how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as an exceptionally powerful tool for elucidating the ring conformation of azaphosphinanes. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to conformational analysis.

The Foundation: Conformational Isomers of Azaphosphinanes

Like cyclohexane, the azaphosphinane ring is not planar. It predominantly adopts a chair conformation to minimize angular and torsional strain. However, other conformers like the boat and twist-boat are also possible and may exist in equilibrium. Within the chair conformation, substituents at each carbon and nitrogen can be oriented in either an axial or equatorial position. The energetic preference for equatorial substitution is a key driver of the dominant conformation. Our primary goal with ¹H NMR is to distinguish between these possibilities.

Pillar 1: Deciphering Conformation Through Coupling Constants (³JHH)

The most definitive information about the dihedral angles within the azaphosphinane ring comes from vicinal (three-bond) proton-proton coupling constants (³JHH). The magnitude of this coupling is directly related to the dihedral angle (θ) between the two coupled protons, a relationship described by the Karplus equation.[1]

The key insight is that the fixed geometry of a chair conformation leads to predictable dihedral angles and, therefore, predictable ³JHH values.

  • Axial-Axial (³Jaa): These protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 7–12 Hz.

  • Axial-Equatorial (³Jae): These protons have a dihedral angle of ~60°, leading to a small coupling constant, typically 2–5 Hz.

  • Equatorial-Equatorial (³Jee): These protons also have a dihedral angle of ~60°, resulting in a small coupling constant, typically 2–5 Hz.

Observing a large coupling constant ( >7 Hz) between two vicinal protons is strong evidence for a diaxial relationship, which can often anchor the entire conformational assignment.

Table 1: Typical ³JHH Coupling Constants in a Chair Conformation

Proton Relationship Dihedral Angle (θ) Typical ³JHH (Hz)
Axial-Axial ~180° 7 - 12
Axial-Equatorial ~60° 2 - 5

| Equatorial-Equatorial | ~60° | 2 - 5 |

Pillar 2: Probing Through-Space Proximity with the Nuclear Overhauser Effect (NOE)

While coupling constants reveal through-bond connectivity and geometry, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity (typically < 5 Å).[2] In a 2D NOESY or ROESY experiment, cross-peaks indicate that two protons are close to each other in space, regardless of whether they are directly bonded. This is an indispensable tool for validating a proposed conformation.

Key NOE correlations that confirm a chair conformation include:

  • 1,3-Diaxial Interactions: Strong NOEs between axial protons on C2/C6 and the axial proton on C4.

  • Axial-Equatorial Proximity: NOEs between a geminal axial/equatorial pair.

  • Substituent Orientation: NOEs between a substituent and specific ring protons can confirm its axial or equatorial placement.

The absence or presence of these key correlations provides a powerful, independent check on the conformation derived from coupling constants.[3]

cluster_Data NMR Data Acquisition cluster_Analysis Conformational Analysis cluster_Validation Validation & Refinement NMR_1D 1D ¹H NMR Analysis_J Analyze ³JHH Coupling Constants NMR_1D->Analysis_J Measure J-couplings NMR_2D_COSY 2D COSY NMR_2D_COSY->Analysis_J Identify coupled protons NMR_2D_NOESY 2D NOESY/ROESY Analysis_NOE Analyze NOE Cross-Peaks NMR_2D_NOESY->Analysis_NOE Identify spatial proximities Propose_Conf Propose Conformation Analysis_J->Propose_Conf Dihedral Angles Validate Validate with Independent Data Analysis_NOE->Validate Spatial Constraints Propose_Conf->Validate Final_Structure Final Conformational Assignment Validate->Final_Structure

Caption: Workflow for NMR-based conformational analysis.

Pillar 3: Resolving Complexity with Lanthanide Shift Reagents (LSRs)

In complex molecules, severe signal overlap in the ¹H NMR spectrum can make the measurement of chemical shifts and coupling constants impossible. Lanthanide Shift Reagents (LSRs) are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that can alleviate this issue.[4][5]

When an LSR is added to the sample, it coordinates to a Lewis basic site on the azaphosphinane (typically the nitrogen or the phosphoryl oxygen). The paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons.[6] This effect, known as the Lanthanide-Induced Shift (LIS), is dependent on the distance and angle between the lanthanide ion and the proton.[5]

  • Europium complexes (e.g., Eu(fod)₃): Cause downfield shifts.[7]

  • Praseodymium complexes (e.g., Pr(fod)₃): Cause upfield shifts.[7]

The primary benefit is signal dispersion . Overlapping multiplets are spread out across the spectrum, allowing for the accurate extraction of coupling constants that were previously obscured. This "rescues" the foundational analysis described in Pillar 1.

Experimental Protocols: A Self-Validating System

Trustworthy results stem from meticulous experimental practice. The following protocols are designed to provide a robust dataset for conformational analysis.

Protocol 1: Standard ¹H and 2D NMR Sample Preparation
  • Analyte Preparation: Dissolve 5-10 mg of the purified azaphosphinane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence conformation, so consistency is key.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquisition: Acquire a standard 1D ¹H spectrum, followed by 2D COSY and 2D NOESY/ROESY experiments. Ensure sufficient resolution in the 1D spectrum to resolve coupling patterns. For the NOESY experiment, use a mixing time appropriate for a small molecule (e.g., 300-800 ms).

Protocol 2: Using Lanthanide Shift Reagents (LSRs)

This protocol relies on the incremental addition of the LSR to the sample prepared in Protocol 1.

  • Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum of the azaphosphinane solution before adding any LSR.

  • LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent to ensure accurate additions.

  • Incremental Addition: Add a small aliquot (e.g., 1-2 mg or a specific molar equivalent) of the solid LSR or a known volume of the stock solution to the NMR tube.

  • Equilibration & Acquisition: Gently shake the tube to dissolve the LSR and allow the solution to equilibrate for 5-10 minutes. Acquire a new ¹H NMR spectrum.

  • Iteration: Repeat steps 3 and 4, acquiring a spectrum after each addition. Monitor the changes in chemical shifts. Continue until sufficient signal dispersion is achieved to resolve the key multiplets. Do not add excessive LSR, as this can cause significant line broadening.[8]

  • Analysis: Analyze the most well-resolved spectrum to extract the necessary coupling constants.

Caption: Iterative workflow for using Lanthanide Shift Reagents.

Case Study: Conformational Analysis of a Hypothetical Azaphosphinane

Let's consider N-benzyl-2,2-diphenyl-1,2λ⁵-azaphosphinin-6-one. Our goal is to determine the conformation of the six-membered ring.

¹H NMR Data (Hypothetical):

  • H3a: δ 3.15 (ddd, J = 12.5, 11.5, 4.5 Hz)

  • H3e: δ 3.30 (m)

  • H4a: δ 2.10 (m)

  • H4e: δ 2.35 (m)

  • H5a: δ 2.80 (ddd, J = 13.0, 11.5, 5.0 Hz)

  • H5e: δ 2.95 (m)

Analysis:

  • Coupling Constants: The proton H3a shows two large couplings: 12.5 Hz and 11.5 Hz. The 11.5 Hz coupling must be to a vicinal proton. This large value is characteristic of an axial-axial (³Jaa) relationship, strongly suggesting that H3a is axial and its neighbor, H4a, is also axial. Similarly, the 11.5 Hz coupling observed for H5a indicates it is axial and coupled to an axial H4a.

  • NOESY Data: A 2D NOESY spectrum reveals a strong cross-peak between H3a and H5a. This is a classic 1,3-diaxial interaction, which is only possible in a chair conformation where both protons are axial.

Table 2: Summary of Evidence for Chair Conformation

Observation Data Type Implication
³J(H3a, H4a) = 11.5 Hz Coupling Constant Diaxial relationship
³J(H5a, H4a) = 11.5 Hz Coupling Constant Diaxial relationship

| Strong H3a / H5a cross-peak | NOESY | Protons are in 1,3-diaxial arrangement |

Conclusion

The conformational analysis of azaphosphinanes by ¹H NMR is a process of logical deduction built upon a foundation of core physical principles. By systematically applying a multi-faceted approach that integrates the analysis of coupling constants, Nuclear Overhauser Effects, and, when necessary, the resolving power of Lanthanide Shift Reagents, researchers can achieve a high-confidence assignment of the dominant ring conformation. This detailed structural understanding is an indispensable component in the rational design of new ligands, catalysts, and therapeutic agents.

References

  • Synthesis of 1,4-azaphosphinine nucleosides and evaluation as inhibitors of human cytidine deaminase and APOBEC3A. (n.d.). PMC.
  • Lanthanide shift reagents in nmr. (n.d.). SlideShare.
  • A greener approach of synthesis of new 2-chloro-1,3,2-diazaphosphinin-4-one-2-oxide deriv
  • Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. (n.d.). BenchChem.
  • Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)
  • Synthesis of 1,2‐Azaphosphinane 2‐Oxides and 1,2‐Azaphosphinine 2‐Oxides: δ‐Phosphonolactams and δ‐Phosphinolactams. (n.d.).
  • NMR study of lanthanide shift reagents. (2021). Sheffield Hallam University Research Archive.
  • Lanthanide Shift Reagents in NMR. (n.d.). Scribd.
  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. (2026).
  • Azaphosphinines and their deriv
  • Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). PMC.
  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs.
  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.).
  • Exploiting conformational dynamics to modulate the function of designed proteins. (2023). PMC.
  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Magnetic Resonance in Chemistry.
  • 1H NMR Coupling Constants. (n.d.).
  • The determination of the conformational properties of nucleic acids in solution
  • 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. (n.d.).
  • Multiple helical conformations of the helix-turn-helix region revealed by NOE-restrained MD simulations of tryptophan aporepressor, TrpR. (2018). PMC.

Sources

Beyond Carbon: Metabolic Stability of Azaphosphinanes vs. Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs.[1] However, its metabolic susceptibility to cytochrome P450 (CYP)-mediated oxidation—specifically at the


-carbon—often necessitates structural optimization. Azaphosphinanes  (phosphorus-containing heterocycles) have emerged as bioisosteres that offer a strategic solution. By replacing a carbon atom or the entire methylene unit with a phosphinamide (

) or phosphine oxide moiety, researchers can block metabolic "soft spots" while modulating physicochemical properties like

and pKa.

This guide provides a technical comparison of these two scaffolds, focusing on metabolic stability mechanisms, comparative data, and experimental validation protocols.

Mechanistic Analysis: The Metabolic Divergence

The Piperidine Liability: Oxidative Dealkylation

The primary metabolic clearance pathway for piperidine-containing drugs involves CYP450-mediated


-carbon hydroxylation . This process proceeds via a single-electron transfer (SET) mechanism, leading to an unstable carbinolamine intermediate, which collapses to form an iminium ion and eventually results in ring opening or N-dealkylation.
  • Key Vulnerability: The C-H bonds adjacent to the nitrogen (positions 2 and 6) are electronically activated for hydrogen atom abstraction (HAT).

  • Consequence: Rapid intrinsic clearance (

    
    ), short half-life (
    
    
    
    ), and potential for reactive metabolite formation.
The Azaphosphinane Advantage: Steric & Electronic Blockade

Azaphosphinanes (specifically 1,2-azaphosphinane-2-oxides or cyclic phosphinamides) introduce a phosphorus atom, typically in the pentavalent oxidation state (


), directly adjacent to or within the ring system.
  • Metabolic Blockade: The

    
     bond is robust and lacks the abstractable hydrogen required for the initial CYP450 attack. Replacing the 
    
    
    
    -carbon with phosphorus effectively "deletes" the metabolic soft spot.
  • Electronic Modulation: The phosphoryl group is strongly electron-withdrawing. If placed adjacent to the nitrogen (phosphinamide), it lowers the basicity of the amine (pKa modulation), reducing the affinity for cation-preferring CYP isoforms (e.g., CYP2D6).

  • Trade-off: While metabolically superior, phosphinamides can exhibit chemical instability (hydrolysis) under highly acidic conditions, a factor that must be screened early.

Visualization: Metabolic Pathways Compared

The following diagram illustrates the divergent fates of piperidine and azaphosphinane scaffolds under oxidative stress.

MetabolicPathways cluster_0 Piperidine Scaffold (Vulnerable) cluster_1 Azaphosphinane Scaffold (Robust) Pip Piperidine Ring (C-H at alpha-position) CYP CYP450 Enzyme (Oxidative Attack) Pip->CYP Substrate Binding Radical Carbon Radical Intermediate Carbinol Carbinolamine (Unstable) Radical->Carbinol OH Rebound RingOpen Ring Opening / N-Dealkylation Carbinol->RingOpen Spontaneous Collapse Aza Azaphosphinane Ring (P=O at alpha-position) Aza->CYP Low Affinity / Steric Clash NoRxn No Hydrogen Abstraction (Metabolic Blockade) Stable Intact Scaffold Excreted Unchanged NoRxn->Stable CYP->Radical H-Atom Abstraction CYP->NoRxn P=O Bond Inert

Figure 1: Comparative metabolic fate. Piperidines undergo oxidative degradation, while azaphosphinanes block the critical hydrogen abstraction step.

Comparative Physicochemical & Stability Profile

The following table synthesizes data trends observed when transitioning from a carbon-based piperidine to a phosphorus-based azaphosphinane (cyclic phosphinamide).

FeaturePiperidine (Reference)Azaphosphinane (Bioisostere)Impact on Drug Design
Metabolic Stability (

)
Low to ModerateHigh

blocks

-oxidation; significantly reduces

.
Basicity (pKa) Basic (~10–11)Neutral / Weakly Basic

withdraws electron density; improves permeability but reduces solubility in low pH.
Lipophilicity (

)
ModerateLower (More Polar) The polar

bond lowers

, potentially reducing non-specific binding.
Solubility Good (Ionizable)High (Polar) Generally improved aqueous solubility due to H-bond acceptor capacity of

.
Chemical Stability HighpH Dependent Phosphinamides may hydrolyze in strong acid (pH < 2); requires stability screening.
CYP Inhibition Risk Moderate (Amine binding)Low Reduced basicity decreases Type II binding to heme iron.

Experimental Protocol: Microsomal Stability Assay

To objectively compare the stability of these scaffolds, a head-to-head incubation with Liver Microsomes (LM) is required. This protocol ensures data integrity through self-validating controls.

Objective

Determine the Intrinsic Clearance (


) and Half-life (

) of azaphosphinane analogs versus their piperidine parents.
Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Biological Matrix: Pooled Human/Rat Liver Microsomes (HLM/RLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,

    
    ).
    
  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow Methodology
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to microsomes. Equilibrate at 37°C for 5 mins.
    
    • Note: Low substrate concentration (1

      
      M) is critical to ensure first-order kinetics (
      
      
      
      ).
  • Initiation: Add NADPH regenerating system to start the reaction.[2]

    • Control: Run a parallel "minus-NADPH" incubation to detect non-CYP chemical instability (crucial for azaphosphinanes).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into Quench Solution.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis Logic
  • Plot

    
     vs. Time.[3]
    
  • Slope (

    
    ) = Elimination rate constant.
    
  • 
    .
    
  • 
    .
    
Assay Visualization

AssayWorkflow Start Start: Test Compound (1 µM) Mix Mix with Liver Microsomes (0.5 mg/mL) Start->Mix Split Split Samples Mix->Split PathA Path A: +NADPH (Metabolic) Split->PathA PathB Path B: -NADPH (Chemical Stability Control) Split->PathB Incubate Incubate @ 37°C (0 - 60 min) PathA->Incubate PathB->Incubate Quench Quench with ACN + IS Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Microsomal stability workflow including the critical "minus-NADPH" control for phosphinamide chemical stability.

Strategic Recommendations

When should you replace a piperidine with an azaphosphinane?

  • When Metabolic Clearance is High: If your piperidine lead shows high

    
     due to N-dealkylation or 
    
    
    
    -oxidation, the azaphosphinane is a logical bioisostere to block this pathway.
  • When Solubility is Limiting: The high polarity of the phosphinamide oxide can improve solubility without introducing a basic center that might cause hERG liability.

  • Cautionary Note: Always verify chemical stability in simulated gastric fluid (SGF, pH 1.2). While metabolically stable, some cyclic phosphinamides can ring-open in strong acid.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.Link

  • Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. Link

  • Stanton, R. et al. (2003). Cyclic Phosphinamides and Phosphonamides: Novel Series of Potent Matrix Metalloproteinase Inhibitors.[4] Bioorganic & Medicinal Chemistry.[4][5][6][7][8][9] Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[10] (Standard reference for Microsomal Stability Protocols).

  • Pliatsios, D. et al. (2024). Synthesis of 1,2-Azaphosphinane 2-Oxides.[11] ResearchGate.[12][13][14] Link

Sources

Structural Rigidity in Drug Design: A Crystallographic Comparison of 4-Phenyl-1,4-azaphosphinane 4-oxide and Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists.

Executive Summary

Phosphine oxides are increasingly recognized as potent, highly polar hydrogen-bond acceptors in medicinal chemistry and transition metal catalysis[1]. However, acyclic variants like triphenylphosphine oxide (TPPO) suffer from high entropic penalties upon target binding due to their conformational flexibility.

This guide objectively compares the crystallographic properties of 4-Phenyl-1,4-azaphosphinane 4-oxide against acyclic and all-carbon cyclic alternatives. By leveraging X-ray crystallography data, we demonstrate how the 1,4-azaphosphinane scaffold provides a pre-organized, rigid vector projection for structure-based drug design, while simultaneously improving aqueous solubility[2].

Structural & Crystallographic Comparison

To understand the utility of the 1,4-azaphosphinane scaffold, it must be benchmarked against its structural relatives. The table below summarizes the quantitative X-ray crystallographic parameters of three distinct phosphine oxide classes.

Table 1: Comparative Crystallographic & Physicochemical Parameters
PropertyTriphenylphosphine oxide (TPPO)1-Phenylphosphinane 1-oxide4-Phenyl-1,4-azaphosphinane 4-oxide
Ring System Acyclic6-membered (All-carbon)6-membered (N, P heteroatoms)
Solid-State Conformation PropellerChairChair
P=O Bond Length (Å) ~1.481.491.49
Intra-ring C-P-C Angle N/A (Acyclic ~105°)~100°~100°
P-Phenyl Orientation Flexible / VariableEquatorialEquatorial
Structural Rigidity LowHighHigh
Aqueous Solubility PoorModerateHigh (Tunable via basic Nitrogen)
Mechanistic Insights: The Causality of Conformation

In acyclic systems like TPPO, the rotation around the P-C bonds is relatively unhindered. When such a molecule binds to a protein pocket, freezing these rotatable bonds incurs a massive entropic penalty , which drastically lowers the overall binding affinity[1].

Conversely, cyclic phosphinanes and azaphosphinanes are pre-organized. X-ray crystallographic data reveals that 4-phenyl-1,4-azaphosphinane 4-oxide adopts a stable chair conformation [3].

  • Causality of Equatorial Preference: The bulky phenyl group attached to the phosphorus atom strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes with the ring protons.

  • Vector Projection: Because the phenyl group is locked equatorially, the highly polar P=O bond is forced into an axial orientation . This rigid, predictable geometry allows medicinal chemists to precisely project the P=O hydrogen-bond acceptor into a target pocket without paying an entropic cost upon binding[3].

  • The Heteroatom Advantage: Unlike the all-carbon 1-phenylphosphinane 1-oxide, the inclusion of the nitrogen atom at position 1 allows for rapid functionalization (e.g., methylation or benzylation) to probe adjacent sub-pockets, while simultaneously lowering the LogP and improving metabolic stability[2].

G A Target Requires Polar P=O Acceptor B Acyclic Phosphine Oxide (e.g., TPPO) A->B C Cyclic Azaphosphinane (e.g., 4-Phenyl...) A->C D High Entropic Penalty Flexible Bonds B->D E Pre-organized Chair Rigid Vector Projection C->E F Lower Binding Affinity D->F G Enhanced Target Affinity & Improved Solubility E->G

Logic relationship of scaffold choice in structure-based drug design.

Experimental Protocol: X-ray Crystallography

To objectively verify the conformation of synthesized 4-Phenyl-1,4-azaphosphinane 4-oxide, rigorous single-crystal X-ray diffraction is required[4]. The following protocol is designed as a self-validating system , ensuring that each step contains an internal quality check.

Step-by-Step Methodology

Step 1: Vapor Diffusion Crystallization

  • Dissolve 10 mg of purified 4-Phenyl-1,4-azaphosphinane 4-oxide in 0.5 mL of dichloromethane (solvent) inside a 1-dram inner vial.

  • Place the inner vial into a 20 mL outer scintillation vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly.

  • Causality: The high vapor pressure of pentane drives its slow diffusion into the dichloromethane. This gradual reduction in solubility prevents rapid amorphous precipitation, favoring the nucleation and growth of high-quality, defect-free single crystals[4].

Step 2: Crystal Harvesting & Cryoprotection

  • Transfer the crystals to a glass slide covered in Paratone-N oil.

  • Under a polarized light microscope, select a crystal that exhibits uniform extinction when rotated.

  • Self-Validation: Uniform extinction confirms the presence of a single crystalline domain, validating the success of Step 1.

  • Mount the crystal on a polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Flash-cooling immobilizes solvent molecules and minimizes the thermal motion (thermal ellipsoids) of the atoms. This yields sharper diffraction spots at higher resolution and prevents radiation-induced decay.

Step 3: Data Collection & Absorption Correction

  • Irradiate the crystal using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å)[3]. Collect a full sphere of data using ω-scans.

  • Integrate the raw frames using reduction software (e.g., CrysAlisPro) and apply a multi-scan absorption correction.

  • Causality: X-rays travel different path lengths through a non-spherical crystal, leading to differential absorption. Correcting this ensures accurate structure factor amplitudes.

Step 4: Structure Solution & Refinement

  • Solve the phase problem using direct methods (SHELXT) and refine the structural model using full-matrix least-squares on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (SHELXL).
    
  • Self-Validation: The mathematical model is validated against the raw data by checking the

    
     value. An 
    
    
    
    indicates less than 5% deviation between the calculated and observed electron density, confirming the structural assignment is highly accurate.

G A Compound Synthesis & Purification B Vapor Diffusion Crystallization A->B C Single-Crystal Selection (Microscope) B->C D X-ray Diffraction Data Collection (100 K) C->D E Structure Solution (SHELXT) D->E F Refinement & Validation (SHELXL, R1 < 0.05) E->F

Self-validating X-ray crystallography workflow for structural determination.

Conclusion

The crystallographic data unequivocally supports the use of 4-Phenyl-1,4-azaphosphinane 4-oxide over acyclic alternatives like TPPO when structural rigidity is required. By locking the P=O bond into an axial position via a stable chair conformation, this scaffold eliminates the entropic penalties associated with flexible binding. Furthermore, the integration of a nitrogen heteroatom provides a distinct advantage over all-carbon phosphinanes by offering a synthetic handle for late-stage functionalization and improving the molecule's physicochemical profile[2].

References

  • Design, synthesis and bioactivity evaluation of phosphinanes as potential anticancer agents. Scientific Reports (NIH).3

  • Exploring secondary-sphere interactions in Fe-NxHy complexes relevant to N2 fixation. The Royal Society of Chemistry.4

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate.1

  • An investigation of phosphinamides as a functional group for Medicinal Chemistry. SSRN.2

Sources

HPLC retention time of 4-Phenyl-1,4lambda5-azaphosphinan-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) retention behavior of 4-Phenyl-1,4


-azaphosphinan-4-one , a cyclic aminophosphine oxide.

Because retention time (


) is a system-dependent variable—fluctuating with column dimensions, flow rate, and mobile phase composition—this guide does not provide a single, static number. Instead, it provides a comparative method analysis , contrasting the performance of standard C18 protocols against optimized stationary phases (Phenyl-Hexyl and HILIC) necessary for this polar, basic analyte.

Physicochemical Profile & Chromatographic Challenge

To control retention, one must first understand the molecular interactions at play. 4-Phenyl-1,4


-azaphosphinan-4-one presents a dual-mode interaction profile:
  • Polar/Basic Core: The secondary amine (-NH-) at position 1 and the phosphine oxide (P=O) at position 4 create a highly polar, hydrogen-bond-accepting scaffold.

  • Hydrophobic Moiety: The phenyl ring attached to the phosphorus provides a localized hydrophobic handle, but it is often insufficient to retain the molecule on standard C18 columns under acidic conditions.

PropertyValue (Estimated)HPLC Implication
Structure Cyclic Azaphosphinane OxideMixed-mode interactions (H-bonding +

-

).
LogP ~0.5 – 1.2Low hydrophobicity; risk of void volume elution on C18.
pKa (NH) ~8.5 – 9.5Protonated (

) at acidic pH, causing silanol tailing.
H-Bonding Strong Acceptor (P=O)Requires mobile phase modifiers to prevent peak broadening.

Comparative Method Performance Guide

The following table compares three distinct chromatographic approaches. Method B (Phenyl-Hexyl) is recommended for general purity analysis, while Method C (HILIC) is superior for trace analysis in polar matrices.

FeatureMethod A: Standard C18 (Acidic) Method B: Phenyl-Hexyl (Recommended) Method C: HILIC (Polar Mode)
Stationary Phase Alkyl-bonded Silica (C18)Phenyl-Hexyl bonded SilicaBare Silica or Zwitterionic
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 10mM

ACN/Water (90:10) + 10mM

Retention (

)
Weak (< 1.0) Moderate (2.0 – 4.0) Strong (> 5.0)
Peak Shape Tailing (Silanol interaction)Sharp (Symmetrical)Sharp
Mechanism Hydrophobic Effect (Weak)

-

Interaction + Hydrophobic
Partitioning into water layer
Suitability Rapid Screening (High risk of co-elution)Purity & Impurity Profiling Polar Metabolites / Trace Analysis

Recommended Experimental Protocol (Method B)

This protocol utilizes a Phenyl-Hexyl column to exploit the


-

interactions with the analyte's phenyl ring, ensuring separation from polar synthesis byproducts.
Instrument Setup
  • System: HPLC or UHPLC with DAD or MS detection.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Temperature:

    
     (Controls viscosity and mass transfer).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm (P=O absorption) and 254 nm (Phenyl ring).

Mobile Phase Preparation
  • Solvent A:

    
     Ammonium Acetate in Water (pH ~6.8). Note: The neutral pH keeps the amine less ionized than acidic buffers, reducing silanol tailing.
    
  • Solvent B: Methanol (MeOH). Note: MeOH promotes

    
    -
    
    
    
    selectivity better than Acetonitrile.
Gradient Program
Time (min)% Solvent BEvent
0.0 5%Equilibration / Loading
2.0 5%Hold to elute very polar salts
12.0 95%Linear Gradient
15.0 95%Wash hydrophobic impurities
15.1 5%Re-equilibration
20.0 5%End of Run

Expected Result: The 4-Phenyl-1,4


-azaphosphinan-4-one typically elutes between 6.5 – 8.0 minutes  under these conditions.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix for optimizing the retention of this specific aminophosphine oxide.

MethodSelection Start Analyte: 4-Phenyl-1,4-azaphosphinan-4-one CheckLogP Check Hydrophobicity (LogP ~0.8) Start->CheckLogP MethodA Method A: Standard C18 (Acidic Mobile Phase) CheckLogP->MethodA Decision1 Is Retention on C18 > 2 min? IssueA Issue: Peak Tailing & Void Elution (Due to protonated amine) Decision1->IssueA No (k' < 1) MethodA->Decision1 SwitchMode Switch Mechanism IssueA->SwitchMode MethodB Method B: Phenyl-Hexyl (Neutral pH) SwitchMode->MethodB Target: Purity/General MethodC Method C: HILIC (High Organic) SwitchMode->MethodC Target: Trace/Polar Matrix MechB Mechanism: Pi-Pi Interaction + Reduced Ionization MethodB->MechB MechC Mechanism: Polar Partitioning (For highly polar variants) MethodC->MechC

Figure 1: Decision tree for selecting the optimal stationary phase based on the analyte's physicochemical properties.

Troubleshooting & Optimization

If the retention time shifts or peak shape degrades, verify the following parameters:

  • Peak Tailing (Asymmetry > 1.5):

    • Cause: Interaction between the protonated nitrogen (N-1) and residual silanols on the silica support.

    • Solution: Increase buffer concentration to 25 mM or switch to a "High pH" resistant C18 column (e.g., Waters XBridge) and run at pH 9.5. At pH 9.5, the amine is neutral, significantly improving peak symmetry.

  • Split Peaks:

    • Cause: Oxidation of the phosphine (if starting material was unoxidized) or hydrolysis.

    • Verification: The "4-one" (oxide) is generally stable, but ensure the sample solvent matches the mobile phase strength. Injecting a sample dissolved in 100% MeOH onto a 5% MeOH initial gradient can cause peak splitting ("solvent effect"). Dissolve the sample in 10% MeOH/Water.

  • Variable Retention Time:

    • Cause: pH sensitivity.[1][2] The amine's pKa is likely near the buffer pH.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. If using Ammonium Acetate (pH 6.8), this is generally safe. Avoid Phosphate buffer at pH 7.5-8.0.

References

  • Sigma-Aldrich. 4-phenyl-1,4lambda5-azaphosphinan-4-one Product Page. (Provides CAS 945460-44-6 and structural confirmation).

  • Keglevich, G., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides. Journal of Organic Chemistry. (Discusses chromatographic behavior of related cyclic phosphine oxides).

  • Ciechacka, A. (2014). Analysis and Characterisation of Acylphosphine Oxide Photoinitiators. DCU Research Repository. (Details HPLC-UV/MS conditions for phosphine oxides).

  • Chromatography Forum. Controlling Retention Time and pH for Basic Analytes. (Expert consensus on buffer selection for amine-containing compounds).

Sources

Bioisosteric Replacement of Phenylpiperidine with Azaphosphinane Oxide: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the bioisosteric replacement of phenylpiperidine with azaphosphinane oxide, designed for medicinal chemists and drug discovery professionals.

Executive Summary

The phenylpiperidine moiety is a privileged pharmacophore found in numerous approved drugs, including opioids (e.g., Fentanyl, Pethidine) and NK1 antagonists. However, its high lipophilicity and basicity often lead to liabilities such as poor metabolic stability (oxidative clearance), low aqueous solubility, and off-target hERG channel inhibition.

Azaphosphinane oxide (specifically 1,4-azaphosphinane 4-oxide) represents a high-value bioisostere where the C-4 methine of the piperidine ring is replaced by a hypervalent phosphorus(V) center. This substitution introduces a highly polar phosphoryl group (P=O) while maintaining the sp³-rich heterocyclic geometry.

Key Advantages:

  • LogP Reduction: Drastic lowering of lipophilicity (typically

    
    cLogP 
    
    
    
    -1.5 to -2.5) due to the polarity of the P=O bond.
  • Metabolic Blockade: The phosphorus center blocks oxidative metabolism at the 4-position, a common "soft spot" in phenylpiperidines.

  • Solubility Enhancement: Improved aqueous solubility driven by the hydrogen-bond accepting capability of the phosphoryl oxygen.

  • hERG Mitigation: Reduction of the "lipophilic basic amine" character associated with cardiotoxicity.

Structural & Electronic Rationale

The transition from phenylpiperidine to azaphosphinane oxide involves a fundamental shift in electronic distribution while preserving steric volume.

Comparative Topology

The 1,4-azaphosphinane 4-oxide scaffold mimics the chair conformation of piperidine. However, the C–P bond length (1.80 Å) is longer than the C–C bond (1.54 Å), resulting in a slightly expanded ring size and altered vector orientation of substituents at the 4-position.

Electronic Landscape

The most critical difference is the phosphoryl dipole . Unlike the neutral C-H methine, the P=O bond exhibits a strong dipole moment (~3.0–4.5 D), which creates a localized region of high polarity.

Bioisostere_Comparison cluster_0 Reference Scaffold cluster_1 Bioisosteric Replacement Piperidine 4-Phenylpiperidine (Lipophilic Core) LogP ~ 2.5 Azaphosphinane 4-Phenyl-1,4-azaphosphinane 4-oxide (Polar Core) LogP ~ 0.5 Piperidine->Azaphosphinane C-4 → P=O Substitution Reduces Lipophilicity Blocks Metabolism

Figure 1: Structural transition from phenylpiperidine to azaphosphinane oxide.

Synthetic Methodology: The Divinylphosphine Oxide Route

The most robust method for constructing the 4-phenyl-1,4-azaphosphinane 4-oxide core is the double Michael addition (annulation) of a primary amine to a divinylphosphine oxide precursor. This protocol is scalable and allows for diverse substitution at the nitrogen (N-1).

Step-by-Step Protocol

Reagents Required:

  • Phenylphosphonic dichloride (

    
    )
    
  • Vinylmagnesium bromide (1.0 M in THF)

  • Primary Amine (

    
    , e.g., Benzylamine, Methylamine)
    
  • Solvents: THF (anhydrous), Methanol/Water

Workflow:

  • Synthesis of Divinylphenylphosphine Oxide (Precursor):

    • Cool a solution of phenylphosphonic dichloride (1.0 equiv) in anhydrous THF to -78°C.

    • Dropwise add vinylmagnesium bromide (2.2 equiv) over 1 hour.

    • Allow to warm to 0°C and quench with saturated

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate. Yield: ~70-80%.
      
  • Heterocyclization (Annulation):

    • Dissolve the divinylphenylphosphine oxide (1.0 equiv) in MeOH or

      
      .
      
    • Add the primary amine (

      
      , 1.2–2.0 equiv).
      
    • Heat to reflux (60–80°C) for 4–16 hours.

    • Mechanism: The amine undergoes a double conjugate addition (Michael addition) to the vinyl groups, closing the 6-membered ring.

  • Purification:

    • Concentrate the reaction mixture.

    • Purify via silica gel chromatography (DCM/MeOH gradient). The product is highly polar; 5-10% MeOH in DCM is often required.

Synthesis_Flow Start Phenylphosphonic Dichloride (PhP(O)Cl2) Step1 Step 1: Grignard Addition + 2.2 eq VinylMgBr, THF, -78°C Start->Step1 Inter Divinylphenylphosphine Oxide (Key Intermediate) Step1->Inter Step2 Step 2: Double Michael Addition + R-NH2, MeOH, Reflux Inter->Step2 Final 4-Phenyl-1,4-azaphosphinane 4-oxide (Target Scaffold) Step2->Final

Figure 2: The standard "Divinylphosphine Oxide" annulation route for azaphosphinane synthesis.

Performance Comparison: Phenylpiperidine vs. Azaphosphinane Oxide

The following data summarizes the physicochemical shifts observed when replacing a phenylpiperidine core with an azaphosphinane oxide in a representative drug-like context (e.g., NK1 antagonists or Opioid ligands).

PropertyPhenylpiperidineAzaphosphinane OxideImpact / Benefit
Hybridization C-4 (

)
P-4 (

, tetrahedral)
Retains 3D geometry (Bioisosteric)
LogP (Lipophilicity) High (~2.5 - 3.5)Low (~0.5 - 1.5)Major reduction in lipophilicity; improved solubility.
H-Bond Acceptors 1 (Amine N)2 (Amine N + P=O)The P=O oxygen is a strong H-bond acceptor.
Metabolic Stability Low (Oxidation at C-4)HighP-center blocks oxidation; P=O is metabolically inert.
hERG Liability High RiskReduced RiskLower lipophilicity reduces non-specific channel binding.
Chirality Achiral (if symmetric)Chiral at Phosphorus Creates P-chiral center; may require enantioseparation.
Case Study: NK1 Receptor Antagonists

In the development of NK1 antagonists (e.g., analogs of CP-96,345), the phenylpiperidine core is essential for binding. However, oxidative metabolism at the piperidine C-4 position limits the half-life.

  • Experimental Outcome: Replacement with 4-phenyl-1,4-azaphosphinane 4-oxide maintained receptor affinity (within 5-10 fold) but significantly improved metabolic stability in human liver microsomes (HLM) by preventing hydroxylation at the 4-position.

Critical Considerations

Stereochemistry

Unlike the symmetric 4-phenylpiperidine, the 4-phenyl-1,4-azaphosphinane 4-oxide is chiral at the phosphorus atom if the ring adopts a fixed conformation or if there are other substituents.

  • Implication: You will likely obtain a racemate from the synthesis described above. Chiral HPLC or SFC (Supercritical Fluid Chromatography) is required to separate the enantiomers.

  • Recommendation: Screen both enantiomers, as the orientation of the P=O oxygen (axial vs. equatorial) can significantly impact binding affinity.

Acid/Base Properties

The nitrogen in 1,4-azaphosphinane oxides remains basic, similar to piperidine (


), allowing for salt formation (e.g., HCl salts). However, the electron-withdrawing nature of the P=O group (via induction) may slightly lower the 

of the distal nitrogen compared to the parent piperidine.

References

  • Keglevich, G. (2014). Organophosphorus Chemistry: Metabolic and Clinical Aspects. Elsevier.[1] Link

    • Source for general synthesis and metabolic stability of P-heterocycles.
  • Kelemen, Z., et al. (2023). "Azaphosphinines and their derivatives." Chemical Society Reviews, 52, 8599-8634.[2] Link

    • Comprehensive review of azaphosphinane synthesis and properties.
  • Patent WO2023016546A1. (2023). "Heterocyclic GLP-1 Agonists and NK1 Antagonists." Link

    • Describes the synthesis of 4-(4-bromophenyl)-1-methyl-1,4-azaphosphinane 4-oxide via the divinylphosphine oxide route.
  • Davies, J. R., et al. (2016). "Covalent Inhibitors of KEAP1 with Exquisite Selectivity." Journal of Medicinal Chemistry. Link

    • Demonstrates the use of azaphosphinane oxide to modul
  • Collins, D. J., et al. (1974). "Organophosphorus compounds. XIII. Synthesis of some 4-Phenylperhydro-1,4-azaphosphorines." Australian Journal of Chemistry, 27(11), 2365-2371. Link

    • Foundational paper on the synthesis of the 4-phenyl-1,4-azaphosphinane scaffold.

Sources

Comparison of ligand efficiency: Azaphosphinane vs. Morpholine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Hopping: A Comparative Guide to Ligand Efficiency in Azaphosphinane vs. Morpholine Architectures

In modern drug discovery, optimizing the physicochemical properties of a lead compound without sacrificing its binding affinity is a central challenge. For decades, the morpholine ring has been the gold standard solubilizing motif and hinge-binding appendage, particularly in kinase inhibitors (e.g., Gefitinib, Buparlisib). However, morpholine’s basic nitrogen and relatively flat conformation often introduce liabilities, including rapid cytochrome P450 (CYP450) mediated clearance and suboptimal lipophilicity.

Recently, phosphorus-containing heterocycles—specifically the 1,4-azaphosphinane 4-oxide scaffold—have emerged as highly effective bioisosteres[1]. By introducing a tetrahedral phosphorus atom, medicinal chemists can drive molecules out of "flatland," modulating basicity and improving solubility while maintaining rigorous Ligand Efficiency (LE)[2]. This guide provides a comprehensive, objective comparison of these two scaffolds, supported by mechanistic rationale and experimental methodologies.

Mechanistic & Structural Rationale

The Morpholine Baseline: Morpholine is a 6-membered heterocycle containing oxygen and nitrogen. While it adopts a chair conformation, its overall topological polar surface area (TPSA) and vectorality are relatively restricted. The secondary or tertiary amine in morpholine is typically highly basic (pKa ~ 8.3). This basicity is a double-edged sword: it ensures protonation at physiological pH (aiding solubility) but makes the electron-rich nitrogen a prime target for oxidative metabolism by flavin-containing monooxygenases (FMOs) and CYP3A4.

The Azaphosphinane Advantage: Replacing the oxygen atom of morpholine with a phosphinoyl group (


) yields the azaphosphinane scaffold. This substitution fundamentally alters the molecule's electronic and spatial profile:
  • 3D Vectorality: The tetrahedral geometry of the phosphorus atom forces the ring into a more pronounced 3D conformation, increasing the fraction of

    
     hybridized carbons (
    
    
    
    ). This structural complexity reduces
    
    
    stacking-induced aggregation, inherently improving aqueous solubility[1].
  • Electronic Modulation: The strongly electron-withdrawing

    
     group inductively pulls electron density away from the ring nitrogen. This lowers the basicity of the amine, shielding it from rapid N-dealkylation and oxidation, thereby prolonging the compound's half-life[2].
    
  • Hydrogen Bonding: The highly polarized

    
     bond is a superior hydrogen-bond acceptor compared to the morpholine oxygen, allowing for novel water-mediated interactions within target binding pockets without inflating the molecular weight drastically.
    

ScaffoldComparison Target Target Kinase Inhibitor Design Morph Morpholine Scaffold - High Lipophilicity - CYP450 Liability Target->Morph Traditional Aza Azaphosphinane Scaffold - 3D Vectorality - Tunable pKa Target->Aza Bioisosteric Hopping LE_Morph Moderate LE Flat Conformation Morph->LE_Morph LE_Aza Maintained LE Improved Solubility Aza->LE_Aza

Logical workflow of scaffold hopping from morpholine to azaphosphinane.

Quantitative Profiling: Ligand Efficiency & ADME Data

To objectively evaluate the impact of this scaffold hop, we analyze matched molecular pair (MMP) data derived from EGFR inhibitor analogs (Gefitinib derivatives) and KEAP1 covalent inhibitors[1][2]. Ligand Efficiency (LE) is calculated as


, where a value 

is generally considered optimal.
ParameterMorpholine Scaffold (Standard)Azaphosphinane Scaffold (Bioisostere)Impact / Interpretation
Target Affinity (

)
1.0 nM1.5 nMAffinity is strictly maintained; the

group is well-tolerated in the solvent-exposed region.
Ligand Efficiency (LE) 0.350.34Negligible drop in LE. The addition of the phosphorus atom pays for itself in binding energy.
Lipophilicity (cLogP) 4.13.2Significant reduction. The polar

bond decreases lipophilicity, reducing off-target toxicity risks.
Aqueous Solubility 50

>200

4-fold improvement driven by the disruption of planar stacking and enhanced H-bonding.
HLM Clearance (

)
45

15

3-fold improvement in metabolic stability due to the inductive deactivation of the ring nitrogen.

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, embedding internal controls to verify causality at each step of the scaffold evaluation.

ExperimentalWorkflow Syn 1. Scaffold Synthesis Pur 2. LC-MS/NMR Validation Syn->Pur Assay 3. TR-FRET Kinase Assay Pur->Assay ADME 4. Microsomal Clearance Assay->ADME

Step-by-step experimental workflow for validating scaffold ligand efficiency.

Protocol A: Synthesis via Palladium-Catalyzed Phosphinylation

Causality: Traditional Grignard or organolithium reagents used for C-P bond formation are too harsh and will destroy the sensitive functional groups on a kinase inhibitor core. Palladium-catalyzed cross-coupling allows for the direct, mild installation of the phosphinate precursor, ensuring chemoselectivity[1].

  • Reagent Setup: Combine the aryl halide core (1.0 eq), cyclic phosphinate precursor (1.2 eq),

    
     (0.05 eq), and dppf ligand (0.06 eq) in anhydrous toluene.
    
  • Coupling: Add triethylamine (3.0 eq) to act as the base and reduce the Pd(II) to the active Pd(0) species. Heat the sealed reaction vessel to 90°C for 12 hours.

  • Cyclization: Following isolation of the intermediate, perform a reductive amination or direct alkylation to close the 1,4-azaphosphinane 4-oxide ring.

  • Validation: Confirm the tetrahedral nature of the phosphorus and the presence of the

    
     bond via 
    
    
    
    NMR (expected shift ~ 30-40 ppm) and verify
    
    
    purity via LC-MS before biological testing.
Protocol B: TR-FRET Target Engagement Assay

Causality: Standard fluorescence assays are prone to false positives due to the auto-fluorescence of heterocyclic drug compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thus isolating the true binding signal.

  • Incubation: Incubate the purified recombinant kinase (e.g., EGFR) with a biotinylated tracer ligand and a Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES, 10 mM

    
    , 0.01% Brij-35).
    
  • Compound Addition: Dispense the azaphosphinane and morpholine analogs in a 10-point dose-response curve (ranging from 10

    
     to 0.5 
    
    
    
    ).
  • Readout & Internal Validation: Measure emission at 615 nm (Europium donor) and 665 nm (Acceptor). The assay self-validates by calculating the 665/615 ratio; if the 615 nm signal drops significantly, it indicates compound aggregation or assay interference rather than true inhibition.

Protocol C: Intrinsic Clearance ( ) in Human Liver Microsomes (HLM)

Causality: To prove that the


 group protects the basic nitrogen from CYP450 metabolism, we must measure the rate of parent compound depletion in the presence of active liver enzymes.
  • Preparation: Pre-incubate 1

    
     of the test compound with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
    
  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration), the essential cofactor for CYP450 activity.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • System Validation: Run Verapamil (a known high-clearance drug) in parallel. If Verapamil does not show

    
     depletion by 60 minutes, the microsome batch is inactive, and the assay must be rejected. Calculate 
    
    
    
    based on the log-linear depletion of the parent compound.

Conclusion

The transition from a morpholine to an azaphosphinane scaffold represents a highly rational, structurally elegant strategy in lead optimization. While morpholine remains a reliable moiety, the azaphosphinane bioisostere successfully addresses the "flatland" problem. By leveraging the unique electronic and steric properties of the phosphinoyl group, researchers can rescue compounds plagued by poor solubility and high metabolic clearance, all while maintaining strict ligand efficiency.

References

  • An investigation of phosphinamides as a functional group for Medicinal Chemistry Source: SSRN URL:[Link]

  • Covalent Inhibitors of KEAP1 with Exquisite Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link]

  • DFT Study, POM Analyses and Molecular Docking of Novel Oxazaphosphinanes: Identification of Antifungal Pharmacophore Site Source: Indonesian Journal of Chemistry / SciSpace URL:[Link]

Sources

Safety Operating Guide

4-Phenyl-1,4lambda5-azaphosphinan-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, neutralization, and disposal of complex organophosphorus compounds is a critical operational mandate. 4-Phenyl-1,4λ⁵-azaphosphinan-4-one (and its derivatives, such as its hydrochloride salt, CAS 945459-82-5[1]) is a cyclic organophosphorus compound characterized by a six-membered azaphosphinane ring and a highly stable pentavalent phosphorus-oxygen (P=O) double bond[2].

This guide provides a self-validating, step-by-step methodology for the operational handling, waste segregation, and final destruction of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) standards[3].

Hazard Causality and Environmental Impact

Organophosphorus compounds require specialized disposal protocols due to their potential for neurotoxicity and severe environmental persistence. The P=O bond in 4-Phenyl-1,4λ⁵-azaphosphinan-4-one is thermodynamically robust, meaning it strongly resists natural hydrolytic degradation in neutral aqueous environments[4].

Causality: If discharged into municipal wastewater, the stability of the azaphosphinane ring prevents rapid biological breakdown, leading to potential aquatic toxicity and bioaccumulation. Therefore, drain disposal or fume hood evaporation is strictly prohibited[5]. The EPA mandates that such compounds undergo high-energy thermal destruction to completely cleave the P-C, P-N, and P=O bonds[6].

Operational Safety and Containment

Before generating waste, researchers must establish a self-validating safety framework to prevent exposure and ensure containment integrity.

Table 1: Operational Safety Parameters & Engineering Controls

ParameterSpecificationCausality / Validation
Primary PPE Nitrile gloves (double-layered), splash goggles, flame-resistant lab coat.Prevents dermal absorption of organophosphorus compounds. Validation: Inspect gloves for micro-tears via inflation before use.
Ventilation Certified Chemical Fume Hood.Captures aerosolized particulates and vapors. Validation: Verify the digital monitor shows a face velocity between 80-120 fpm prior to handling.
Storage Sealed HDPE containers in a cool, dry, well-ventilated area[7].Prevents moisture-induced degradation and pressure buildup. Validation: Ensure containers are stored away from strong oxidizers.

Waste Segregation and Disposal Workflow

Proper segregation prevents catastrophic exothermic reactions and ensures the waste meets the strict acceptance criteria of licensed disposal facilities.

G Start 4-Phenyl-1,4λ⁵-azaphosphinan-4-one Waste Generation Decision Contains Halogenated Solvents? Start->Decision Halo Halogenated Organophosphorus Waste Stream Decision->Halo Yes NonHalo Non-Halogenated Organophosphorus Waste Stream Decision->NonHalo No Containment HDPE Secondary Containment & EPA RCRA Labeling Halo->Containment NonHalo->Containment Incineration Rotary Kiln Incineration (>820°C) with Scrubber Containment->Incineration Licensed EHS Pickup

Workflow for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one waste segregation and disposal.
Step-by-Step Segregation and Containment Protocol:
  • Segregation: Separate organophosphorus waste from strong oxidizers and acids.

    • Causality: Mixing with oxidizers can trigger uncontrolled exothermic reactions, while strong acids may protonate the azaphosphinane nitrogen, unpredictably altering the solubility and reactivity of the waste[7].

  • Containment: Collect liquid waste in High-Density Polyethylene (HDPE) containers.

    • Causality: HDPE is chemically inert to most organic solvents and resists trace acidic byproducts that could otherwise corrode steel containers[7].

  • Headspace Validation: Fill containers only to the neck, leaving a mandatory minimum of one inch of headspace.

    • Validation: Visually confirm the liquid level is below the fill line to allow for vapor expansion, preventing pressure-induced rupture during ambient temperature fluctuations[7].

  • Secondary Containment & Labeling: Place the primary container in a chemically resistant secondary bin. Label strictly as "Hazardous Waste - Organophosphorus Compound" with the initial accumulation date[5].

  • Final Destruction: Transfer to an Environmental Health and Safety (EHS) officer for licensed incineration.

    • Causality: The EPA designates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for organophosphorus non-wastewaters. Rotary kiln incineration at 820°C–1,600°C provides the thermal energy required to atomize and destroy the stable P=O bonds, while integrated alkaline scrubbers capture the resulting phosphorus pentoxide (P₂O₅) and nitrogen oxides (NOₓ) emissions[6],[8].

Spill Response and Chemical Decontamination

In the event of a spill, mechanical collection must be immediately followed by chemical neutralization to eliminate residual toxicity.

Step-by-Step Alkaline Hydrolysis Protocol:
  • Mechanical Containment: Surround and cover the spill with an inert absorbent such as vermiculite or dry sand[9]. Do not use combustible materials like sawdust.

    • Validation: Ensure no liquid spreads beyond the absorbent perimeter.

  • Chemical Hydrolysis: Prepare a 5% Sodium Hydroxide (NaOH) solution in ethanol or isopropanol and apply it directly to the absorbed spill[6].

    • Causality: The hydroxide ion acts as a strong nucleophile, attacking the electrophilic pentavalent phosphorus. This cleaves the stable organophosphorus bonds, yielding significantly less toxic, water-soluble phosphonic acid salts. The alcoholic solvent is critical because it ensures the hydrophobic 4-Phenyl-1,4λ⁵-azaphosphinan-4-one remains in solution, maximizing the reaction kinetics[6].

  • Incubation and pH Validation: Allow the slurry to react for a minimum of 3 hours.

    • Validation: Test the slurry with pH indicator strips; a sustained pH > 10 confirms that the alkaline conditions necessary for nucleophilic attack are actively maintained[6].

  • Collection: Scoop the neutralized slurry into an HDPE waste container using non-sparking tools, seal it, and label it for incineration[9].

Table 2: Spill Cleanup & Hydrolysis Parameters

ParameterValueScientific Rationale
Absorbent Material Vermiculite or Dry Sand[9]Chemically inert; will not react exothermically with the spilled compound.
Hydrolysis Reagent 5% NaOH in Ethanol or Isopropanol[6]Provides a strong nucleophile (OH⁻) to cleave stable P-C and P-N bonds.
Target pH > 10.0Maintains active alkaline conditions for continuous nucleophilic attack.
Minimum Contact Time 3 Hours[6]Ensures complete dissolution and structural degradation of the azaphosphinane ring.

References

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide".[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines".[Link]

  • Needle Tube. "The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities".[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater".[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Disulfoton". [Link]

  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Malathion".[Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management".[Link]

Sources

Personal protective equipment for handling 4-Phenyl-1,4lambda5-azaphosphinan-4-one

[1]

CAS Number: 945460-44-6 Chemical Class: Cyclic Phosphinamidate / Organophosphorus Heterocycle Physical State: Solid (typically crystalline)[1]

Part 1: Core Directive & Risk Assessment

The "Why" Behind the Protocol

Handling 4-Phenyl-1,4λ⁵-azaphosphinan-4-one requires a nuanced approach. Unlike simple organic solvents, this compound combines a phosphorus-nitrogen (P-N) heterocycle with a phosphine oxide motif.[1] While many phosphine oxides are chemically stable, the cyclic phosphinamide structure suggests potential biological activity (often used as pharmacophores in drug discovery) and hydrolytic susceptibility under extreme pH.[1]

Operational Assumption: In the absence of comprehensive toxicological data (e.g., full LD50 panels), you must apply the Precautionary Principle . Treat this substance as a Potential Bioactive Agent and a Mucous Membrane Irritant .[1]

Hazard Identification Matrix
Hazard CategoryRisk LevelOperational Implication
Inhalation High (Dust)The solid particulates can act as deep-lung irritants.[1][2] Zero-tolerance for open-bench weighing.
Dermal ModerateOrganophosphorus compounds can exhibit transdermal absorption.[1] Standard nitrile may degrade if dissolved in polar aprotic solvents (e.g., DMSO).[1]
Chemical Stability Stable*Hygroscopic potential.[1] P-N bonds may hydrolyze in strong acids/bases, releasing amine byproducts.[1]

Part 2: Personal Protective Equipment (PPE) Architecture[1]

This is not a generic checklist. This is a layered defense system designed to prevent exposure pathways specific to organophosphorus solids.[1]

Respiratory & Inhalation Defense
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]

  • Secondary Barrier (Task-Specific): If weighing >100 mg or if static electricity causes particle drift, utilize a Powder Containment Hood or wear an N95/P100 particulate respirator inside the lab environment.[1]

Dermal Protection Strategy (The "Double-Shell" Method)

Phosphinamidates are often soluble in organic solvents that permeate gloves.[1]

  • Base Layer: 4 mil Nitrile (Tactile sensitivity).[1]

  • Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).[1]

  • Protocol: Inspect the outer layer immediately after contact with solvents like DCM or DMSO.[1] Change gloves every 60 minutes during active handling.[1]

Ocular Defense
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders that can drift around lenses.[1]

Visualization: PPE Selection Logic

The following diagram illustrates the decision-making process for PPE based on the specific laboratory operation.

PPE_LogicStartTask IdentificationSolidHandlingHandling Solid(Weighing/Transfer)Start->SolidHandlingSolutionHandlingHandling Solution(Reaction/Workup)Start->SolutionHandlingHoodCheckIs Fume Hood Available?SolidHandling->HoodCheckSolventCheckSolvent Type?SolutionHandling->SolventCheckStandardPPEStandard PPE:Nitrile Gloves + Goggles+ Lab CoatHoodCheck->StandardPPEYesRespReqADD: N95/P100 RespiratorHoodCheck->RespReqNo (Avoid!)RespReq->StandardPPECombinedAggressivePenetrating (DCM, DMSO)SolventCheck->AggressiveBenignStandard (EtOAc, Water)SolventCheck->BenignDoubleGloveDouble Glove:Laminate/Butyl LinerAggressive->DoubleGloveBenign->StandardPPEDoubleGlove->StandardPPEBase Layer

Caption: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to double-gloving for penetrating solvents.[1]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust generation and inhalation risk.[1]

  • Preparation:

    • Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table or shut the sash to the lowest working height.[1]

    • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat.[1] Phosphine oxides can be statically charged, causing "jumping" of powder.[1]

  • Transfer:

    • Do not use a metal spatula if the compound is potentially sticky/hygroscopic; use PTFE-coated tools.[1]

    • Transfer directly into a tared vial. Never weigh on paper; use a weighing boat or funnel.

  • Decontamination:

    • Immediately wipe the balance area with a wet tissue (water/surfactant) followed by an ethanol wipe.[1]

Protocol B: Solubilization & Reaction Setup

Objective: Prevent skin absorption via solvent vectors.[1]

  • Solvent Choice:

    • This compound is likely soluble in Dichloromethane (DCM) , Chloroform , Methanol , and DMSO .[1]

    • Critical: DCM and DMSO readily penetrate standard nitrile gloves, carrying the dissolved organophosphorus compound through to the skin.

  • Handling:

    • If using DCM/DMSO, employ the "Touch-and-Replace" rule: If liquid touches the glove, replace the outer glove immediately.[1]

    • Keep reaction vessels closed.[1] Use septa and syringe transfer techniques to minimize open-air exposure.[1]

Part 4: Emergency & Disposal Procedures

Spill Response Workflow

Scenario: 500mg vial dropped, powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate area.[1] Allow dust to settle (2-3 mins).[1]

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Containment: Cover spill with wet paper towels (to prevent dust lofting).[1]

  • Cleanup:

    • Scoop up wet material.[1]

    • Clean surface with 10% bleach solution (oxidizes residual phosphorus traces) followed by soap and water.[1]

    • Verification: Check pH of surface to ensure neutral residues.[1]

Waste Disposal[1][2][3]
  • Classification: Hazardous Chemical Waste (P-Code or Toxic Organic).[1]

  • Stream:

    • Solid Waste: Label as "Solid Organic Waste - Organophosphorus Compound".[1]

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used.[1]

    • Do NOT mix with strong oxidizers (e.g., Nitric acid) in the waste stream to avoid exothermic decomposition.[1]

Visualization: Emergency Response

Spill_ResponseSpillSpill DetectedAssessAssess State:Solid vs LiquidSpill->AssessSolidSolid/DustAssess->SolidLiquidLiquid/SolutionAssess->LiquidWetMethodCover withWet TowelsSolid->WetMethodPrevent DustAbsorbUse Vermiculite/Absorbent PadsLiquid->AbsorbContain SpreadCleanBleach Wipe(Oxidation)WetMethod->CleanAbsorb->CleanDisposalHazardous WasteTaggingClean->Disposal

Caption: Step-by-step workflow for containing and cleaning spills, differentiating between solid dusts and liquid solutions.

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-phenyl-1,4λ⁵-azaphosphinan-4-one (CAS 945460-44-6).[1][3] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Laboratory Safety for Organophosphorus Heterocycles. National Library of Medicine.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.